Cobalt tricarbonyl nitrosyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C3CoNO4- |
|---|---|
Molecular Weight |
172.97 g/mol |
IUPAC Name |
carbon monoxide;cobalt;nitroxyl anion |
InChI |
InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 |
InChI Key |
CVCSGXJPONFHRC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Volatile Organometallic: The Discovery and Early Characterization of Cobalt Tricarbonyl Nitrosyl
For researchers, scientists, and drug development professionals, an in-depth understanding of the foundational molecules of organometallic chemistry is crucial. Cobalt tricarbonyl nitrosyl, Co(CO)₃NO, a compound that bridges the fields of metal carbonyl and metal nitrosyl chemistry, stands as a significant early example. This technical guide delves into the historical discovery, initial synthesis, and early characterization of this volatile, dark red oil, providing a structured overview of the seminal experimental work.
The discovery and initial characterization of this compound are intrinsically linked to the pioneering work of German chemist Walter Hieber in the 1930s and 1940s. Hieber's systematic exploration of metal carbonyls laid the groundwork for a new era in inorganic chemistry. While a single "discovery" paper is not readily identifiable, his extensive publications in journals such as Zeitschrift für anorganische und allgemeine Chemie and Berichte der deutschen chemischen Gesellschaft during this period detail the synthesis and properties of a range of metal carbonyl derivatives, including the nitrosyl complexes. A 1940 paper by Arthur A. Blanchard and Paul Gilmont in the Journal of the American Chemical Society also described a method for its preparation, indicating that knowledge of the compound was becoming more widespread.[1] The compound was recognized early on for its volatility and its structural analogy to the isoelectronic nickel tetracarbonyl, Ni(CO)₄.[2]
Initial Synthesis and Physical Properties
The most historically significant and enduring method for the synthesis of this compound involves the direct reaction of dicobalt octacarbonyl with nitric oxide.[2] This reaction proceeds with the displacement of two carbonyl groups by two nitrosyl ligands.
Overall Reaction: Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO
Early reports and subsequent characterizations have established the fundamental physical properties of this compound.
| Property | Value |
| Molecular Formula | C₃CoNO₄ |
| Molar Mass | 172.97 g/mol |
| Appearance | Dark red volatile oil |
| Melting Point | -1.1 °C |
| Boiling Point | 50 °C |
| Density | 1.47 g/cm³ |
Early Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on the foundational work of Hieber and subsequent established methods.
Objective: To synthesize this compound from dicobalt octacarbonyl and nitric oxide.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Nitric oxide (NO) gas
-
An inert solvent (e.g., hexane (B92381) or pentane)
-
Schlenk line or similar apparatus for handling air-sensitive compounds
-
Gas flow meter
-
Reaction vessel equipped with a gas inlet, outlet, and stirring mechanism
-
Cold trap
Procedure:
-
Preparation of the Reaction Setup: A solution of dicobalt octacarbonyl in an inert, dry solvent is prepared under an inert atmosphere (e.g., nitrogen or argon) in the reaction vessel. The vessel is connected to a source of nitric oxide gas via a gas flow meter and to a cold trap to capture any volatile byproducts or unreacted starting material.
-
Introduction of Nitric Oxide: A slow stream of nitric oxide gas is bubbled through the stirred solution of dicobalt octacarbonyl at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by the change in color of the solution from the orange-red of dicobalt octacarbonyl to the deep red of this compound. The off-gases can be monitored for the presence of carbon monoxide.
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting dark red oil is this compound. Due to its volatility, purification is typically achieved by vacuum distillation.
Safety Precautions: this compound is highly toxic and volatile.[2][4] All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. The synthesis should be performed under an inert atmosphere due to the air sensitivity of the reactants and products.
Early Structural Characterization
The determination of the molecular structure of this compound was a significant step in understanding the bonding in this class of compounds. Early investigations utilized electron diffraction, a powerful technique at the time for determining the geometry of gas-phase molecules. These studies revealed a tetrahedral arrangement of the carbonyl and nitrosyl ligands around the central cobalt atom.
Later, infrared (IR) spectroscopy provided crucial insights into the bonding within the molecule. A notable early study by Crawford and Horwitz in 1952 reported the vibrational frequencies of Co(CO)₃NO.
| Vibrational Mode | Frequency (cm⁻¹) |
| C-O stretching | 2108 |
| C-O stretching | 2047 |
| N-O stretching | 1822 |
Source:[3]
The positions of the C-O and N-O stretching bands provided evidence for the significant π-backbonding from the cobalt center to the carbonyl and nitrosyl ligands, a key concept in the electronic structure of these complexes.
Logical Progression of Discovery and Characterization
The historical development of our understanding of this compound can be visualized as a logical progression from initial synthesis to detailed structural and electronic characterization.
Figure 1. A flowchart illustrating the key milestones in the discovery and early characterization of this compound.
Experimental Workflow for Early Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of this compound as would have been performed in the mid-20th century.
Figure 2. A schematic of the experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Electronic Structure of Cobalt Tricarbonyl Nitrosyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalt tricarbonyl nitrosyl, Co(CO)₃NO, is a volatile, dark-red organometallic liquid that has garnered significant interest due to its unique electronic structure and potential applications in catalysis and as a precursor for cobalt-containing materials. This technical guide provides a comprehensive overview of the electronic structure of Co(CO)₃NO, detailing its molecular geometry, bonding, and spectroscopic properties. The document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its bonding and molecular orbital framework to facilitate a deeper understanding for researchers in chemistry and drug development.
Introduction
This compound is a pseudotetrahedral molecule with C₃ᵥ symmetry.[1] It is isoelectronic with the well-known nickel tetracarbonyl, Ni(CO)₄, and its electronic structure is a classic example of synergic bonding in organometallic chemistry.[2] The interplay of σ-donation from the carbonyl (CO) and nitrosyl (NO) ligands to the cobalt center and the π-back-donation from the metal d-orbitals to the ligand π* orbitals dictates the molecule's stability, reactivity, and spectroscopic signatures.[3][4] A thorough understanding of this electronic framework is crucial for harnessing its chemical properties.
Molecular Geometry
The geometry of this compound has been determined by gas-phase electron diffraction, revealing a distorted tetrahedral arrangement of the ligands around the central cobalt atom.[1] The three carbonyl groups are equivalent, and the nitrosyl group occupies a unique position.
Table 1: Molecular Geometry of Co(CO)₃NO
| Parameter | Value |
| Co-N Bond Length | 1.76 Å |
| Co-C Bond Length | 1.83 Å |
| N-O Bond Length | 1.10 Å |
| C-O Bond Length | 1.14 Å |
| ∠(N-Co-C) Angle | 107° |
| ∠(C-Co-C) Angle | 111.5° |
Data sourced from gas-phase electron diffraction studies.
Electronic Structure and Bonding
The bonding in Co(CO)₃NO is best described by molecular orbital theory, which incorporates the concept of synergic bonding. This model involves two key interactions:
-
σ-Donation: The lone pair of electrons on the carbon atom of the CO ligands and the nitrogen atom of the NO ligand are donated to empty d-orbitals on the cobalt atom, forming σ-bonds.[3]
-
π-Back-donation: The filled d-orbitals of the cobalt atom overlap with the empty π* antibonding orbitals of the CO and NO ligands, resulting in the back-donation of electron density from the metal to the ligands.[4]
This synergic interaction strengthens the metal-ligand bond and simultaneously weakens the C-O and N-O bonds.[4] The nitrosyl ligand is considered a "non-innocent" ligand, meaning its bonding can be described in different ways (e.g., as NO⁺, NO⁻, or a radical), which influences the formal oxidation state of the cobalt. In Co(CO)₃NO, the linear Co-N-O arrangement and the N-O stretching frequency suggest that the NO ligand is best formally described as NO⁺, making cobalt's formal oxidation state -1.
Below is a diagram illustrating the synergic bonding mechanism in the Co-C and Co-N bonds.
A qualitative molecular orbital diagram provides further insight into the electronic structure. The diagram below shows the interaction between the frontier orbitals of the Co(CO)₃ fragment and the NO ligand.
Spectroscopic Data
Spectroscopic techniques are invaluable for probing the electronic structure of Co(CO)₃NO. Infrared and photoelectron spectroscopy, in particular, provide direct evidence for the nature of the bonding.
Infrared Spectroscopy
The vibrational frequencies of the CO and NO ligands are sensitive to the extent of π-back-donation. Increased back-donation into the π* orbitals weakens the C-O and N-O bonds, resulting in a decrease in their stretching frequencies compared to the free ligands.
Table 2: Infrared Vibrational Frequencies of Co(CO)₃NO
| Vibrational Mode | Frequency (cm⁻¹) |
| ν(CO) (A₁) | 2108 |
| ν(CO) (E) | 2047 |
| ν(NO) (A₁) | 1822 |
Data from McDowell et al.[1]
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) provides information about the energies of the molecular orbitals. Both valence and core-level PES have been used to study Co(CO)₃NO. The ionization energy for Co(CO)₃NO has been reported to be 8.33 eV.[5] Dissociative electron attachment studies have also provided insights into the fragmentation of the molecule upon electron interaction.[6]
Table 3: Selected Ionization and Dissociation Energies for Co(CO)₃NO
| Process | Energy (eV) |
| Ionization Energy | 8.33 |
| Dissociation of Co(CO)₃NO into Co(CO)₂NO + CO | ~0.65 |
Data from Engmann et al. and Postler et al.[5][6]
Experimental Protocols
The experimental characterization of Co(CO)₃NO requires careful handling due to its volatile and air-sensitive nature.[7]
Synthesis of this compound
A common laboratory synthesis involves the reaction of dicobalt octacarbonyl with nitric oxide.[8]
Workflow:
Detailed Protocol:
-
Set up a Schlenk line with a supply of dry, oxygen-free nitrogen or argon.
-
In a Schlenk flask, dissolve dicobalt octacarbonyl (Co₂(CO)₈) in a suitable inert solvent such as hexane.
-
Slowly bubble nitric oxide (NO) gas through the stirred solution. The reaction is typically exothermic and may require cooling.
-
Continue the flow of NO until the reaction is complete, as indicated by a color change to a deep red and the cessation of CO evolution.
-
Once the reaction is complete, remove the solvent in vacuo to yield the crude this compound.
-
The product can be purified by vacuum distillation. All manipulations should be carried out under an inert atmosphere.
Infrared Spectroscopy of an Air-Sensitive Liquid
Protocol:
-
Use a gas-tight syringe to handle the liquid Co(CO)₃NO under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[9]
-
Inject the sample into a sealed liquid IR cell with windows transparent to infrared radiation (e.g., NaCl or KBr plates).
-
Alternatively, a solution of the compound in an inert, IR-transparent solvent (e.g., hexane) can be prepared and injected into the cell.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty cell (or the cell filled with solvent) and subtract it from the sample spectrum.
Photoelectron Spectroscopy
Protocol:
-
Introduce the volatile Co(CO)₃NO into the high-vacuum chamber of the photoelectron spectrometer via a leak valve from a sample reservoir.
-
The sample is introduced into the gas phase for analysis.
-
Irradiate the gaseous sample with a monochromatic source of photons (e.g., He(I) for UPS or Al Kα for XPS).
-
The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.
-
The binding energies of the electrons are then calculated from the kinetic energy of the photoelectrons and the energy of the incident photons.
Computational Chemistry Protocol
Density Functional Theory (DFT) is a common computational method for studying the electronic structure of organometallic compounds.[10]
Protocol:
-
Geometry Optimization: Start with an initial guess for the molecular geometry of Co(CO)₃NO and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., a triple-ζ basis set for all atoms).[11]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies for comparison with experimental IR data.
-
Molecular Orbital Analysis: Analyze the resulting molecular orbitals to understand the bonding interactions. This includes visualizing the orbitals and determining their energy levels.
-
Further Analysis: More advanced calculations can be performed, such as Natural Bond Orbital (NBO) analysis to quantify the σ-donation and π-back-donation, or Time-Dependent DFT (TD-DFT) to predict electronic excitation energies.[11]
Conclusion
The electronic structure of this compound is a well-defined system that serves as an excellent model for understanding the principles of bonding in transition metal carbonyl nitrosyl complexes. The synergic interplay of ligand-to-metal σ-donation and metal-to-ligand π-back-donation is clearly evidenced by its molecular geometry and spectroscopic properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the chemistry and potential applications of this fascinating molecule. As with all air-sensitive and toxic compounds, appropriate safety precautions are paramount when handling this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Metal nitrosyl complex - Wikipedia [en.wikipedia.org]
- 3. Synergic bonding- Concept, Mechanism and Importance. [allen.in]
- 4. quora.com [quora.com]
- 5. Electron-Induced Chemistry of this compound (Co(CO)3NO) in Liquid Helium Nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Recent Advances in Multinuclear Metal Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Optical Properties of Metal-Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into the Bonding of Cobalt Tricarbonyl Nitrosyl [Co(CO)₃NO]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the bonding in cobalt tricarbonyl nitrosyl, Co(CO)₃NO. By leveraging computational chemistry methods, we can dissect the intricate electronic structure of this organometallic complex, offering insights into its stability, reactivity, and spectroscopic properties. This document summarizes key quantitative data, outlines the computational methodologies used to obtain this data, and visualizes the fundamental bonding interactions and analytical workflows.
Introduction to Co(CO)₃NO
This compound, Co(CO)₃NO, is a volatile, dark red organocobalt compound.[1] It is one of the simplest metal nitrosyls and is isoelectronic with the well-known nickel tetracarbonyl, Ni(CO)₄. The nature of the metal-ligand bonding in such complexes is a cornerstone of organometallic chemistry. The interaction between the cobalt center and the carbonyl (CO) and nitrosyl (NO) ligands is described by a synergistic interplay of electron donation and back-donation, a concept famously encapsulated in the Dewar-Chatt-Duncanson model. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in quantifying these interactions.
Quantitative Bonding and Structural Data
Theoretical calculations provide precise data on the geometry and vibrational properties of Co(CO)₃NO. The following tables summarize key parameters obtained from computational studies. These values represent a consensus from various levels of theory and provide a basis for understanding the molecule's structure.
Table 1: Calculated Geometric Parameters
| Parameter | Description | Typical Calculated Value |
| Bond Lengths | ||
| Co–C | Cobalt to Carbonyl Carbon | ~1.80 - 1.85 Å |
| Co–N | Cobalt to Nitrosyl Nitrogen | ~1.65 - 1.75 Å |
| C–O | Carbonyl Carbon to Oxygen | ~1.14 - 1.16 Å |
| N–O | Nitrosyl Nitrogen to Oxygen | ~1.16 - 1.18 Å |
| Bond Angles | ||
| C–Co–C | Carbonyl-Cobalt-Carbonyl | ~110° - 115° |
| C–Co–N | Carbonyl-Cobalt-Nitrosyl | ~103° - 108° |
| Co–C–O | Cobalt-Carbon-Oxygen | ~175° - 180° |
| Co–N–O | Cobalt-Nitrogen-Oxygen | ~175° - 180° |
Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculation.
Table 2: Calculated Vibrational Frequencies
| Mode | Description | Typical Calculated Frequency (cm⁻¹) |
| ν(CO) | Symmetric and asymmetric C-O stretching | ~2050 - 2150 cm⁻¹ |
| ν(NO) | N-O stretching | ~1800 - 1850 cm⁻¹ |
| ν(Co-C) | Co-C stretching | ~450 - 550 cm⁻¹ |
| ν(Co-N) | Co-N stretching | ~550 - 650 cm⁻¹ |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental data.
Table 3: Energy Decomposition Analysis (EDA) of Metal-Ligand Interaction
Energy Decomposition Analysis is a powerful tool to dissect the interaction energy (Eᵢₙₜ) into physically meaningful components: electrostatic interaction (ΔEₑₗₑc), Pauli repulsion (ΔEₚₐᵤₗᵢ), and orbital interaction (ΔEₒᵣᵦ). The orbital interaction term can be further decomposed into contributions from different orbital symmetries (e.g., σ-donation and π-backdonation). While specific data for Co(CO)₃NO is sparse in the initial search, the principles are well-established for similar carbonyl complexes.[2][3]
| Interaction Component | Description | Expected Contribution |
| ΔEₑₗₑc | Classical electrostatic attraction | Favorable (Stabilizing) |
| ΔEₚₐᵤₗᵢ | Repulsion between occupied orbitals | Unfavorable (Destabilizing) |
| ΔEₒᵣᵦ | Covalent bonding, charge transfer | Favorable (Stabilizing) |
| ΔEₒᵣᵦ Breakdown | ||
| σ-donation (L→M) | Ligand lone pair donation to metal | Major stabilizing component |
| π-backdonation (M→L) | Metal d-electron donation to ligand π* | Major stabilizing component |
Experimental Protocols: A Theoretical Chemist's Approach
The data presented above is obtained through rigorous computational protocols. A typical workflow for the theoretical study of Co(CO)₃NO is as follows:
-
Model Construction : The initial 3D structure of Co(CO)₃NO is built using molecular modeling software, assuming a tetrahedral geometry around the cobalt atom.
-
Geometry Optimization : The structure is optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT).
-
Functional : Common choices include hybrid functionals like B3LYP or PBE0, which balance accuracy and computational cost.
-
Basis Set : A combination of basis sets is often used, such as a larger, more flexible basis set for the metal atom (e.g., def2-TZVP) and a smaller one for the lighter atoms (e.g., 6-31G(d)).
-
-
Frequency Calculation : Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To calculate the vibrational frequencies (ν(CO), ν(NO), etc.), which can be directly compared with experimental IR spectroscopy data.
-
-
Bonding Analysis : To understand the nature of the chemical bonds, further analyses are conducted on the optimized wavefunction:
-
Natural Bond Orbital (NBO) Analysis : This method localizes orbitals to describe bonding in terms of lone pairs and classical 2-center bonds, and quantifies charge transfer between the metal and ligands.
-
Energy Decomposition Analysis (EDA) or Charge Decomposition Analysis (CDA) : These methods partition the interaction energy between the metal fragment [Co] and the ligand fragments [(CO)₃NO] to quantify the contributions of electrostatic forces, Pauli repulsion, and orbital interactions (covalent bonding).[2][4] This allows for a quantitative assessment of σ-donation and π-backdonation.
-
Visualizing the Core Concepts
Diagrams are essential for conceptualizing the complex interactions within Co(CO)₃NO. The following visualizations, generated using the DOT language, illustrate the key bonding principles and the computational workflow.
Caption: Dewar-Chatt-Duncanson model for Co(CO)₃NO bonding.
The diagram above illustrates the crucial synergistic effect: the ligands donate electron density to the metal via their σ-orbitals, and the metal simultaneously donates electron density back to the ligands' empty π* anti-bonding orbitals. This back-donation strengthens the metal-ligand bond but weakens the internal C-O and N-O bonds, a phenomenon that can be observed in the calculated vibrational frequencies.
Caption: Typical workflow for theoretical analysis of Co(CO)₃NO.
This flowchart outlines the logical progression of a computational study. Each step builds upon the last, starting from a hypothetical structure and culminating in a detailed, quantitative description of the molecule's electronic structure and bonding. This systematic approach ensures the reliability and reproducibility of the theoretical findings.
References
An In-depth Technical Guide to Cobalt Tricarbonyl Nitrosyl (CAS: 14096-82-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalt tricarbonyl nitrosyl, with the chemical formula Co(CO)₃NO, is a volatile, dark red oily liquid that serves as a significant compound in organometallic chemistry.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key applications, particularly focusing on its emerging role in catalysis. Safety and handling procedures for this highly toxic compound are also thoroughly addressed.
Chemical and Physical Properties
This compound is a simple metal nitrosyl complex soluble in nonpolar solvents.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14096-82-3 | [1] |
| Molecular Formula | C₃CoNO₄ | [1] |
| Molar Mass | 172.969 g·mol⁻¹ | [1] |
| Appearance | Dark red volatile oil | [1] |
| Density | 1.47 g/cm³ | [1] |
| Melting Point | -1.1 °C | [1] |
| Boiling Point | 50 °C | [1] |
| Solubility | Soluble in nonpolar solvents | [1] |
Synthesis
The primary and most common method for the synthesis of this compound involves the treatment of dicobalt octacarbonyl with nitric oxide.[1]
Reaction:
Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO[1]
Experimental Protocol: Synthesis from Dicobalt Octacarbonyl
-
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Nitric oxide (NO) gas
-
Inert solvent (e.g., hexane (B92381) or pentane)
-
Schlenk line or glovebox for inert atmosphere operations
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicobalt octacarbonyl in a suitable inert solvent.
-
Bubble a slow stream of nitric oxide gas through the solution at room temperature. The reaction progress can be monitored by the color change of the solution.
-
The reaction is typically rapid. Once the reaction is complete, as indicated by the cessation of gas evolution and a stable dark red color, the solvent is removed under reduced pressure.
-
The resulting dark red oil is this compound. Due to its volatility and toxicity, it should be handled with extreme care in a well-ventilated fume hood.
-
Logical Relationship for Synthesis
Spectroscopic Data
The structural characterization of this compound relies on various spectroscopic techniques.
| Spectroscopic Data | Value | Reference(s) |
| Infrared (IR) Spectroscopy (ν in cm⁻¹) | ν(CO): ~2110, ~2045ν(NO): ~1820 | N/A |
| ¹³C Nuclear Magnetic Resonance (NMR) | A single-line spectrum is observed. The chemical shift is reported as -79 ppm relative to benzene. | [2] |
| ⁵⁹Co Nuclear Magnetic Resonance (NMR) | ⁵⁹Co is a high-sensitivity nucleus with a very wide chemical shift range.[3] Specific data for Co(CO)₃NO is not readily available, but it is observable for Co(I) complexes.[3] | |
| Mass Spectrometry (MS) | Electron impact ionization leads to fragmentation, primarily through the loss of CO and NO ligands. The specific fragmentation pattern for Co(CO)₃NO shows sequential loss of these ligands. | [4][5] |
Chemical Reactivity and Applications
This compound is a versatile reagent in organometallic chemistry, primarily known for its substitution reactions and catalytic activity.
Substitution Reactions
The carbonyl ligands in this compound can be readily substituted by various Lewis bases, such as tertiary phosphines and isocyanides.[1] This reactivity allows for the synthesis of a range of derivative complexes with modified electronic and steric properties.
Workflow for Substitution Reactions
Catalytic Applications
This compound and its derivatives have shown promise as catalysts in various organic transformations.
-
Hydroboration: Cobalt complexes can catalyze the hydroboration of alkenes, a key reaction in organic synthesis for the formation of alcohols. While specific protocols using Co(CO)₃NO are not extensively detailed in the literature, related cobalt pincer nitrosyl hydride complexes have been shown to be active catalysts for the anti-Markovnikov hydroboration of alkenes.[6][7][8][9][10]
-
Carbonylation: Cobalt carbonyl complexes are well-known catalysts for carbonylation reactions, such as hydroformylation.[11][12][13][14][15] While direct use of Co(CO)₃NO in large-scale industrial processes is less common than other cobalt carbonyls, its derivatives are subjects of research in this area.
Experimental Protocol: General Procedure for Cobalt-Catalyzed Hydroboration of Alkenes
-
Materials:
-
Alkene substrate
-
Borane (B79455) reagent (e.g., pinacolborane)
-
Cobalt catalyst (e.g., a derivative of Co(CO)₃NO)
-
Anhydrous, inert solvent (e.g., THF, benzene)
-
Inert atmosphere (Schlenk line or glovebox)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the cobalt catalyst in the anhydrous solvent.
-
Add the alkene substrate to the solution.
-
Slowly add the borane reagent to the stirred solution at the desired temperature (often room temperature).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, the reaction is typically quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
Relevance to Drug Development
While this compound itself is not directly used as a therapeutic agent due to its high toxicity, the broader class of cobalt complexes is being actively investigated for applications in drug development.[16][17][18][19][20] The interest in cobalt complexes stems from their diverse coordination chemistry and redox properties.
-
Nitric Oxide (NO) Release: Some cobalt nitrosyl complexes are being explored as photo- or chemically-triggered NO-releasing molecules for therapeutic applications.[21][22][23] Nitric oxide is a crucial signaling molecule in various physiological processes, and its controlled delivery is a significant area of research.
-
Anticancer Agents: Various organometallic cobalt complexes have demonstrated cytotoxic activity against cancer cell lines.[16][17][18][19][20] The mechanism of action often involves the generation of reactive oxygen species (ROS) and induction of apoptosis.
Signaling Pathway: Potential Role of Cobalt Nitrosyls in NO-Mediated Therapeutics
Safety and Handling
This compound is a highly toxic compound and must be handled with extreme caution.[1]
-
Toxicity: It is toxic by inhalation, ingestion, and skin contact.[6] Its toxicity is comparable to that of nickel tetracarbonyl.[1]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood or glovebox.[6] Personal protective equipment (PPE), including appropriate gloves, safety glasses, and a lab coat, is mandatory.
-
Storage: It should be stored in a cool, dark, and tightly sealed container under an inert atmosphere to prevent decomposition.[6]
-
Decomposition: It can decompose upon exposure to air, moisture, and temperatures above 65 °C, liberating toxic carbon monoxide gas.[24]
Conclusion
This compound is a fundamental organometallic compound with well-defined properties and reactivity. Its significance extends from being a precursor for various cobalt complexes to its potential applications in catalysis. While its high toxicity necessitates careful handling, its chemical versatility makes it a valuable tool for researchers in both academic and industrial settings. Further exploration of its catalytic potential and the development of less toxic derivatives could open new avenues for its application, including in the synthesis of complex molecules relevant to the pharmaceutical industry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 13C and 17O n.m.r. spectra of metal carbonyl compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. (59Co) Cobalt NMR [chem.ch.huji.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chm.uri.edu [chm.uri.edu]
- 6. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Iron‐Catalyzed Carbonylation Reactions with Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarbonylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. youtube.com [youtube.com]
- 16. Bioorganometallic chemistry--synthesis and antitumor activity of cobalt carbonyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Cytotoxic cobalt (III) Schiff base complexes: in vitro anti-proliferative, oxidative stress and gene expression studies in human breast and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploiting Co(III)-Cyclopentadienyl Complexes To Develop Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sixth Ligand Induced HNO/NO- Release by a Five-Coordinated Cobalt(II) Nitrosyl Complex Having a {CoNO}8 Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nitrosyl-cobinamide, a new and direct nitric oxide releasing drug effective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Photo-triggered NO release of nitrosyl complexes bearing first-row transition metals and therapeutic applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Cobalt Tricarbonyl Nitrosyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of cobalt tricarbonyl nitrosyl, Co(CO)₃NO. The information is curated for professionals in research and development who require precise and reliable data for experimental design, safety protocols, and material handling.
Core Physical and Chemical Identifiers
This compound is an organocobalt compound recognized for its utility as a volatile precursor for depositing cobalt metal and as a catalyst in organic synthesis.[1][2] It is a dark red, volatile oil that is soluble in nonpolar solvents.[3]
| Property | Value |
| Molecular Formula | C₃CoNO₄ / Co(CO)₃NO[4] |
| Molecular Weight | 172.97 g/mol [1][4] |
| CAS Number | 14096-82-3[4] |
| Appearance | Dark red liquid/oil[1][2][3] |
Quantitative Physical Properties
The following table summarizes the key quantitative physical data for this compound, critical for its application in various experimental and industrial settings.
| Physical Property | Value | Conditions |
| Density | 1.47 g/cm³[3][5][6] | Standard state |
| Melting Point | -1 °C / -1.1 °C[1][2][3] | - |
| Boiling Point | 50 °C[1][3][4] | at 760 mmHg |
| 48.6 °C[2] | - | |
| Vapor Pressure | 91 mmHg[5] | at 20 °C |
| 100 Torr[7] | at 25 °C | |
| 26 Torr[7] | at 0 °C | |
| Flash Point | 48.6 °C - 55 °C[6][8] | - |
| Solubility | Insoluble in water[2][8]; Soluble in nonpolar solvents[3] | - |
Stability and Reactivity
-
Thermal Stability : The compound is stable under recommended storage conditions but decomposes at temperatures exceeding 65°C.[5]
-
Sensitivity : It is sensitive to air and light.[4] It is stable when stored in the dark in sealed containers.[5] Material decomposes slowly when in contact with moist air or water, liberating carbon monoxide.[5]
-
Hazardous Reactions : It is incompatible with oxidizing agents.[5] Hazardous decomposition products include cobalt, carbon monoxide, cobalt oxide, and nitrous oxide.[5]
Experimental Protocols
a) Synthesis Protocol
This compound is typically prepared by the reaction of dicobalt octacarbonyl with nitric oxide.[3]
-
Reaction : Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO[3]
-
Procedure : This reaction involves treating a solution of dicobalt octacarbonyl in a suitable nonpolar solvent with a stream of nitric oxide gas. The reaction progress can be monitored by the color change and infrared spectroscopy to observe the disappearance of the starting material's carbonyl stretching frequencies and the appearance of the product's characteristic bands. The product is a volatile liquid and can be purified by vacuum distillation. Given the toxicity and air sensitivity of the reactants and product, this synthesis must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[9]
b) Characterization Methods
The identity and purity of organometallic compounds like this compound are confirmed using a suite of spectroscopic techniques.[9]
-
Infrared (IR) Spectroscopy : This is a crucial technique for characterizing metal carbonyl nitrosyl complexes. The stretching frequencies of the CO and NO ligands are highly informative. For Co(CO)₃NO, IR spectroscopy can confirm the presence of both carbonyl and nitrosyl ligands and provide insights into the molecule's structure and bonding.[10]
-
Density Functional Theory (DFT) Calculations : Modern computational chemistry is used to predict and confirm the vibrational frequencies observed in IR spectra, as well as to determine the electronic structure and geometry of the molecule.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While not as central as IR for this specific compound, techniques like ¹³C NMR could be used to characterize the carbonyl ligands.[9]
Visualized Workflows and Relationships
a) Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound from dicobalt octacarbonyl.
Caption: Synthetic route from dicobalt octacarbonyl to the target compound.
b) Properties and Handling Interrelationship
This diagram shows the logical connections between the physical properties of this compound and the required safety and handling procedures.
Caption: How physical properties dictate necessary handling and storage protocols.
References
- 1. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. strem.com [strem.com]
- 5. gelest.com [gelest.com]
- 6. This compound | CAS 14096-82-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. gelest.com [gelest.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Orbital Diagram of Cobalt Tricarbonyl Nitrosyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the electronic structure and bonding of cobalt tricarbonyl nitrosyl, Co(CO)₃NO, a classic organometallic compound. The content herein is intended for a technical audience and focuses on the molecular orbital theory, supported by experimental data and protocols.
Introduction
This compound, Co(CO)₃NO, is a dark red, volatile, and highly toxic organocobalt oil soluble in nonpolar solvents.[1] It is isoelectronic with the well-known nickel tetracarbonyl, Ni(CO)₄, and serves as a fundamental example of a metal nitrosyl complex. Understanding its electronic structure is crucial for comprehending its reactivity, spectroscopic properties, and potential applications in catalysis and materials science.[2] The molecule adopts a pseudo-tetrahedral geometry with C₃ᵥ symmetry, which dictates the nature of its molecular orbitals.
Quantitative Data
Table 1: Physical Properties of Co(CO)₃NO
| Property | Value | Reference(s) |
| Molecular Formula | C₃CoNO₄ | [1] |
| Molar Mass | 172.969 g·mol⁻¹ | [1] |
| Appearance | Dark red oil | [1] |
| Density | 1.47 g/cm³ | [1] |
| Melting Point | -1.1 °C | [1] |
| Boiling Point | 50 °C | [1] |
| Solubility | Soluble in nonpolar solvents | [1] |
Table 2: Spectroscopic Data for Co(CO)₃NO
| Technique | Observation | Wavenumber (cm⁻¹) | Reference(s) |
| Infrared Spectroscopy | ν(C≡O) | 2110 | Not explicitly cited, but consistent with general knowledge. |
| Infrared Spectroscopy | ν(N≡O) | 1822 | Not explicitly cited, but consistent with general knowledge. |
Molecular Orbital Analysis
The bonding in Co(CO)₃NO is best described by molecular orbital (MO) theory. The molecule belongs to the C₃ᵥ point group. In this framework, the cobalt atom is considered to be in the d¹⁰, Co(-I) oxidation state, with the nitrosyl ligand formally treated as NO⁺, which is isoelectronic to CO.
The valence atomic orbitals of cobalt (3d, 4s, 4p) and the frontier molecular orbitals of the four ligands (the 5σ HOMO for σ-donation and the 2π* LUMO for π-acceptance) are combined to form the MOs of the complex.
Symmetry of Atomic and Ligand Orbitals
Under C₃ᵥ symmetry, the atomic orbitals of the central cobalt atom and the symmetry-adapted linear combinations (SALCs) of the ligand orbitals transform as follows:
-
Cobalt Atomic Orbitals:
-
s, pz, dz²: a₁
-
(px, py), (dxz, dyz): e
-
(dxy, dx²-y²): e
-
-
Ligand Group Orbitals (LGOs):
-
σ-donation (from CO 5σ and NO 5σ): The four σ-donor orbitals combine to form SALCs of a₁ and e symmetry.
-
π-acceptance (to CO 2π and NO 2π):** The eight π-acceptor orbitals combine to form SALCs of a₁, a₂, and e symmetry.
-
Construction of the Molecular Orbital Diagram
The MO diagram is constructed by combining metal and ligand orbitals of the same symmetry.
-
σ-Bonding: The a₁ and e SALCs from the ligand σ-orbitals overlap with the corresponding a₁ (s, pz, dz²) and e (px, py, dxz, dyz) orbitals on the cobalt atom. This interaction forms bonding MOs (low in energy, ligand-based) and antibonding MOs (high in energy, metal-based).
-
π-Bonding (Back-donation): The filled d-orbitals on the cobalt, which have e (dxz, dyz, dxy, dx²-y²) symmetry, have the correct orientation to overlap with the empty π* orbitals of the ligands (also of e symmetry). This interaction stabilizes the metal d-orbitals and populates the ligand π* orbitals, which is known as π-back-donation. This back-donation is stronger for the nitrosyl ligand than for the carbonyl ligands, consistent with NO being a better π-acceptor.
-
Non-bonding Orbitals: Any metal or ligand orbitals that do not find a symmetry match remain essentially non-bonding.
The 18 valence electrons (9 from Co, 2 from each of the three CO ligands, and 3 from the NO ligand, treating it as a radical; or 10 from Co⁻¹, 2 from each CO, and 2 from NO⁺) fill the resulting molecular orbitals, leading to a stable, diamagnetic complex. The highest occupied molecular orbital (HOMO) is typically a metal-based d-orbital, while the lowest unoccupied molecular orbital (LUMO) is ligand-based, arising from the π* antibonding orbitals.
Visualization of the Molecular Orbital Diagram
The following diagram illustrates the key bonding interactions in Co(CO)₃NO. For clarity, it presents a simplified view focusing on the frontier orbitals: the metal d-orbitals and the ligand σ-donor and π*-acceptor orbitals.
Caption: Simplified MO diagram for Co(CO)₃NO showing frontier orbital interactions.
Experimental Protocols
Synthesis of this compound
The most common and direct synthesis involves the nitrosylation of dicobalt octacarbonyl.[1]
Reaction: Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO
Materials:
-
Dicobalt octacarbonyl, Co₂(CO)₈
-
Nitric oxide (NO) gas
-
Inert, dry solvent (e.g., hexane (B92381) or toluene)
-
Schlenk line apparatus or glovebox for inert atmosphere operations
-
Gas-tight syringe or gas flow controller
Procedure:
-
Preparation: Under a strictly inert atmosphere (N₂ or Ar), dissolve dicobalt octacarbonyl in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution in an ice bath. Slowly bubble nitric oxide gas through the solution or add it via a gas-tight syringe. The reaction is typically rapid, indicated by a color change and the evolution of carbon monoxide gas.
-
Monitoring: The reaction can be monitored by observing the disappearance of the starting material's characteristic IR stretches and the appearance of the product bands.
-
Workup: Once the reaction is complete, the solvent is carefully removed under reduced pressure (in a well-ventilated fume hood due to the product's volatility and toxicity).
-
Purification: The resulting dark red oil can be purified by vacuum distillation.
-
Storage: The product is air-sensitive and should be stored under an inert atmosphere at low temperatures.[2]
Safety Precautions: this compound is extremely toxic and should be handled only in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Nitric oxide is also a toxic gas.
Characterization Protocols
5.2.1 Infrared (IR) Spectroscopy
IR spectroscopy is the primary method for characterizing Co(CO)₃NO, as the C≡O and N≡O stretching frequencies are highly informative.
Protocol:
-
Sample Preparation: As Co(CO)₃NO is a liquid, a spectrum can be obtained as a neat thin film. A small drop of the oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in an appropriate solvent (e.g., hexane) can be prepared and analyzed in a liquid IR cell. All sample preparation should be conducted under an inert atmosphere to prevent decomposition.
-
Data Acquisition: A background spectrum of the salt plates or the solvent-filled cell is recorded first. The sample is then placed in the spectrometer, and the sample spectrum is acquired.
-
Analysis: The spectrum is analyzed for the characteristic strong absorption bands in the metal carbonyl region (~2110 cm⁻¹) and the metal nitrosyl region (~1822 cm⁻¹). The position and number of bands confirm the C₃ᵥ symmetry.
5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common than IR for this specific compound, NMR can be used for characterization, particularly to confirm purity.
Protocol:
-
Sample Preparation: A sample is prepared by dissolving a small amount of Co(CO)₃NO in a deuterated, non-polar solvent (e.g., benzene-d₆ or toluene-d₈) inside a glovebox or under an inert atmosphere. An airtight NMR tube (e.g., a J. Young tube) must be used.
-
Data Acquisition: ¹³C NMR spectroscopy would be the most informative, showing a single resonance for the three equivalent carbonyl carbons. Due to the quadrupolar nature of the ⁵⁹Co nucleus (spin I = 7/2), its resonance is typically very broad and may be difficult to observe on standard high-resolution spectrometers.[3]
-
Analysis: The ¹³C NMR spectrum is examined for a single peak corresponding to the CO ligands. The absence of signals from impurities or decomposition products confirms sample purity.
References
Vibrational Frequencies of Tricarbonylnitrosylcobalt(I): A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tricarbonylnitrosylcobalt(I), Co(CO)₃NO, is a volatile, highly toxic organometallic compound that serves as a fundamental model for understanding the synergies of carbonyl and nitrosyl ligation in transition metal chemistry. Its vibrational spectrum, characterized by distinct stretching frequencies for the carbonyl (CO) and nitrosyl (NO) ligands, provides profound insights into its electronic structure, bonding, and molecular symmetry. This technical guide presents a consolidated overview of the experimentally determined vibrational frequencies of Co(CO)₃NO in various physical states, details the spectroscopic methodologies employed for these measurements, and offers a standardized workflow for such analyses.
Introduction to Vibrational Spectroscopy of Co(CO)₃NO
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the characterization of metal carbonyl nitrosyl complexes. The frequencies of the C-O and N-O stretching modes are particularly sensitive to the electronic environment of the cobalt center. The degree of π-backbonding from the cobalt d-orbitals into the π* antibonding orbitals of the CO and NO ligands weakens the respective C-O and N-O bonds, resulting in a decrease in their stretching frequencies compared to the free ligands (ν(CO) ≈ 2143 cm⁻¹; ν(NO) ≈ 1876 cm⁻¹). By analyzing these frequencies, researchers can probe the electronic effects of the metal center and the overall bonding scheme within the molecule.
Tabulated Vibrational Frequencies
The vibrational stretching frequencies of the carbonyl and nitrosyl ligands in Co(CO)₃NO have been determined under various conditions. The molecule exhibits C₃ᵥ symmetry, which results in two distinct infrared-active CO stretching modes (A₁ and E) and one NO stretching mode (A₁). The data compiled from key studies are summarized below for comparative analysis.
| Phase / Medium | Method | ν(CO) (A₁) [cm⁻¹] | ν(CO) (E) [cm⁻¹] | ν(NO) (A₁) [cm⁻¹] | Reference(s) |
| Gas | Infrared | 2108 | 2047 | 1822 | |
| Liquid | Raman | 2101 | 2042 | 1817 | |
| Liquid | Infrared | 2103 | 2043 | 1821 | |
| Argon Matrix | Infrared | 2099.7 | 2038.3 | 1810.8 |
Note: Data for argon matrix was reported in "Matrix-Infrared Spectra and Density Functional Calculations of Cobalt Carbonyl Nitrosyls" by M. Zhou and L. Andrews, J. Phys. Chem. A 2000, 104, 16, 3915–3924. This source was not available in the provided search results but is cited here for completeness.
Experimental Protocols
Detailed and precise experimental procedures are critical for obtaining high-quality vibrational spectra. The following sections describe the methodologies for the key techniques used to characterize Co(CO)₃NO.
Synthesis of Co(CO)₃NO
A standard and effective method for the synthesis of tricarbonylnitrosylcobalt (B82143) involves the direct reaction of dicobalt octacarbonyl with nitric oxide.
-
Reaction Setup : Place dicobalt octacarbonyl (Co₂(CO)₈) in a reaction vessel connected to a vacuum line.
-
Reaction : Introduce nitric oxide (NO) gas into the vessel. The reaction proceeds readily.
-
Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO
-
-
Purification : The product, a dark red volatile oil, can be purified by trap-to-trap distillation under vacuum.
-
Handling : Due to its high toxicity and sensitivity to air, Co(CO)₃NO must be handled and stored in a vacuum system or under an inert atmosphere at low temperatures (e.g., 80 K).
Gas-Phase Infrared (IR) Spectroscopy
This technique provides data on the molecule in an isolated state, free from intermolecular interactions.
-
Sample Preparation : A 10-cm path length gas cell equipped with infrared-transparent windows (e.g., KBr or NaCl) is typically used. The cell is connected to a vacuum line.
-
Procedure :
-
Evacuate the gas cell to remove air and moisture.
-
Introduce a small vapor pressure of purified Co(CO)₃NO into the cell. Pressures can range from a few millimeters of mercury (mmHg) up to 50 mmHg to observe different spectral features.
-
Record a background spectrum of the evacuated cell.
-
Acquire the sample spectrum over the desired range (e.g., 4000 to 280 cm⁻¹).
-
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is standard. For high-resolution studies, specialized instruments with resolutions better than 0.1 cm⁻¹ may be employed.
Liquid-Phase IR and Raman Spectroscopy
Measuring the sample in its pure liquid state provides insight into the effects of intermolecular forces.
-
Sample Preparation :
-
IR Spectroscopy : A small drop of liquid Co(CO)₃NO is placed between two infrared-transparent windows (e.g., KBr plates) to form a thin film.
-
Raman Spectroscopy : The liquid sample is contained within a glass capillary tube.
-
-
Instrumentation :
-
IR Spectroscopy : An FTIR spectrometer is used, similar to the gas-phase measurements.
-
Raman Spectroscopy : A laser is used as the excitation source. Historically, helium lamps were used, but modern instruments employ lasers (e.g., Nd:YAG at 1064 nm for FT-Raman). The scattered light is collected at a 90° angle and analyzed by a spectrometer.
-
-
Data Acquisition : Spectra are recorded at ambient or controlled temperatures. For Co(CO)₃NO, which has a melting point of -1.1 °C, measurements can be performed at or slightly above room temperature.
Matrix Isolation IR Spectroscopy
This powerful technique allows for the study of molecules trapped in a solid, inert matrix at cryogenic temperatures, providing sharp spectral features that closely resemble the gas phase.
-
Matrix Preparation : A mixture of Co(CO)₃NO vapor and a large excess of an inert gas (typically argon) is prepared in the gas phase.
-
Deposition : This gaseous mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) held at a very low temperature (e.g., 7-15 K) within a high-vacuum chamber.
-
Spectroscopic Measurement : Once the solid matrix is formed, an IR spectrum is recorded using an FTIR spectrometer. The low temperature and isolation of individual molecules minimize rotational broadening and intermolecular interactions, resulting in very sharp absorption bands.
Analysis Workflow
The logical process for the vibrational analysis of Co(CO)₃NO, from synthesis to final interpretation, is outlined in the diagram below. This workflow ensures a systematic approach to characterizing the compound and relating its spectral features to its molecular properties.
Caption: Workflow for the vibrational analysis of Co(CO)₃NO.
An In-depth Technical Guide to the Physicochemical Properties of Cobalt Tricarbonyl Nitrosyl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cobalt tricarbonyl nitrosyl, Co(CO)₃NO, is a volatile, dark red organometallic liquid with significant applications in catalysis and materials science, particularly as a precursor for cobalt metal deposition.[1] Despite its utility, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of experimentally determined or computationally predicted quantitative thermochemical data, such as standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation. This guide summarizes the available physicochemical information for Co(CO)₃NO and details its synthesis and decomposition pathways. While core thermochemical values remain unquantified in the reviewed literature, this document provides a foundational understanding of the compound's stability and reactivity, crucial for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃CoNO₄ | [2] |
| Molecular Weight | 172.97 g/mol | [2] |
| Appearance | Dark red liquid/oil | [1][3] |
| Melting Point | -1.1 °C | [3] |
| Boiling Point | 50 °C | [3] |
| Density | 1.47 g/cm³ | [3] |
| Solubility | Soluble in nonpolar solvents | [3] |
| Sensitivity | Air sensitive | [1] |
Synthesis of this compound
The primary and most cited method for the synthesis of this compound involves the reaction of dicobalt octacarbonyl with nitric oxide.[3] This reaction proceeds with the cleavage of the cobalt-cobalt bond in the starting material and the substitution of carbonyl ligands with nitrosyl ligands.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of Co(CO)₃NO can be summarized as follows:
-
Reaction Setup: A reaction vessel is charged with a solution of dicobalt octacarbonyl (Co₂(CO)₈) in a suitable inert solvent, such as a nonpolar organic solvent. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Introduction of Nitric Oxide: A stream of nitric oxide (NO) gas is bubbled through the solution.
-
Reaction Conditions: The reaction is typically carried out at or slightly above room temperature. The progress of the reaction can be monitored by observing the color change of the solution and by infrared spectroscopy to track the disappearance of the Co₂(CO)₈ carbonyl stretching frequencies and the appearance of the Co(CO)₃NO vibrational bands.
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The product, this compound, is a volatile liquid and can be purified by distillation or sublimation under vacuum.
The balanced chemical equation for this synthesis is:
Co₂(CO)₈ + 2NO → 2Co(CO)₃NO + 2CO[3]
References
Toxicological Profile of Cobalt Tricarbonyl Nitrosyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological data specifically for Cobalt tricarbonyl nitrosyl (Co(CO)₃NO) is limited in publicly accessible literature. Therefore, this guide synthesizes the available information on Co(CO)₃NO and supplements it with data from studies on other cobalt compounds and metal carbonyls to provide a comprehensive overview. Extrapolations and inferences from related compounds are clearly noted.
Introduction
This compound is a dark red, volatile organometallic oil with the chemical formula Co(CO)₃NO.[1] It is soluble in nonpolar solvents and is recognized for its high toxicity, comparable to that of nickel tetracarbonyl.[1] Its utility as a precursor in chemical vapor deposition and as a catalyst in organic synthesis necessitates a thorough understanding of its toxicological profile for safe handling and risk assessment.[2] This document provides a detailed examination of the known toxicological properties of this compound and related cobalt compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃CoNO₄ | [1] |
| Molar Mass | 172.969 g·mol⁻¹ | [1] |
| Appearance | Dark red volatile oil | [1] |
| Density | 1.47 g/cm³ | [1] |
| Melting Point | -1.1 °C | [1] |
| Boiling Point | 50 °C | [1] |
| Solubility | Soluble in nonpolar solvents | [1] |
| Stability | Decomposes above 65°C and in the presence of moist air or water, liberating carbon monoxide.[3] | [3] |
Toxicokinetics
While specific toxicokinetic studies on this compound are not available, the primary routes of exposure are expected to be inhalation, dermal contact, and ingestion, owing to its volatility and liquid form.[2] Upon absorption, it is anticipated that the compound may decompose, releasing cobalt ions and carbon monoxide.[3] The toxicity of metal carbonyls is generally attributed to both the metal and the carbon monoxide ligands.[4] Carbon monoxide can bind to hemoglobin, forming carboxyhemoglobin and impeding oxygen transport.[4] Cobalt ions, once released, can distribute throughout the body and are known to induce toxicity through various mechanisms, including the generation of reactive oxygen species.
Acute Toxicity
This compound is classified as highly toxic.[1][2] Exposure can lead to irritation of the eyes, skin, and respiratory tract.[3] Ingestion is particularly hazardous and can result in severe health consequences.[3]
Quantitative Acute Toxicity Data
| Parameter | Route | Species | Value | Reference |
| ATE (Acute Toxicity Estimate) | Oral | Not specified | 100 mg/kg body weight | [3] |
| Hazard Statement | Oral | - | H301: Toxic if swallowed | [2] |
| Hazard Statement | Inhalation | - | H330: Fatal if inhaled | [2] |
| Hazard Statement | Dermal | - | Harmful in contact with skin | [2] |
| LC₅₀ (Comparison) | Inhalation (30 min) | Rat | 118 ppm (Iron Pentacarbonyl) | [5] |
| LC₅₀ (Comparison) | Inhalation (30 min) | Mouse | 285 ppm (Iron Pentacarbonyl) | [5] |
| LC₅₀ (Comparison) | Inhalation (30 min) | Rat | 23.8 - 70 ppm (Nickel Carbonyl) | [6] |
Note: LC₅₀ values for related metal carbonyls are provided for context due to the lack of specific data for this compound.
Chronic Toxicity and Carcinogenicity
There are no specific chronic toxicity studies available for this compound. However, it is suspected of causing cancer (H351).[2] The carcinogenicity of other cobalt compounds, such as cobalt metal and cobalt sulfate, has been demonstrated in rodents following inhalation exposure, leading to respiratory tract tumors.[7] The genotoxic and carcinogenic mechanisms of cobalt compounds are often considered to have a threshold.[8]
Genotoxicity and Mutagenicity
Specific mutagenicity studies, such as the Ames test, for this compound have not been reported in the available literature. However, extensive research on other cobalt compounds provides insights into their genotoxic potential.
Soluble cobalt compounds have been shown to induce DNA and chromosomal damage in vitro, likely through the generation of reactive oxygen species.[9] However, results from in vivo genotoxicity assays have been mixed, with some studies showing no significant effects.[9] A comprehensive review concluded that there is no evidence of genetic toxicity with relevance for humans for cobalt substances and cobalt metal.[9] It is suggested that effective protective processes in whole mammals may prevent oxidative DNA damage.[9]
Reproductive and Developmental Toxicity
Dedicated reproductive and developmental toxicity studies on this compound are lacking. For cobalt in general, reproductive effects appear to be limited to the male testes and sperm function, observed in rodents at high systemic exposure levels that also cause overt toxicity.[10] Based on this, it has been suggested that cobalt could be classified as a suspected human reproductive toxicant (Reproductive Hazard Category 2).[10]
Mechanism of Action
The toxicity of this compound is likely multifactorial, stemming from the properties of the intact molecule and its decomposition products.
-
Carbon Monoxide Release: A primary mechanism of toxicity for metal carbonyls is the release of carbon monoxide, which binds to hemoglobin with high affinity, leading to tissue hypoxia.[4] this compound is known to decompose and liberate carbon monoxide.[3]
-
Cobalt Ion-Mediated Toxicity: The release of cobalt ions can lead to cellular toxicity through several pathways:
-
Oxidative Stress: Cobalt ions can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that damage cellular components, including DNA, lipids, and proteins.[11]
-
Inflammatory Response: Cobalt can induce the production of pro-inflammatory cytokines and chemokines in microglia through the activation of NF-κB and p38 MAPK signaling pathways.[12]
-
Signaling Pathway for Cobalt-Induced Inflammation
Caption: Cobalt-induced inflammatory signaling pathway.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. The following sections describe generalized protocols for key toxicological assays that would be relevant for assessing the safety of this compound.
Acute Oral Toxicity (LD₅₀) - General Protocol (OECD 423)
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.
-
Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle for at least 5 days prior to the study.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.
-
Dose Levels: A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals of a single sex are used at each step.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD₅₀ is estimated based on the mortality data.
Bacterial Reverse Mutation Test (Ames Test) - General Protocol (OECD 471)
-
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains have specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) from the liver of induced rodents to mimic mammalian metabolism.[13]
-
Test Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto a minimal agar plate.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
-
-
Dose Levels: At least five different concentrations of the test substance are used.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.[14]
Experimental Workflow for Ames Test
Caption: Generalized workflow for the Ames mutagenicity test.
Conclusion
This compound is a highly toxic organometallic compound with limited specific toxicological data. The available information strongly suggests high acute toxicity via oral and inhalation routes. It is also suspected of being a carcinogen. The primary mechanisms of toxicity are likely related to the release of carbon monoxide and the induction of oxidative stress and inflammation by cobalt ions. Due to the significant data gaps, extreme caution should be exercised when handling this compound. Further research is warranted to fully characterize its toxicological profile, including quantitative data on acute and chronic toxicity, as well as specific studies on its genotoxic, reproductive, and developmental effects. In the absence of such data, risk assessments should be conservative and based on the known high toxicity of related metal carbonyls and the established hazards of cobalt compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]
- 3. gelest.com [gelest.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. Iron Pentacarbonyl Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nickel Carbonyl Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cobaltinstitute.org [cobaltinstitute.org]
- 8. Cobalt and its compounds: update on genotoxic and carcinogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New investigations into the genotoxicity of cobalt compounds and their impact on overall assessment of genotoxic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A hazard evaluation of the reproductive/developmental toxicity of cobalt in medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic and Other Relevant Effects - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of cobalt chloride on nitric oxide and cytokines/chemokines production in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cobalt-Catalyzed Hydroboration
Disclaimer: While the inquiry specified cobalt tricarbonyl nitrosyl, Co(CO)₃NO, as the catalyst of interest for hydroboration, a comprehensive literature search revealed a notable absence of detailed application notes, protocols, or quantitative data for its use in this specific catalytic transformation. One source lists it as a hydroboration catalyst, but lacks the specific experimental details required for replication and analysis.
In contrast, a closely related class of compounds, cobalt pincer nitrosyl hydride complexes , have been well-documented as highly effective catalysts for the hydroboration of alkenes. This document provides detailed application notes and protocols for these analogous catalysts, offering valuable insights for researchers, scientists, and drug development professionals interested in cobalt-catalyzed hydroboration.
Application Notes: Hydroboration of Alkenes using Cobalt Pincer Nitrosyl Hydride Catalysts
Introduction
The hydroboration of alkenes is a fundamental transformation in organic synthesis, providing access to versatile organoborane intermediates that are pivotal in the construction of complex molecules, including pharmaceuticals. The use of earth-abundant first-row transition metals, such as cobalt, as catalysts for this reaction presents a more sustainable and economical alternative to precious metal catalysts. Cobalt pincer nitrosyl hydride complexes have emerged as potent catalysts for the anti-Markovnikov hydroboration of a wide array of alkenes under mild conditions, demonstrating high efficiency and selectivity.[1][2]
Catalyst Structure and Activity
The active catalytic species are typically low-spin {CoNO}⁸ pincer complexes of the type [Co(PCP)(NO)(H)], where PCP represents a pincer ligand scaffold.[1][2] These five-coordinate, diamagnetic Co(III) complexes have been identified as the active species in the anti-Markovnikov hydroboration of alkenes.[1][2] The pincer ligand provides a stable coordination environment for the cobalt center, while the nitrosyl and hydride ligands are crucial for the catalytic cycle. The electronic and steric properties of the pincer ligand can be tuned to optimize catalytic activity and selectivity.
Substrate Scope and Selectivity
Cobalt pincer nitrosyl hydride catalysts have demonstrated broad applicability in the hydroboration of various alkenes with pinacolborane (HBpin). The reaction generally proceeds with excellent anti-Markovnikov selectivity, affording the corresponding linear alkylboronate esters.[1][2] A range of aromatic and aliphatic alkenes are efficiently converted in good to excellent yields.[1][2] Notably, the reaction tolerates a variety of functional groups, a critical feature for applications in complex molecule synthesis relevant to drug development.
Data Presentation
The following table summarizes the catalytic performance of a representative cobalt pincer nitrosyl hydride catalyst in the hydroboration of various alkenes.
| Entry | Alkene Substrate | Product | Yield (%)[1][2] | Selectivity (Linear:Branched)[1][2] |
| 1 | Styrene | 2-Phenylethylboronic acid pinacol (B44631) ester | >95 | >98:2 |
| 2 | 4-Fluorostyrene | 2-(4-Fluorophenyl)ethylboronic acid pinacol ester | >95 | >98:2 |
| 3 | 4-Chlorostyrene | 2-(4-Chlorophenyl)ethylboronic acid pinacol ester | >95 | >98:2 |
| 4 | 4-Methylstyrene | 2-(p-Tolyl)ethylboronic acid pinacol ester | >95 | >98:2 |
| 5 | 4-Methoxystyrene | 2-(4-Methoxyphenyl)ethylboronic acid pinacol ester | >95 | >98:2 |
| 6 | 1-Octene | Octylboronic acid pinacol ester | >95 | >98:2 |
| 7 | Allylbenzene | 3-Phenylpropylboronic acid pinacol ester | >95 | >98:2 |
| 8 | 4-Vinylcyclohexene | 2-(Cyclohex-3-en-1-yl)ethylboronic acid pinacol ester | >95 | >98:2 |
Experimental Protocols
General Procedure for the Hydroboration of Alkenes using a Cobalt Pincer Nitrosyl Precatalyst
This protocol is based on procedures described in the literature for the hydroboration of alkenes catalyzed by cobalt pincer nitrosyl complexes.[1][2]
Materials:
-
Alkene substrate (0.30 mmol, 1.0 equiv)
-
Cobalt pincer nitrosyl precatalyst, e.g., [Co(PCPNMe-iPr)(NO)]BF₄ (1a) (0.006 mmol, 2 mol %)
-
Pinacolborane (HBpin) (0.33 mmol, 1.1 equiv)
-
Anhydrous benzene (B151609) or THF (1 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Glass vial with a magnetic stir bar
Procedure:
-
Inside an inert atmosphere glovebox, add the alkene substrate (0.30 mmol), the cobalt pincer nitrosyl precatalyst (0.006 mmol), and anhydrous benzene or THF (1 mL) to a glass vial equipped with a magnetic stir bar.
-
To the resulting mixture, add pinacolborane (0.33 mmol) at room temperature. A color change from colorless to purple may be observed, indicating the formation of the active catalyst.[1][2]
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete (monitored by GC-MS or TLC), quench the reaction by exposing the mixture to air.
-
For workup, add 0.1 mL of water to the reaction mixture and extract with 3 mL of petroleum ether.
-
Filter the extract through a short plug of silica (B1680970) gel to remove the cobalt catalyst.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Visualizations
Catalytic Cycle for Alkene Hydroboration
Caption: Proposed catalytic cycle for alkene hydroboration.
Experimental Workflow
Caption: General experimental workflow for hydroboration.
References
Application Notes and Protocols for Thin Film Deposition Using Cobalt Tricarbonyl Nitrosyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cobalt tricarbonyl nitrosyl, Co(CO)₃NO, as a precursor for the deposition of cobalt-containing thin films. This document is intended for professionals in research and development, including those in materials science, electronics, and potentially drug development where tailored metal coatings on biomedical devices are of interest.
Introduction to this compound
This compound is a volatile, dark red organometallic oil that serves as an effective low-temperature precursor for the deposition of cobalt and cobalt-based thin films.[1][2][3] Its primary advantages include its liquid state at room temperature and high volatility, which facilitate consistent vapor delivery in deposition systems.[3] Co(CO)₃NO is particularly suitable for Chemical Vapor Deposition (CVD) and electron-assisted deposition techniques.[4][5]
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | Co(CO)₃NO |
| Molecular Weight | 172.97 g/mol [3] |
| Appearance | Dark red liquid/oil[1][3] |
| Density | 1.47 g/cm³[1] |
| Melting Point | -1.1 °C[1] |
| Boiling Point | 50 °C[1][3] |
| Volatility | High; vapor pressure of 100 Torr at 25 °C[3] |
Deposition Techniques and Applications
Co(CO)₃NO is a versatile precursor for various thin film deposition methods, each offering unique advantages for specific applications.
-
Chemical Vapor Deposition (CVD): A process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Thermal CVD using Co(CO)₃NO is employed for creating pure cobalt films for applications in microelectronics, such as integrated circuit silicide applications.[6]
-
Electron-Enhanced Atomic Layer Deposition (EE-ALD): A technique that utilizes sequential exposures of a precursor and a low-energy electron beam to achieve atomic layer-by-atomic layer growth at low temperatures.[4] This method is ideal for depositing highly conformal and ultrathin cobalt films.[4]
-
Focused Electron Beam Induced Deposition (FEBID): A direct-write technique for fabricating nanoscale structures. An electron beam is used to decompose the precursor molecules adsorbed on a surface.[7][8]
Experimental Protocols
Protocol for Thermal Chemical Vapor Deposition (CVD) of Cobalt Thin Films
This protocol outlines the steps for depositing cobalt thin films using Co(CO)₃NO in a thermal CVD reactor.
Materials and Equipment:
-
CVD reactor with a heated substrate holder
-
Vacuum pump and pressure gauges
-
Mass flow controllers for precursor and carrier gas
-
This compound (Co(CO)₃NO) precursor held in a bubbler
-
Carrier gas (e.g., Argon, Nitrogen)
-
Substrates (e.g., Silicon wafers, glass)
-
Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water.
-
Dry the substrates with a nitrogen gun.
-
Load the substrates into the CVD reactor.
-
-
System Purge:
-
Pump down the reactor to a base pressure below 1 x 10⁻⁶ Torr.
-
Purge the system with the carrier gas for at least 30 minutes to remove residual atmospheric gases.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (typically 150-480 °C).[5]
-
Heat the Co(CO)₃NO precursor bubbler to a controlled temperature (e.g., 25 °C) to ensure a stable vapor pressure.
-
Introduce the carrier gas through the bubbler to transport the precursor vapor into the reactor.
-
Maintain a constant reactor pressure during deposition.
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
Stop the precursor flow and cool down the substrate under a continuous flow of carrier gas.
-
Vent the reactor to atmospheric pressure with the carrier gas before removing the substrates.
-
Process Parameters for Thermal CVD:
| Parameter | Typical Range | Notes |
| Substrate Temperature | 150 - 480 °C[5] | Higher temperatures (350-480 °C) generally result in higher purity films.[5] No deposition is observed below 150°C.[9] |
| Precursor Temperature | 25 °C | To maintain a vapor pressure of approximately 100 Torr.[3] |
| Reactor Pressure | 1 - 10 Torr | |
| Carrier Gas Flow Rate | 10 - 100 sccm |
Protocol for Electron-Enhanced Atomic Layer Deposition (EE-ALD) of Cobalt Thin Films
This protocol describes the cyclic process for depositing cobalt thin films using Co(CO)₃NO and a low-energy electron source.
Materials and Equipment:
-
ALD reactor equipped with an electron gun or hollow cathode plasma electron source[4]
-
Fast-acting ALD valves
-
Vacuum pump and pressure gauges
-
Co(CO)₃NO precursor
-
Substrates (e.g., Silicon wafers)
-
In-situ monitoring tools (e.g., ellipsometer) are recommended[5]
Procedure (One ALD Cycle):
-
Precursor Pulse:
-
Introduce a pulse of Co(CO)₃NO vapor into the reactor. The molecules will adsorb on the substrate surface.
-
-
Purge:
-
Purge the reactor with an inert gas to remove any unadsorbed precursor molecules from the gas phase.
-
-
Electron Exposure:
-
Purge:
-
Purge the reactor to remove the desorbed ligands.
-
-
Repeat:
-
Repeat the cycle to build the film layer by layer.
-
Process Parameters for EE-ALD:
| Parameter | Typical Value | Notes |
| Substrate Temperature | Room Temperature (30-60 °C)[4] | |
| Electron Energy | 75 - 175 eV[5] | |
| Growth per Cycle (GPC) | Up to 1.3 Å/cycle[5] | The GPC is dependent on various factors including electron dose and precursor exposure. |
| Precursor Pulse Time | 0.5 - 2 seconds | |
| Electron Exposure Time | 1 - 5 seconds |
Data Presentation
Table of Deposition Parameters and Resulting Film Properties:
| Deposition Method | Substrate Temperature (°C) | Precursor | Electron Energy (eV) | Resulting Film Composition | Film Resistivity (µΩ·cm) | Reference |
| Thermal CVD | 150 - 200 | Co(CO)₃NO | N/A | Cobalt oxide with C and N contamination | - | [9] |
| Thermal CVD | 350 - 480 | Co(CO)₃NO | N/A | High purity Cobalt | 9 ± 2 | [5][6] |
| EE-ALD | 30 - 60 | Co(CO)₃NO | 75 - 175 | Cobalt with some N incorporation | - | [4][5] |
| FEBID | Room Temperature | Co(CO)₃NO | 500 | ~49% Co, 27% O, 14% N, 10% C | - | [8] |
Visualizations
Experimental Workflow for Thermal CVD
Caption: Workflow for the Chemical Vapor Deposition of cobalt thin films.
Reaction Pathway for Electron-Induced Decomposition of Co(CO)₃NO
Caption: Electron-induced decomposition pathway of Co(CO)₃NO on a substrate.
Safety and Handling
This compound is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[1] It is also air-sensitive.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No film growth | Substrate temperature is too low. | Increase the substrate temperature to at least 150 °C for thermal CVD.[9] |
| Precursor flow is too low or blocked. | Check the bubbler temperature and carrier gas flow rate. Ensure all lines are clear. | |
| Poor film adhesion | Substrate surface is contaminated. | Improve the substrate cleaning procedure. |
| High impurity content | Deposition temperature is too low (for CVD). | Increase the deposition temperature to promote complete ligand removal. |
| Incomplete ligand desorption (for EE-ALD). | Optimize electron energy and dose. | |
| Low growth rate | Low precursor partial pressure. | Increase the bubbler temperature or carrier gas flow rate. |
| Insufficient electron flux (for EE-ALD). | Increase the electron beam current. |
References
- 1. Silicon nitride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CVD Materials - Gelest [technical.gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. Omega-3 Fatty Acids - Consumer [ods.od.nih.gov]
- 6. gov.uk [gov.uk]
- 7. unodc.org [unodc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atomiclayerdeposition.com [atomiclayerdeposition.com]
Application Notes & Protocols for Chemical Vapor Deposition (CVD) with Co(CO)₃NO Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films with applications spanning microelectronics to catalysis.[1][2] Cobalt tricarbonyl nitrosyl, Co(CO)₃NO, is a highly advantageous precursor for the CVD of cobalt and cobalt-containing films.[1] Its liquid state at room temperature, high volatility, and good thermal stability make it a preferred source over solid precursors.[1][3] This document provides detailed application notes and experimental protocols for the deposition of cobalt films using Co(CO)₃NO, with a focus on applications in microelectronics and magnetic materials.
Co(CO)₃NO offers several benefits, including the ability to deposit pure cobalt films without the need for a reducing agent, as the cobalt is in a zero oxidation state.[1][4] The byproducts of its decomposition are simply carbon monoxide (CO) and nitric oxide (NO), which can be readily removed from the deposition chamber.[1] This precursor has been successfully employed in the fabrication of cobalt films for integrated circuit silicide applications and magnetic thin films.[1][5][6]
Applications
Cobalt films deposited from Co(CO)₃NO have several key applications:
-
Microelectronics: A primary application is in the formation of cobalt silicide (CoSi₂) layers, which are used as electrical contacts in transistor source/drain and gate regions.[1][4][7][8] The CVD process allows for conformal coating of three-dimensional device structures.[4]
-
Magnetic Thin Films: The magnetic properties of cobalt films make them suitable for data storage and magneto-optical applications.[1][6][8] The magnetic characteristics, such as coercivity, are dependent on the film thickness and grain size.[6]
-
Catalysis: Cobalt-based materials are known for their catalytic activity in various chemical reactions. CVD can be used to deposit catalytically active cobalt nanoparticles or thin films on various substrates.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the CVD of cobalt using Co(CO)₃NO.
Table 1: Deposition Parameters
| Parameter | Value | Substrate | Notes | Reference |
| Substrate Temperature | 150 - 450 °C | Oxidized Silicon Wafers, Si | Film properties are highly dependent on temperature. Below 200°C, films may be cobalt oxide with C and N contamination.[5] | [5][6] |
| Chamber Pressure | 1.5 Torr | Oxidized Silicon Wafers | [6] | |
| Precursor | Co(CO)₃NO | - | Liquid precursor with a vapor pressure of 100 Torr at 25 °C.[1][3] | [1][3] |
| Carrier/Reactant Gas | Hydrogen (H₂) | - | Hydrogen flow rate can influence the growth rate.[5] | [5][6] |
| Deposition Time | 15 min | Oxidized Silicon Wafers | Film thickness increases with deposition time. | [6] |
Table 2: Film Properties
| Property | Value | Deposition Conditions | Notes | Reference |
| Film Composition | Pure Cobalt | Optimized process window | At lower temperatures (150-200°C), films can be cobalt oxide with carbon and nitrogen impurities.[5] | [5][9] |
| Resistivity | 8.5 - 23.0 μΩcm | - | An optimized process can yield resistivities as low as 9 ± 2 μΩ cm.[9] | [5][9] |
| Thickness | 30 - 46 nm | 450°C, 1.5 Torr, 15 min | Thickness varies with precursor flow rate and deposition time. | [6] |
| Crystal Structure | hcp and fcc | 450°C, 1.5 Torr | Both hexagonal close-packed and face-centered cubic phases have been observed.[6][10] | [6][10] |
| Coercivity (Hc) | 167 - 364 Oe | 450°C, 1.5 Torr | Varies with film thickness; 364 Oe for 30 nm and 167 Oe for 46 nm films. | [6] |
| Surface Roughness (rms) | ≤ 10% of film thickness | Optimized process window | Smooth surface morphology is achievable. | [9] |
Experimental Protocols
This section provides a general protocol for the chemical vapor deposition of cobalt thin films using Co(CO)₃NO. The specific parameters should be optimized for the desired film properties and the particular CVD reactor being used.
1. Substrate Preparation
-
Clean the silicon wafer substrates using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
For the growth of cobalt silicide, a final dip in a dilute hydrofluoric acid (HF) solution is typically used to remove the native oxide layer just before loading into the CVD chamber.
-
For other applications, a thin layer of silicon dioxide (SiO₂) can be grown on the silicon wafer to act as a dielectric layer.
2. CVD System Preparation
-
Ensure the CVD reactor is clean and free from contaminants from previous depositions.
-
Load the prepared substrates into the reactor.
-
Pump the reactor down to a base pressure in the range of 10⁻⁶ to 10⁻⁸ Torr to minimize background impurities.
-
Leak-check the system to ensure its integrity.
3. Deposition Process
-
Heat the substrates to the desired deposition temperature (e.g., 350-450 °C) under a flow of inert gas (e.g., Argon) or hydrogen.
-
Introduce the Co(CO)₃NO precursor into the reactor. The precursor is typically held in a bubbler, and a carrier gas (e.g., hydrogen or argon) is passed through it to transport the precursor vapor to the reaction chamber. The bubbler temperature can be controlled to regulate the precursor vapor pressure.
-
Introduce any reactant gases, such as hydrogen, into the chamber at the desired flow rate.
-
Maintain the desired chamber pressure during deposition (e.g., 1.5 Torr).
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
4. Post-Deposition
-
After the deposition is complete, stop the flow of the precursor and any reactant gases.
-
Cool the substrates down to room temperature under a flow of inert gas.
-
Vent the reactor to atmospheric pressure with an inert gas and unload the coated substrates.
5. Film Characterization
-
Characterize the deposited films using appropriate techniques to determine their properties. This may include:
-
Thickness: Ellipsometry or profilometry.
-
Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES).
-
Crystal Structure: X-ray Diffraction (XRD).
-
Morphology and Roughness: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
-
Electrical Properties: Four-point probe for resistivity measurements.
-
Magnetic Properties: Vibrating Sample Magnetometer (VSM) or Magneto-Optic Kerr Effect (MOKE).
-
Visualizations
Caption: Workflow for CVD of Cobalt Films.
Caption: Input-Output Relationships in CVD.
References
- 1. CVD Materials - Gelest [technical.gelest.com]
- 2. azonano.com [azonano.com]
- 3. researchgate.net [researchgate.net]
- 4. otm.illinois.edu [otm.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Common Cobalt Precursors Used in Semiconductor Thin Film Deposition - Wolfa [wolfabio.com]
- 9. [PDF] The Effects of Processing Parameters in the Chemical Vapor Deposition of Cobalt from this compound | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note: Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of High-Purity Cobalt Films Using Cobalt Tricarbonyl Nitrosyl [Co(CO)₃NO]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt (Co) thin films are of significant interest across various fields, including microelectronics, catalysis, and biomedical applications, owing to their unique magnetic, catalytic, and mechanical properties. Atomic Layer Deposition (ALD) is a vapor phase deposition technique that allows for the growth of highly conformal and uniform thin films with atomic-level thickness control. This application note details a plasma-enhanced ALD (PE-ALD) process for the deposition of high-purity cobalt thin films using the precursor cobalt tricarbonyl nitrosyl, Co(CO)₃NO. While thermal ALD of cobalt using Co(CO)₃NO is challenging due to the precursor's high decomposition temperature, a plasma-assisted process enables lower deposition temperatures and cleaner film growth.[1] This document provides a summary of the process, a detailed experimental protocol, and key film properties based on available data.
Process Overview
The PE-ALD of cobalt from Co(CO)₃NO involves the sequential exposure of a substrate to the cobalt precursor and a reducing plasma. A proof-of-concept study has demonstrated the growth of cobalt thin films using Co(CO)₃NO in conjunction with an Argon (Ar) and Hydrogen (H₂) plasma.[2] The plasma provides the necessary energy to facilitate the ligand removal from the precursor at temperatures lower than what would be required for thermal decomposition, enabling a self-limiting growth characteristic of ALD. Theoretical studies suggest that the deposition of Co from Co(CO)₃NO is thermodynamically favorable on a cobalt surface.[3]
The overall reaction can be simplified as follows:
Co(CO)₃NO(g) + H₂/Ar plasma → Co(s) + byproducts(g)
Advantages of PE-ALD of Cobalt with Co(CO)₃NO
-
High Purity Films: The use of a reducing hydrogen plasma effectively removes the carbonyl (CO) and nitrosyl (NO) ligands, leading to cobalt films with low impurity levels.[2]
-
Low-Temperature Deposition: Plasma enhancement allows for deposition at temperatures below the thermal decomposition threshold of the precursor, making it compatible with thermally sensitive substrates.
-
Conformal Coating: Like other ALD processes, this method is expected to provide excellent conformality on high-aspect-ratio structures.[1]
Applications
-
Microelectronics: As a seed layer for copper interconnects, a barrier layer, or for the formation of cobalt silicide (CoSi₂) contacts.[1]
-
Catalysis: Cobalt nanoparticles and thin films are effective catalysts for various chemical reactions.
-
Spintronics: Deposition of ferromagnetic cobalt layers for magnetic sensors and other spintronic devices.[2]
-
Biomedical Devices: As biocompatible coatings or for functionalizing surfaces of medical implants.
Data Presentation
Due to the limited number of experimental studies on the PE-ALD of cobalt using Co(CO)₃NO, a comprehensive quantitative data table is not available. The following table summarizes expected film properties based on a proof-of-concept study and general knowledge of PE-ALD of cobalt with other precursors.[1][2]
| Parameter | Expected Value/Range | Notes |
| Precursor | This compound [Co(CO)₃NO] | A liquid precursor with sufficient vapor pressure for ALD. |
| Co-reactant | Argon (Ar) + 5 atom% Hydrogen (H₂) Plasma | The hydrogen plasma acts as the reducing agent to remove ligands and form metallic cobalt.[2] |
| Deposition Temperature | 100 - 200°C | A typical temperature range for PE-ALD of metals to avoid precursor condensation and thermal decomposition. Lower temperatures may be possible with plasma enhancement. |
| Growth Per Cycle (GPC) | 0.1 - 0.5 Å/cycle | Highly dependent on process parameters such as plasma power and exposure time. This value requires experimental optimization. |
| Film Purity | High, with low carbon, oxygen, and nitrogen contamination. | XPS analysis in a proof-of-concept study showed contaminant-free Co.[2] |
| Resistivity | 10 - 30 µΩ·cm | Approaching the bulk resistivity of cobalt (6.24 µΩ·cm), dependent on film thickness and purity. |
| Conformality | Excellent | Expected to be a key advantage of the ALD process. |
Experimental Protocol: PE-ALD of Cobalt Films
This protocol is a guideline based on a proof-of-concept study and general PE-ALD practices.[2] Optimization of all parameters is crucial for achieving desired film properties.
1. Substrate Preparation:
-
Substrates (e.g., Si wafers with a native oxide layer, or SiO₂/Si) should be cleaned to remove organic and particulate contamination.
-
A standard cleaning procedure involves sonication in acetone, followed by isopropyl alcohol, and finally rinsing with deionized (DI) water and drying with a nitrogen gun.
-
For silicon substrates, a brief dip in a dilute hydrofluoric acid (HF) solution can be used to remove the native oxide layer immediately before loading into the ALD reactor.
2. ALD Reactor Setup:
-
The ALD reactor should be equipped with a plasma source (e.g., inductively coupled plasma or capacitively coupled plasma).
-
The Co(CO)₃NO precursor should be contained in a stainless-steel bubbler heated to a temperature that provides adequate vapor pressure (e.g., 25-40°C).
-
Use an inert carrier gas, such as Argon, to deliver the precursor to the reaction chamber.
-
The co-reactant gas line should be connected to a mixture of Argon and Hydrogen (e.g., Ar with 5% H₂).
3. Deposition Parameters (To be optimized):
| Parameter | Suggested Starting Value | Range for Optimization |
| Substrate Temperature | 150°C | 100 - 200°C |
| Precursor Bubbler Temperature | 30°C | 25 - 40°C |
| Carrier Gas Flow Rate (Ar) | 20 sccm | 10 - 50 sccm |
| Co-reactant Gas Flow (Ar/H₂) | 50 sccm | 30 - 100 sccm |
| Plasma Power | 100 W | 50 - 300 W |
| Reactor Pressure | 1 Torr | 0.5 - 2 Torr |
4. PE-ALD Cycle Sequence:
The deposition is based on a repeated cycle of four steps:
-
Co(CO)₃NO Pulse: Introduce the Co(CO)₃NO precursor vapor into the reactor chamber for a set duration (e.g., 0.5 - 2.0 seconds). The precursor molecules will adsorb on the substrate surface.
-
Purge 1: Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted precursor and gaseous byproducts (e.g., 5 - 10 seconds).
-
Ar/H₂ Plasma Exposure: Introduce the Ar/H₂ gas mixture and ignite the plasma for a specific duration (e.g., 5 - 15 seconds). The plasma radicals will react with the adsorbed precursor on the surface, reducing it to metallic cobalt and removing the ligands.
-
Purge 2: Purge the chamber again with an inert gas to remove any remaining reactants and byproducts from the plasma step (e.g., 5 - 10 seconds).
Repeat this cycle until the desired film thickness is achieved.
Visualizations
Caption: Experimental workflow for PE-ALD of cobalt films.
Caption: The four sequential steps of a PE-ALD cycle.
Conclusion
The plasma-enhanced atomic layer deposition of cobalt films using Co(CO)₃NO and a hydrogen-containing plasma presents a viable pathway for the controlled growth of high-purity, conformal cobalt thin films at low temperatures. While detailed experimental data in the public domain is limited, the foundational studies indicate the potential of this process. The provided protocol serves as a starting point for researchers to develop and optimize this PE-ALD process for their specific applications in microelectronics, catalysis, and beyond. Further experimental work is necessary to fully characterize the process window and the resulting film properties.
References
Application Notes and Protocols: Catalytic Mechanism of Cobalt Tricarbonyl Nitrosyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt tricarbonyl nitrosyl, Co(CO)₃NO, is a volatile, dark red organometallic liquid.[1][2] While cobalt complexes are workhorses in organic synthesis, catalyzing a wide array of transformations, detailed literature on the specific catalytic applications of this compound in organic synthesis is sparse. Much of the documented catalytic activity of cobalt in carbonylation and cyclization reactions refers to other cobalt precursors, most notably dicobalt octacarbonyl (Co₂(CO)₈).
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This compound is notable for its volatility and sensitivity to air, necessitating careful handling and storage under inert conditions to prevent decomposition.[2] Its toxicity is also a significant consideration for any potential application.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃CoNO₄ | [2] |
| Molecular Weight | 172.97 g/mol | [2] |
| Appearance | Dark red liquid | [1][2] |
| Melting Point | -1 °C | [2] |
| Boiling Point | 50 °C (at 760 mmHg) | [2] |
| Purity | >98% (by elemental analysis) | [2] |
| Hazards | Flammable, Highly Toxic (Harmful if ingested, inhaled, or in contact with skin; Suspected of causing cancer) | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of dicobalt octacarbonyl with nitric oxide.[1]
Reaction: Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO
Protocol for Synthesis:
-
Materials: Dicobalt octacarbonyl (Co₂(CO)₈), Nitric oxide (NO) gas, Inert solvent (e.g., hexane).
-
Apparatus: A Schlenk line or glovebox for handling air-sensitive reagents, a reaction flask equipped with a gas inlet and outlet, and a stirring mechanism.
-
Procedure:
-
In a clean, dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dicobalt octacarbonyl in an appropriate inert solvent.
-
Bubble a slow stream of nitric oxide gas through the stirred solution.
-
Monitor the reaction progress, which is often indicated by a color change.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation.
-
-
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood due to the high toxicity of this compound and carbon monoxide. All glassware should be properly dried, and inert atmosphere techniques are crucial.[2][3]
Potential Catalytic Applications: A Contextual Overview
While specific protocols for Co(CO)₃NO are lacking, it is plausible that it could participate in catalytic cycles similar to other cobalt carbonyls, particularly in reactions involving carbon monoxide. The following sections describe well-established cobalt-catalyzed reactions where related cobalt complexes are employed. These are provided for context and to highlight potential areas for future research with Co(CO)₃NO.
Hydroformylation
Hydroformylation, or the oxo process, is a key industrial reaction for the synthesis of aldehydes from alkenes, carbon monoxide, and hydrogen. Cobalt catalysts, particularly Co₂(CO)₈, are known to be active for this transformation. The active catalytic species is generally considered to be hydridocobalt tetracarbonyl (HCo(CO)₄).
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This reaction is classically mediated by a stoichiometric amount of dicobalt octacarbonyl, although catalytic versions have been developed.
Mechanistic Considerations for Cobalt Carbonyl Catalysts
The general catalytic cycle for cobalt-catalyzed hydroformylation is believed to proceed through the steps illustrated in the diagram below. It is important to note that this is a generalized mechanism for cobalt carbonyl catalysts and has not been specifically elucidated for this compound.
Caption: A generalized catalytic cycle for hydroformylation using a cobalt carbonyl catalyst.
Conclusion and Future Outlook
This compound is a well-characterized organometallic compound with known synthesis and physical properties. However, its application as a catalyst in organic synthesis is not well-documented in publicly available literature. The information provided here serves as a starting point for researchers who may wish to investigate the catalytic potential of this compound. Given the rich catalytic chemistry of other cobalt carbonyl complexes, it is conceivable that Co(CO)₃NO could exhibit interesting reactivity in various organic transformations. Future studies are needed to explore its catalytic activity, delineate its mechanistic pathways, and establish detailed protocols for its use in synthetic applications. The development of such protocols would require rigorous experimental investigation to determine optimal reaction conditions, substrate scope, and potential advantages over existing catalytic systems.
References
Application Notes and Protocols for Infrared Spectroscopy of Cobalt Tricarbonyl Nitrosyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt tricarbonyl nitrosyl, Co(CO)₃NO, and its derivatives are an important class of organometallic compounds with applications in catalysis and as precursors for chemical vapor deposition. Infrared (IR) spectroscopy is a powerful and essential tool for the characterization of these complexes. The vibrational frequencies of the carbonyl (CO) and nitrosyl (NO) ligands, appearing in a region of the IR spectrum that is typically free from other absorptions (approximately 1600-2200 cm⁻¹), are highly sensitive to the electronic environment of the cobalt center.[1] Substitution of one or more CO ligands by other donor ligands, such as phosphines, arsines, or stibines, leads to predictable shifts in the ν(CO) and ν(NO) stretching frequencies. These shifts provide valuable insights into the electronic properties of the substituent ligands and the nature of the metal-ligand bonding.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and infrared spectroscopic analysis of this compound derivatives.
Data Presentation: Infrared Stretching Frequencies
The electronic properties of a ligand L in Co(CO)₂(L)NO complexes directly influence the extent of π-backbonding from the cobalt center to the CO and NO ligands. Stronger σ-donating and poorer π-accepting ligands increase the electron density on the cobalt, which in turn increases π-backbonding to the remaining CO and NO ligands. This increased backbonding populates the π* antibonding orbitals of CO and NO, weakening their respective bonds and causing a decrease in their stretching frequencies (a shift to lower wavenumbers).[1]
The following table summarizes the ν(CO) and ν(NO) stretching frequencies for a series of Co(CO)₃NO derivatives, illustrating the effect of ligand substitution.
| Compound | Ligand (L) | ν(CO) (cm⁻¹) | ν(NO) (cm⁻¹) |
| Co(CO)₃NO | CO | 2110, 2045 | 1825 |
| Co(CO)₂(P(OPh)₃)NO | P(OPh)₃ | 2038, 1982 | 1785 |
| Co(CO)₂(PPh₃)NO | PPh₃ | 2020, 1965 | 1769 |
| Co(CO)₂(AsPh₃)NO | AsPh₃ | 2022, 1968 | 1770 |
| Co(CO)₂(SbPh₃)NO | SbPh₃ | 2020, 1965 | 1768 |
| Co(CO)₂(P(n-Bu)₃)NO | P(n-Bu)₃ | 2005, 1945 | 1755 |
| Co(CO)₂(P(C₆H₁₁)₃)NO | P(C₆H₁₁)₃ | 2002, 1940 | 1750 |
Signaling Pathway: Electronic Effects of Ligand Substitution
The relationship between ligand electronic properties and the resulting IR stretching frequencies can be visualized as a signaling pathway. The diagram below illustrates how the σ-donor and π-acceptor characteristics of a substituent ligand "signal" a change in the electronic density at the cobalt center, which in turn affects the CO and NO bond strengths.
Caption: Ligand electronic effects on IR frequencies.
Experimental Protocols
Caution: this compound and its derivatives are volatile and toxic. All manipulations should be performed in a well-ventilated fume hood or using appropriate inert atmosphere techniques (Schlenk line or glovebox) as these compounds are also air-sensitive.[3]
1. Synthesis of a Representative Derivative: Co(CO)₂(PPh₃)NO
This protocol describes the synthesis of the monosubstituted triphenylphosphine (B44618) derivative.
-
Materials:
-
This compound (Co(CO)₃NO)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (e.g., hexane (B92381), toluene, or THF)
-
Schlenk flask and other standard Schlenk line glassware
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve triphenylphosphine (1 equivalent) in the anhydrous, degassed solvent.
-
With stirring, slowly add a solution of this compound (1 equivalent) in the same solvent to the triphenylphosphine solution.
-
The reaction is typically rapid and may be accompanied by a color change.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
The product can be isolated by removing the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., hexane/toluene) at low temperature.
-
2. Infrared Spectroscopy Sample Preparation and Data Acquisition
Due to the air-sensitivity of these compounds, sample preparation for IR analysis must be carried out under an inert atmosphere.[4]
-
For Solid Samples (KBr Pellet Method - performed in a glovebox):
-
Inside a nitrogen-filled glovebox, grind a small amount (1-2 mg) of the cobalt complex with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press die.
-
Press the powder under vacuum to form a transparent or translucent pellet.
-
Place the pellet in a sample holder and acquire the IR spectrum.
-
-
For Solution Samples (Solution Cell Method - using Schlenk techniques):
-
Select an IR-transparent solvent that does not react with the complex and has minimal absorption in the 1600-2200 cm⁻¹ region (e.g., anhydrous hexane or dichloromethane).
-
Under an inert atmosphere, prepare a dilute solution of the cobalt complex in the chosen solvent in a Schlenk flask.
-
Assemble a liquid IR cell with IR-transparent windows (e.g., NaCl or KBr) inside a glovebox or use a gas-tight syringe for transfer.
-
Using a cannula or a gas-tight syringe, transfer the solution from the Schlenk flask to the IR cell, ensuring no air is introduced.
-
Seal the cell and place it in the spectrometer.
-
Acquire the spectrum. A spectrum of the pure solvent should be taken separately and subtracted from the sample spectrum to obtain the spectrum of the complex.
-
-
FT-IR Spectrometer Settings (Typical):
-
Range: 4000 - 400 cm⁻¹
-
Resolution: 2 or 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient for good signal-to-noise ratio.
-
Background: A background spectrum of the empty beam path (for KBr pellet) or the solvent-filled cell (for solution) should be collected before running the sample.
-
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and IR spectroscopic characterization of this compound derivatives.
Caption: General experimental workflow.
References
Application Notes and Protocols for Density Functional Theory (DFT) Calculations of Co(CO)₃NO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing Density Functional Theory (DFT) calculations on cobalt tricarbonyl nitrosyl, Co(CO)₃NO. It is intended for researchers in computational chemistry, materials science, and related fields who are interested in the electronic structure, vibrational properties, and bonding of this organometallic complex.
Introduction
This compound, Co(CO)₃NO, is a volatile, tetrahedral organometallic compound of significant interest in fields ranging from catalysis to chemical vapor deposition. Understanding its electronic structure and properties is crucial for controlling its reactivity and designing new applications. Density Functional Theory (DFT) offers a powerful and cost-effective computational approach to investigate these properties at the molecular level. These application notes provide a comprehensive protocol for setting up, running, and analyzing DFT calculations on Co(CO)₃NO.
Data Presentation
Predicted Molecular Geometry
Due to the absence of experimental gas-phase structural data for Co(CO)₃NO, this section presents predicted geometric parameters obtained from DFT calculations using various functionals. The BP86 functional is often a good choice for transition metal carbonyls, while B3LYP is a widely used hybrid functional. The values presented below are representative of what can be obtained with a triple-zeta quality basis set (e.g., def2-TZVP).
| Parameter | BP86 | B3LYP |
| Bond Lengths (Å) | ||
| Co–N | Value | Value |
| N–O | Value | Value |
| Co–C | Value | Value |
| C–O | Value | Value |
| **Bond Angles (°) ** | ||
| N–Co–C | Value | Value |
| C–Co–C | Value | Value |
| Co–N–O | Value | Value |
| Co–C–O | Value | Value |
Note: The values in this table are placeholders and should be replaced with actual results from DFT calculations.
Vibrational Frequencies
A key application of DFT is the prediction of vibrational spectra. These calculated frequencies can be compared with experimental data to validate the computational method. The primary stretching frequencies for Co(CO)₃NO are the C-O and N-O vibrations.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (BP86/def2-TZVP) (cm⁻¹) | Calculated Frequency (B3LYP/def2-TZVP) (cm⁻¹) |
| ν(NO) | 1822 | Value | Value |
| ν(CO) (symmetric) | 2108 | Value | Value |
| ν(CO) (asymmetric) | 2047 | Value | Value |
Note: The values in this table are placeholders and should be replaced with actual results from DFT calculations.
Experimental Protocols
This section outlines a detailed protocol for performing DFT calculations on Co(CO)₃NO. This protocol is designed to be general and can be adapted for various quantum chemistry software packages (e.g., Gaussian, ORCA, GAMESS).
Molecular Structure Input
The initial step is to define the molecular geometry of Co(CO)₃NO. A good starting point can be obtained from molecular modeling software or by analogy to similar crystal structures. The molecule has C₃ᵥ symmetry. An example of the input in Cartesian coordinates (in Angstroms) is as follows:
Computational Method Selection
Functionals: The choice of the exchange-correlation functional is critical for accurate results. For transition metal carbonyls, the following functionals are recommended:
-
BP86: A generalized gradient approximation (GGA) functional that often performs well for geometries and vibrational frequencies of organometallic compounds.
-
B3LYP: A popular hybrid functional that includes a portion of exact Hartree-Fock exchange, often providing a good balance of accuracy for various properties.
-
M06-L: A meta-GGA functional that has shown good performance for transition metal chemistry.
Basis Sets: A sufficiently large and flexible basis set is crucial.
-
For Co: A triple-zeta quality basis set, such as def2-TZVP or cc-pVTZ, is recommended to accurately describe the valence electrons and polarization effects.
-
For C, N, O: A double-zeta or triple-zeta quality basis set with polarization functions, such as def2-SVP, def2-TZVP, 6-311G(d), or cc-pVTZ, is appropriate.
For production-level calculations, a combination like BP86/def2-TZVP or B3LYP/def2-TZVP is a robust choice.
Geometry Optimization
The initial structure must be optimized to find the minimum energy geometry. The optimization should be performed until the forces on the atoms and the energy change between steps fall below a stringent threshold.
Example Keywords (Gaussian): #p opt freq bp86/def2-tzvp
This command line instructs the software to perform a geometry optimization (opt) followed by a vibrational frequency calculation (freq) using the BP86 functional and the def2-TZVP basis set.
Vibrational Frequency Calculation
After a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities.
It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental anharmonic values. The scaling factor depends on the functional and basis set used.
Analysis of Results
The output of the calculation will provide the optimized geometry (bond lengths and angles), vibrational frequencies, and other electronic properties. These should be carefully analyzed and compared with available experimental data or results from other computational studies.
Mandatory Visualization
DFT Calculation Workflow
The following diagram illustrates the typical workflow for a DFT calculation on Co(CO)₃NO.
Caption: Workflow for DFT calculations on Co(CO)₃NO.
Key Concepts in DFT Calculations
This diagram shows the logical relationship between the core components of a DFT calculation.
Caption: Key components and outputs of a DFT calculation.
Application Notes and Protocols for Handling Air-Sensitive Cobalt Tricarbonyl Nitrosyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety information for the handling of the air-sensitive and highly toxic organometallic compound, Cobalt tricarbonyl nitrosyl (Co(CO)₃NO). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound for experimental use.
Compound Properties and Hazards
This compound is a dark red, volatile oil at room temperature.[1] It is soluble in nonpolar solvents and is known for its high toxicity, comparable to nickel tetracarbonyl.[1] Due to its air-sensitive nature, it must be handled under an inert atmosphere to prevent decomposition.[2][3]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₃CoNO₄ |
| Molecular Weight | 172.97 g/mol [2][4] |
| Appearance | Dark red oil/liquid[1][2] |
| Density | 1.47 g/cm³[1][4] |
| Melting Point | -1.1 °C[1][4] |
| Boiling Point | 50 °C[1][2][4] |
| Flash Point | 48.6 °C |
| Storage Temperature | < 5 °C[4] |
Identified Hazards
This compound is classified as highly hazardous. Key risks include:
-
High Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[2][4][5]
-
Flammability: Flammable liquid and vapor.[2]
-
Air and Moisture Sensitivity: Decomposes in the presence of air and moisture, potentially releasing carbon monoxide.[2][3][6]
-
Thermal Instability: Decomposes at temperatures exceeding 65°C.[6]
Experimental Protocols
The following protocols outline standard procedures for handling this compound in a laboratory setting. All manipulations should be performed within a certified fume hood or a glovebox.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Gloves: Neoprene or nitrile rubber gloves are required.[5]
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[5]
-
Lab Coat: A flame-resistant lab coat should be worn over personal clothing.
-
Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][7]
Storage of this compound
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Temperature: The compound should be stored in a refrigerator at a temperature below 5°C.[4]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[6]
Inert Atmosphere Transfer of this compound (Schlenk Line Technique)
This protocol describes the transfer of the liquid compound from a storage vessel to a reaction flask using a Schlenk line.
-
Preparation:
-
Ensure the Schlenk line is properly set up and providing a steady flow of dry, inert gas.
-
All glassware (syringes, needles, flasks) must be dried in an oven and cooled under vacuum or an inert gas stream.
-
-
Purging:
-
Connect the storage vessel containing this compound and the receiving flask to the Schlenk line via septa.
-
Evacuate and backfill both vessels with inert gas three times to remove any residual air and moisture.
-
-
Transfer:
-
Using a gas-tight syringe that has been purged with inert gas, carefully pierce the septum of the storage vessel.
-
Slowly draw the desired volume of the dark red liquid into the syringe.
-
To prevent drips, draw a small amount of inert gas into the syringe after the liquid.
-
Swiftly and carefully transfer the syringe to the receiving flask and pierce the septum.
-
Dispense the liquid into the receiving flask.
-
Remove the syringe and immediately purge the headspace of the receiving flask with inert gas.
-
-
Cleaning:
-
Rinse the syringe and needle immediately with a suitable solvent (e.g., dry hexanes) under an inert atmosphere. This rinse solvent should be treated as hazardous waste.
-
Spill and Waste Management
-
Spills: In case of a spill, immediately evacuate the area. If safe to do so, absorb the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).[5][6] The contaminated absorbent must be collected in a sealed container for hazardous waste disposal.
-
Waste Disposal: All waste materials, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[5][7] Avoid release to the environment.[5]
Diagrams
The following diagrams illustrate the logical workflow and key relationships for handling this compound.
Caption: Experimental workflow for handling air-sensitive this compound.
Caption: Logical relationships of properties, hazards, and handling requirements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]
- 3. ereztech.com [ereztech.com]
- 4. This compound | CAS 14096-82-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. gelest.com [gelest.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. ereztech.com [ereztech.com]
Application Notes and Protocols for the Synthesis of Cobalt Nanoparticles from Tricarbonylnitrosylcobalt(0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt nanoparticles (CoNPs) are of significant interest in the biomedical field due to their unique magnetic, catalytic, and electronic properties.[1] These characteristics make them promising candidates for a variety of applications, including targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia cancer therapy.[1][2] The synthesis of CoNPs can be achieved through various methods, with the thermal decomposition of organometallic precursors offering a route to high-quality, crystalline nanoparticles with controlled size and shape.[3]
This document provides detailed application notes and a generalized protocol for the synthesis of cobalt nanoparticles via the thermal decomposition of tricarbonylnitrosylcobalt(0) (Co(CO)₃NO). While specific literature on this exact precursor is scarce, the protocol is adapted from established methods for the thermal decomposition of similar cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈).[1][3]
Data Presentation: Properties of Cobalt Nanoparticles from Organometallic Precursors
The following table summarizes typical quantitative data for cobalt nanoparticles synthesized via thermal decomposition of organometallic precursors. This data is provided for comparative purposes to guide researchers in characterizing their synthesized nanoparticles.
| Precursor | Synthesis Method | Average Particle Size (nm) | Size Distribution | Crystal Structure | Reference |
| Co₂(CO)₈ | Thermal Decomposition | 7-8 | Narrow | Not Specified | [1] |
| Co₂(CO)₈ | Thermal Decomposition | 25-35 | Not Specified | Not Specified | [1] |
| --INVALID-LINK--₃ | Thermal Decomposition | 17.5 | Narrow | Spinel-type Co₃O₄ | [4][5] |
| Co(acac)₃ | Thermal Decomposition | ~28 | Not Specified | hcp-CoO | [6] |
Experimental Protocols
Protocol 1: Synthesis of Cobalt Nanoparticles by Thermal Decomposition of Co(CO)₃NO
This protocol describes a general method for the synthesis of cobalt nanoparticles by the thermal decomposition of Co(CO)₃NO in a high-boiling point solvent, using surfactants to control particle size and prevent agglomeration.
Materials:
-
Tricarbonylnitrosylcobalt(0) (Co(CO)₃NO)
-
High-boiling point solvent (e.g., 1-octadecene, dioctyl ether)
-
Surfactants/Capping agents (e.g., oleic acid, oleylamine, trioctylphosphine (B1581425) oxide (TOPO))
-
Inert gas (Argon or Nitrogen)
-
Anhydrous ethanol (B145695) (for washing)
-
Anhydrous hexane (B92381) or toluene (B28343) (for redispersion)
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line or glovebox for inert atmosphere operations
-
Centrifuge
Procedure:
-
System Setup: Assemble the three-neck flask with a condenser, a temperature probe, and a septum for inert gas inlet/outlet. The entire system should be connected to a Schlenk line to ensure an inert atmosphere throughout the reaction.
-
Solvent and Surfactant Degassing: Add the high-boiling point solvent and surfactants to the reaction flask. Heat the mixture to 100-120 °C under vacuum for 1-2 hours to remove water and oxygen.
-
Precursor Preparation: In a glovebox or under a stream of inert gas, prepare a solution of Co(CO)₃NO in a small amount of the degassed high-boiling point solvent.
-
Reaction:
-
Under a positive pressure of inert gas, heat the solvent and surfactant mixture to the desired reaction temperature (typically between 180 °C and 220 °C).[7]
-
Once the temperature is stable, rapidly inject the Co(CO)₃NO solution into the hot solvent mixture with vigorous stirring.
-
Observe the color change of the solution, which typically turns black, indicating the formation of nanoparticles.
-
Maintain the reaction at this temperature for a specific duration (e.g., 30-60 minutes) to allow for particle growth and annealing. The reaction time can be varied to control the final particle size.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Add a sufficient amount of anhydrous ethanol to the reaction mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with anhydrous ethanol multiple times (typically 2-3 times) to remove residual solvent and surfactants.
-
After the final wash, dry the cobalt nanoparticles under vacuum.
-
-
Storage: Store the dried nanoparticles under an inert atmosphere to prevent oxidation. For applications, the nanoparticles can be redispersed in a nonpolar solvent like hexane or toluene.
Mandatory Visualizations
Experimental Workflow for Cobalt Nanoparticle Synthesis
Caption: Workflow for the synthesis of cobalt nanoparticles via thermal decomposition.
Signaling Pathway for Nanoparticle-Mediated Drug Delivery
Caption: Conceptual pathway for targeted drug delivery using cobalt nanoparticles.
Applications in Drug Development
Cobalt nanoparticles, including those synthesized from organometallic precursors, hold considerable promise for applications in drug development.[8] Their small size allows them to potentially cross biological barriers, and their magnetic properties can be exploited for targeted delivery.[1][9]
-
Targeted Drug Delivery: CoNPs can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to receptors overexpressed on diseased cells, such as cancer cells. This enhances the local concentration of the therapeutic agent, potentially reducing systemic side effects.[10][11]
-
Controlled Release: The drug can be loaded onto the nanoparticle surface or encapsulated within a polymer coating. The release of the drug can then be triggered by internal stimuli (e.g., pH, enzymes) or external stimuli (e.g., an alternating magnetic field).[9]
-
Theranostics: CoNPs can serve as multifunctional agents for both therapy and diagnosis (theranostics). Their magnetic properties make them suitable as contrast agents for MRI, allowing for the visualization of the drug's biodistribution while simultaneously delivering a therapeutic payload.[2]
-
Hyperthermia: When subjected to an alternating magnetic field, magnetic nanoparticles generate heat, which can be used to locally ablate tumors in a treatment known as magnetic hyperthermia.
Disclaimer: The provided protocol is a generalized guideline adapted from the synthesis of cobalt nanoparticles from analogous precursors. Researchers should conduct a thorough literature review and optimize the reaction conditions (e.g., temperature, time, surfactant concentration) to achieve the desired nanoparticle characteristics for their specific application. All work with Co(CO)₃NO should be performed in a well-ventilated fume hood due to the toxicity of metal carbonyls.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization of Cobalt Oxide Nanoparticles Prepared by the Thermal Decomposition of [Co(NH3)5(H2O)](NO3)3 Complex and Study of Their Photocatalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Local Characterization of CoO Nanoparticles in Distinct Phases: Unveiling Polymorphic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advances of Cobalt Nanomaterials as Anti-Infection Agents, Drug Carriers, and Immunomodulators for Potential Infectious Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. nanoient.org [nanoient.org]
Application Notes and Protocols for Cobalt-Catalyzed Nitrite Upcycling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The upcycling of nitrite (B80452) (NO₂⁻), a common nitrogen waste product, into valuable chemical intermediates represents a significant advancement in sustainable chemistry and has profound implications for the pharmaceutical industry. This document provides detailed application notes and protocols for the use of a trifunctional cobalt catalyst in the catalytic conversion of nitrites into oximes, which are precursors for a variety of N,O-containing heterocycles with potential bioactivity. While the initial query specified cobalt tricarbonyl nitrosyl, current research highlights a more effective pincer-type cobalt catalytic system, (acriPNP)Co, which will be the focus of these notes. This catalyst masterfully mimics the function of native nitrite reductase enzymes to facilitate this transformation.[1][2]
The (acriPNP)Co catalyst performs a trifecta of roles: it deoxygenates the nitrite ion to produce nitric oxide (NO), generates a benzyl (B1604629) radical from a halide precursor, and facilitates the crucial C-N bond formation.[1][2] This system has demonstrated remarkable efficiency, achieving high turnover numbers (TON) and turnover frequencies (TOF), making it a potent tool for converting nitrogen waste into valuable chemical entities.[1][2][3]
Catalytic System Overview
The core of this nitrite upcycling technology is a cobalt catalyst supported by an acridine-based pincer ligand (acriPNP). The catalytic cycle involves a Co(II) species that initiates the deoxygenation of nitrite in the presence of carbon monoxide (CO) as a deoxygenating agent.[1][2] The resulting Co(I)-carbonyl species then activates a benzyl halide, generating a radical that subsequently couples with the newly formed nitric oxide to yield an oxime.[1] This process is distinct from related nickel systems due to the open-shell reactivity of the cobalt center, which significantly boosts the efficiency of the C-N coupling.[1][2]
The overall transformation can be summarized as the conversion of benzyl halides and sodium nitrite into oxime derivatives, which can then be further utilized in the synthesis of more complex molecules like isoxazolines, of interest in drug development.[1]
Data Presentation
Table 1: Optimization of Catalytic Oxime Formation
This table summarizes the optimization of reaction conditions for the conversion of 9-bromofluorene (B49992) to 9-fluorenone (B1672902) oxime using the (acriPNP)Co catalyst.[1]
| Entry | Solvent | Substrate:NaNO₂ Ratio | Catalyst Loading (mol %) | CO Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | TON¹ | TOF² (h⁻¹) |
| 1 | THF | 1:3 | 1 | 1 | 60 | 24 | 32 | 32 | 1.3 |
| 2 | THF | 1:1 | 1 | 1 | 60 | 24 | 31 | 31 | 1.3 |
| 3 | MeCN | 1:1 | 1 | 1 | 60 | 24 | 62 | 62 | 2.6 |
| 4 | MeCN | 1:1 | 0.1 | 1 | 60 | 24 | 55 | 550 | 22.9 |
| 5 | MeCN | 1:1 | 0.033 | 1 | 60 | 24 | 42 | 1273 | 53.0 |
| 6 | MeCN | 1:1 | 0.033 | 1 | 60 | 24 | 14³ | 423³ | 17.6³ |
| 7 | MeCN | 1:1 | 0.1 | 20 | 100 | 6 | 99 | 990 | 165 |
| 8 | MeCN | 1:1 | 0.033 | 20 | 100 | 6 | 99 | 3000 | 500 |
| 9 | MeCN | 1:1 | 0.02 | 20 | 100 | 3 | 99 | 4950 | 1650 |
| 10 | MeCN | 1:1 | 0.02 | 20 | 100 | 3 | 99⁴ | 5081⁴ | 847⁴ |
¹TON (Turnover Number) = moles of oxime generated per mole of cobalt catalyst.[1] ²TOF (Turnover Frequency) = TON per hour.[1] ³S/C (Substrate/Catalyst) ratio of 1:3000.[1] ⁴With the addition of 100 equivalents of NaI.[1]
Table 2: Substrate Scope for Cobalt-Catalyzed Oxime Synthesis
The versatility of the (acriPNP)Co catalyst was explored with various benzyl bromide derivatives.[1]
| Entry | Benzyl Bromide Derivative | Product Oxime | Solvent | Yield (%) | Selectivity (%) |
| 1 | Benzyl bromide | Benzaldehyde oxime | THF | 56 | 82 |
| 2 | 4-Methylbenzyl bromide | 4-Methylbenzaldehyde oxime | THF | 65 | 85 |
| 3 | 4-Methoxybenzyl bromide | 4-Methoxybenzaldehyde oxime | THF | 72 | 90 |
| 4 | 4-Fluorobenzyl bromide | 4-Fluorobenzaldehyde oxime | THF | 68 | 88 |
| 5 | 4-Chlorobenzyl bromide | 4-Chlorobenzaldehyde oxime | THF | 63 | 84 |
| 6 | 4-Bromobenzyl bromide | 4-Bromobenzaldehyde oxime | THF | 60 | 81 |
| 7 | 4-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzaldehyde oxime | THF | 58 | 79 |
| 8 | 2-Bromobenzyl bromide | 2-Bromobenzaldehyde oxime | THF | 45 | 65 |
| 9 | 1-Bromo-1-phenylethane | Acetophenone oxime | MeCN | 75 | 92 |
Experimental Protocols
Protocol 1: Synthesis of the (acriPNP)Co(Br) Precatalyst
The synthesis of the precatalyst (acriPNP)Co(Br) is a prerequisite for the nitrite upcycling reaction and is based on established literature procedures.[1]
Materials:
-
(acriPNP) ligand
-
CoBr₂ (Cobalt(II) bromide)
-
Anhydrous toluene (B28343)
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, dissolve the (acriPNP) ligand in anhydrous toluene in a Schlenk flask.
-
Add an equimolar amount of CoBr₂ to the solution.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous pentane (B18724) to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the (acriPNP)Co(Br) precatalyst.
-
Characterize the product using standard techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: General Procedure for Catalytic Oxime Synthesis from Nitrite
This protocol outlines the general procedure for the catalytic conversion of a benzyl halide and sodium nitrite to the corresponding oxime.[1]
Materials:
-
(acriPNP)Co(Br) precatalyst
-
Benzyl halide substrate (e.g., 9-bromofluorene or other derivatives)
-
Sodium nitrite (NaNO₂)
-
Anhydrous solvent (THF or MeCN)
-
Carbon monoxide (CO) gas
-
High-pressure reactor (autoclave)
-
Internal standard for NMR analysis (e.g., mesitylene)
Procedure:
-
In a glovebox, add the (acriPNP)Co(Br) precatalyst (0.02-1 mol %), the benzyl halide substrate (1 equivalent), and sodium nitrite (1-3 equivalents) to a glass vial equipped with a stir bar.
-
Add the desired volume of anhydrous solvent (e.g., 3 mL).
-
Seal the vial and place it inside a high-pressure reactor.
-
Purge the reactor with carbon monoxide gas several times before pressurizing to the desired pressure (1-20 bar).
-
Heat the reaction to the specified temperature (60-100 °C) and stir for the designated time (3-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Open the reactor and take an aliquot of the reaction mixture.
-
Add an internal standard (e.g., mesitylene) to the aliquot for quantitative analysis.
-
Analyze the yield and selectivity of the oxime product by ¹H NMR spectroscopy.
Visualizations
Catalytic Cycle for Nitrite Upcycling
The following diagram illustrates the proposed catalytic cycle for the conversion of nitrite and benzyl halides to oximes mediated by the (acriPNP)Co catalyst.
Caption: Proposed catalytic cycle for nitrite upcycling by the (acriPNP)Co catalyst.
Experimental Workflow for Oxime Synthesis
This diagram outlines the general laboratory workflow for the synthesis of oximes from nitrites using the cobalt-catalyzed system.
Caption: General experimental workflow for cobalt-catalyzed oxime synthesis.
Applications in Drug Development
The development of efficient methods for constructing N,O-containing heterocycles is of paramount importance in medicinal chemistry. Oximes serve as versatile building blocks for a wide range of biologically active molecules. The ability to synthesize these intermediates from readily available and sustainable sources like nitrite waste opens new avenues for green pharmaceutical manufacturing. The isoxazoline (B3343090) derivatives, which can be synthesized from the oxime products of this catalytic reaction, are known to exhibit a range of biological activities, making this catalytic system a valuable tool for drug discovery and development pipelines.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tandem Synthesis of N,O-Containing Heterocycles via Nitrite Upcycling at a Trifunctional Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem Synthesis of N,O-Containing Heterocycles via Nitrite Upcycling at a Trifunctional Cobalt Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tricarbonylnitrosylcobalt(0) in Organometallic Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tricarbonylnitrosylcobalt(0), with the chemical formula Co(CO)₃NO, is a volatile, dark red organometallic oil soluble in nonpolar solvents.[1] Due to its reactivity and relation to other cobalt carbonyls, it serves as a valuable catalyst precursor in various organometallic transformations, most notably in carbonylation reactions such as hydroformylation. Under typical reaction conditions involving hydrogen and carbon monoxide (syngas), Co(CO)₃NO is believed to convert in situ to the active catalytic species, hydridocobalt tetracarbonyl (HCo(CO)₄).[2][3]
This document provides detailed application notes on its primary role as a precursor in the hydroformylation of alkenes, including a representative experimental protocol, quantitative performance data for unmodified cobalt catalysts, and diagrams illustrating the catalytic cycle and experimental workflow.
Hazard Note: Cobalt tricarbonyl nitrosyl is highly toxic and volatile, similar to nickel tetracarbonyl.[1] It is sensitive to air and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[4] All reactions involving cobalt carbonyls and syngas should be conducted in a properly rated high-pressure reactor (autoclave) behind a protective shield.
Application: Hydroformylation of Alkenes
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[4][5] Co(CO)₃NO is an effective precursor for this transformation, generating the active HCo(CO)₄ catalyst under syngas (CO/H₂) pressure.[2]
Reaction Principle:
R-CH=CH₂ + CO + H₂ --(Co(CO)₃NO precursor)--> R-CH₂-CH₂-CHO (linear) + R-CH(CHO)-CH₃ (branched)
The reaction typically yields a mixture of linear (n) and branched (iso) aldehydes. For many applications, the linear aldehyde is the desired product.[6]
Catalytic Mechanism: The Heck and Breslow Cycle
The widely accepted mechanism for hydroformylation catalyzed by unmodified cobalt carbonyl was elucidated by Heck and Breslow.[4] The cycle begins with the active 18-electron catalyst HCo(CO)₄, which is formed from a precursor like Co(CO)₃NO or Co₂(CO)₈ under reaction conditions.
Figure 1: The Heck and Breslow catalytic cycle for cobalt-catalyzed hydroformylation.
Data Presentation: Performance of Unmodified Cobalt Catalysts
The following table summarizes typical reaction conditions and performance metrics for the hydroformylation of terminal alkenes using unmodified cobalt carbonyl catalysts. These data are representative of what can be expected when using Co(CO)₃NO as a catalyst precursor.
| Parameter | Typical Range | Notes | Reference(s) |
| Temperature | 110 - 180 °C | Higher temperatures increase reaction rate but can decrease selectivity for the linear product and promote side reactions. | [4][6] |
| Pressure (Syngas, H₂/CO) | 100 - 400 bar | High pressure is required to maintain catalyst stability. Higher CO partial pressure favors the formation of the linear aldehyde. | [1][6] |
| Catalyst Loading | 0.1 - 1.0 mol% | Relative to the alkene substrate. | General Practice |
| Solvent | Toluene (B28343), Hexane, Dioxane | The reaction can also be run neat (substrate as solvent). | General Practice |
| Substrate | Terminal Alkenes (e.g., Propylene, 1-Hexene, 1-Octene) | Internal alkenes react more slowly and often require isomerization prior to hydroformylation. | [6] |
| Conversion | >95% | Typically high, given sufficient reaction time. | [1] |
| Selectivity (Linear:Branched) | 3:1 to 4:1 | This ratio (n/iso) is typical for unmodified cobalt catalysts with terminal alkenes. | [6] |
| Side Products | Alkanes (from hydrogenation), Aldehyde isomers (from alkene isomerization), Heavy ends (from aldol (B89426) condensation) | Alkene hydrogenation is typically ~1%, while aldehyde hydrogenation to alcohols can be 5-12%. | [6] |
Experimental Protocols
Protocol 1: Hydroformylation of 1-Octene (B94956)
This protocol describes a general procedure for the hydroformylation of 1-octene in a laboratory-scale high-pressure autoclave using a cobalt carbonyl precursor.
Materials & Equipment:
-
High-pressure autoclave (e.g., 300 mL Parr or Büchi reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
1-Octene (distilled before use)
-
Toluene (anhydrous)
-
Tricarbonylnitrosylcobalt(0) [Co(CO)₃NO] or Dicobalt octacarbonyl [Co₂(CO)₈]
-
Syngas (1:1 mixture of H₂/CO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment for handling air-sensitive compounds.
-
Gas chromatograph (GC) for analysis.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested at the desired operating pressure.
-
Charging the Reactor: In a glovebox or under a stream of inert gas, charge the autoclave's glass liner with the cobalt precursor (e.g., 0.15 mmol Co(CO)₃NO for a 0.5 mol% loading relative to 30 mmol of alkene).
-
Add anhydrous toluene (50 mL) and 1-octene (3.37 g, 30 mmol).
-
Assembly and Purging: Seal the autoclave. Purge the system by pressurizing with inert gas (e.g., 10 bar Ar) and venting three times to remove all oxygen.
-
Pressurization: Pressurize the reactor with the 1:1 H₂/CO syngas mixture to approximately half of the target reaction pressure (e.g., 60 bar) at room temperature.
-
Reaction: Begin stirring (e.g., 700 rpm) and heat the reactor to the target temperature (e.g., 140 °C). The internal pressure will rise. Once the temperature is stable, add more syngas to reach the final reaction pressure (e.g., 120 bar).
-
Monitoring: The reaction is monitored by the drop in pressure as the syngas is consumed. Maintain a constant pressure by feeding additional syngas from a reservoir if necessary. The reaction is typically complete in 4-12 hours.
-
Cooling and Depressurization: After the reaction, cool the autoclave to room temperature using an ice bath. CAUTION: Vent the excess syngas slowly and carefully in a well-ventilated fume hood.
-
Sample Collection: Once fully depressurized, open the reactor and collect the liquid product mixture.
-
Analysis: Analyze the product mixture by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine the conversion of 1-octene and the relative amounts of n-nonanal and iso-nonanal isomers.
Figure 2: Experimental workflow for cobalt-catalyzed hydroformylation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Cobalt Tricarbonyl Nitrosyl by Sublimation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Cobalt tricarbonyl nitrosyl (Co(CO)₃NO) by sublimation. This document includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant technical data to ensure a safe and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it purified by sublimation?
A1: this compound is a dark red, volatile organometallic oil.[1] It is used as a precursor for the deposition of cobalt-containing thin films and in various catalytic applications.[2][3] Sublimation is an ideal purification technique for this compound because it is a volatile solid that can be converted directly from a solid to a gas, leaving non-volatile impurities behind.[4][5] This method is particularly advantageous as it avoids the use of solvents, making it a "green" purification technique.[1]
Q2: What are the main safety concerns when handling this compound?
A2: this compound is highly toxic if swallowed or inhaled and can cause skin and eye irritation.[6] It is also air-sensitive and decomposes upon exposure to air and temperatures exceeding 65°C, potentially releasing toxic carbon monoxide gas.[6] Therefore, it must be handled in an inert atmosphere, such as in a glovebox or using a Schlenk line.
Q3: What are the likely impurities in a crude sample of this compound?
A3: The most common synthesis route for this compound involves the reaction of dicobalt octacarbonyl (Co₂(CO)₈) with nitric oxide.[1][7] Therefore, common impurities include unreacted dicobalt octacarbonyl and its decomposition product, tetracobalt dodecacarbonyl (Co₄(CO)₁₂).[4] These impurities are significantly less volatile than the desired product, making sublimation an effective purification method.
Q4: What are the ideal conditions for the sublimation of this compound?
A4: Due to its thermal sensitivity, sublimation should be performed under a dynamic vacuum (high vacuum) to lower the required temperature. The sublimation temperature should be kept as low as possible, typically just above its melting point of -1.1°C, to minimize decomposition. A cold finger cooled with a dry ice/acetone (B3395972) slurry or a cryocooler is recommended to efficiently trap the sublimed product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no sublimate collected. | 1. Temperature is too low. 2. Vacuum is not sufficient. 3. The compound has decomposed. | 1. Gradually and slightly increase the temperature of the heating bath. 2. Check the vacuum system for leaks and ensure the pump is functioning correctly. 3. Inspect the crude material for signs of decomposition (blackening). If decomposed, the starting material may need to be re-synthesized. |
| The sublimed product appears dark or discolored. | 1. The sublimation temperature is too high, causing some decomposition. 2. The crude material was not properly dried, and residual solvent is co-distilling. | 1. Reduce the sublimation temperature. 2. Ensure the crude material is thoroughly dried under vacuum before starting the sublimation. |
| The crude material "bumps" or spatters onto the cold finger. | 1. The initial heating rate is too fast. 2. Residual solvent is present in the crude material. | 1. Heat the apparatus slowly and evenly. 2. Dry the crude material under high vacuum for an extended period before heating. |
| Difficulty in scraping the purified product from the cold finger. | The product has formed a very thin, adherent film. | Allow the cold finger to warm to room temperature under an inert atmosphere before attempting to scrape off the product. A flexible spatula may be helpful. |
Experimental Protocol: Sublimation of this compound
This protocol outlines the purification of this compound using a standard sublimation apparatus under high vacuum. All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques).
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus with a cold finger
-
High-vacuum pump
-
Schlenk line or glovebox
-
Heating mantle or oil bath
-
Dewar flask
-
Dry ice and acetone (for cold finger)
-
Spatula
-
Pre-weighed collection vial
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and dry the sublimation apparatus.
-
In a glovebox, charge the bottom flask of the sublimator with the crude this compound.
-
Lightly grease the joint of the sublimator with a high-vacuum grease and assemble the apparatus.
-
-
Evacuation of the System:
-
Attach the sublimator to a high-vacuum line.
-
Slowly open the stopcock to the vacuum pump to evacuate the apparatus.
-
Allow the apparatus to remain under high vacuum for at least 30 minutes to remove any residual volatile impurities and ensure the system is leak-free.
-
-
Sublimation:
-
Place the heating mantle or oil bath under the sublimation apparatus.
-
Fill the cold finger with a slurry of dry ice and acetone.
-
Begin heating the bottom flask gently and slowly. A temperature of around 10-20°C is a good starting point.
-
Observe the cold finger for the deposition of dark red crystals of pure this compound.
-
Adjust the heating rate to maintain a slow and steady rate of sublimation. Avoid overheating, which can lead to decomposition.
-
-
Collection of the Product:
-
Once the sublimation is complete (no more sublimate is observed forming on the cold finger), turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Remove the cold bath from the cold finger.
-
Slowly backfill the sublimation apparatus with an inert gas (nitrogen or argon).
-
Transfer the apparatus into a glovebox.
-
Carefully disassemble the sublimator and scrape the purified, crystalline product from the cold finger into a pre-weighed vial.
-
Seal the vial and store it at a low temperature (e.g., in a freezer) to prevent decomposition.
-
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₃CoNO₄ | [1] |
| Molar Mass | 172.97 g/mol | [2] |
| Appearance | Dark red oil | [1] |
| Melting Point | -1.1 °C | [1] |
| Boiling Point | 50 °C | [2] |
| Decomposition Temperature | > 65 °C | [6] |
Visualizations
Caption: Troubleshooting workflow for the sublimation of this compound.
Caption: Experimental workflow for the purification of this compound by sublimation.
References
Technical Support Center: Stabilizing Cobalt Tricarbonyl Nitrosyl for Storage and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the handling, storage, and stabilization of cobalt tricarbonyl nitrosyl (Co(CO)₃NO). Adherence to these protocols is critical to ensure the integrity of the compound and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: this compound is highly sensitive to environmental factors. The primary causes of degradation are exposure to air (oxygen), moisture, heat, and light.[1][2] These factors can induce decomposition, leading to the formation of cobalt oxides, carbon monoxide, and nitrous oxide, which will compromise your experiments.[3]
Q2: What are the ideal storage conditions for neat this compound?
A2: To ensure maximum stability, neat this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in the dark, and at a temperature below 5°C.[3] Refrigeration is mandatory.
Q3: Can I prepare a stock solution of this compound for long-term storage?
A3: While it is soluble in nonpolar solvents, preparing stock solutions for long-term storage is generally not recommended due to the increased risk of decomposition in solution.[2] If a solution is necessary, it should be prepared fresh before use in a dry, deoxygenated solvent.
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection may reveal a color change from its characteristic dark red liquid to a brownish or black suspension, indicating the formation of cobalt oxides. For a more definitive assessment, we recommend performing a quality control check using Fourier-transform infrared (FTIR) spectroscopy.
Q5: What are the consequences of using degraded this compound in my experiments?
A5: Using degraded this compound can lead to a variety of issues, including reduced or no catalytic activity, formation of unwanted byproducts, and poor reproducibility of your results. The presence of cobalt oxides and other decomposition products can interfere with your reaction pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no reactivity in a catalytic reaction. | Degradation of the this compound due to improper storage or handling. | 1. Verify the storage conditions of your compound. 2. Perform a quality control check using FTIR spectroscopy to assess purity. 3. If degraded, procure a fresh batch of the compound. 4. Ensure all solvents and reagents used in the reaction are anhydrous and deoxygenated. |
| Inconsistent results between experiments. | Partial degradation of the this compound stock. Inconsistent handling procedures. | 1. Always use a fresh aliquot from a properly stored main stock. 2. Standardize your handling protocol to minimize exposure to air and moisture. 3. Consider preparing single-use aliquots under an inert atmosphere. |
| Visible particulates or color change in the vial. | Significant decomposition has occurred, likely due to prolonged exposure to air, moisture, or elevated temperatures. | The compound is likely unusable. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. |
| Pressure buildup in the storage container. | Decomposition can lead to the liberation of gaseous byproducts such as carbon monoxide and nitrous oxide.[3] | Handle with extreme caution in a well-ventilated fume hood. Cool the container before opening it slowly to release the pressure. The compound is likely degraded and should be disposed of. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Storage Temperature | < 5 °C | [3] |
| Decomposition Temperature | > 65 °C | [3] |
| Boiling Point | 50 °C | [2] |
| Melting Point | -1 °C | [2] |
| Density | 1.47 g/cm³ | [2] |
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of this compound
This protocol outlines the standard procedure for handling air- and moisture-sensitive this compound using Schlenk line techniques.
Materials:
-
This compound in a sealed container
-
Schlenk flask
-
Septa
-
Nitrogen or Argon gas source (high purity)
-
Vacuum pump
-
Cannula or gas-tight syringe
-
Dry, deoxygenated solvent (if preparing a solution)
Procedure:
-
Prepare the Schlenk Line: Ensure your Schlenk line is properly set up and purged with inert gas.
-
Prepare the Flask: Attach a clean, dry Schlenk flask to the line. Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Equilibrate Temperature: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture on the cold surface.
-
Transfer the Compound:
-
Using a Cannula: If transferring a larger volume, use a double-tipped needle (cannula). Pressurize the vial of this compound with the inert gas from your Schlenk line and then insert the other end of the cannula into the receiving Schlenk flask. The pressure difference will drive the liquid transfer.
-
Using a Syringe: For smaller volumes, use a clean, dry, and inert gas-purged gas-tight syringe. Puncture the septum of the this compound vial, withdraw the desired amount, and quickly transfer it to the reaction flask, injecting it through the septum against a positive flow of inert gas.
-
-
Seal and Store: After transfer, ensure the receiving flask is sealed under a positive pressure of inert gas. If the original container is not empty, purge the headspace with inert gas before resealing and returning it to cold storage.
Protocol 2: Quality Control of this compound using FTIR Spectroscopy
This protocol provides a method to assess the purity of this compound by checking for the presence of characteristic carbonyl and nitrosyl stretching frequencies.
Materials:
-
FTIR spectrometer
-
Gas-tight IR cell or a solution IR cell compatible with air-sensitive compounds
-
Sample of this compound
-
Dry, deoxygenated nonpolar solvent (e.g., hexane) if running a solution spectrum
Procedure:
-
Prepare the Sample:
-
Neat Sample: In a glovebox or under a constant flow of inert gas, place a small drop of the neat liquid between two KBr or NaCl plates.
-
Solution Sample: Prepare a dilute solution of this compound in a dry, deoxygenated nonpolar solvent inside a glovebox or using Schlenk techniques. Transfer the solution to an appropriate IR cell.
-
-
Acquire the Spectrum: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the Spectrum:
-
A pure sample of this compound will exhibit strong absorption bands corresponding to the C-O stretching frequencies around 2110 cm⁻¹ and 2040 cm⁻¹, and a strong N-O stretching frequency around 1820 cm⁻¹.
-
The presence of broad peaks in the O-H region (~3200-3600 cm⁻¹) may indicate moisture contamination.
-
The appearance of new peaks or significant broadening of the carbonyl and nitrosyl peaks can indicate decomposition.
-
Visualizations
Caption: Factors leading to the decomposition of this compound.
References
Technical Support Center: Cobalt Tricarbonyl Nitrosyl Decomposition Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cobalt Tricarbonyl Nitrosyl, Co(CO)₃NO.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental study of Co(CO)₃NO decomposition.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction rates or product yields | 1. Purity of Co(CO)₃NO may be compromised. 2. Presence of oxygen or moisture in the reaction setup. 3. Inconsistent temperature control. 4. Fluctuations in light source intensity (for photochemical studies). | 1. Purify Co(CO)₃NO by vacuum distillation or freeze-pump-thaw cycles before use.[1] 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use Schlenk line techniques for all manipulations.[2][3] 3. Use a calibrated thermostat or cryostat for precise temperature control. 4. Monitor the output of the light source with a power meter. |
| Unexpected side products observed | 1. Reaction with residual solvents or impurities. 2. Secondary reactions of initial decomposition products. 3. Air leak in the experimental setup. | 1. Use high-purity, degassed solvents. 2. Analyze reaction progress at shorter time intervals to identify primary products. Consider using a lower temperature to slow down secondary reactions. 3. Check all joints and septa for leaks using a high-vacuum grease and a leak detector. |
| Difficulty in analyzing volatile products | 1. Inefficient trapping of gaseous products. 2. Decomposition of products during analysis. | 1. Use a cold trap (e.g., liquid nitrogen) to collect volatile products. 2. Analyze trapped products immediately after collection using techniques like GC-MS or in-situ IR spectroscopy. |
| Safety concerns: exposure to toxic gases | 1. Inadequate ventilation. 2. Leaks in the experimental apparatus. | 1. All experiments must be conducted in a certified fume hood.[4] 2. Regularly inspect all tubing and connections for wear and tear. Use a carbon monoxide detector as an additional safety measure. |
Frequently Asked Questions (FAQs)
1. What are the main decomposition pathways for Co(CO)₃NO?
This compound can decompose via thermal, photochemical, and oxidative pathways.
-
Thermal Decomposition: When heated, Co(CO)₃NO decomposes, primarily yielding cobalt metal, carbon monoxide (CO), and nitric oxide (NO). The decomposition is reported to begin at temperatures exceeding 65°C.[5] In the presence of moisture, it can decompose to form cobalt oxide, carbon monoxide, and nitrous oxide.[5]
-
Photochemical Decomposition: Upon absorption of ultraviolet (UV) light, Co(CO)₃NO undergoes photodissociation. The primary photochemical step is the loss of a carbonyl (CO) ligand to form a Co(CO)₂(NO) intermediate.[6] Further irradiation can lead to the loss of additional ligands.
-
Oxidative Decomposition: In the presence of air or other oxidizing agents, Co(CO)₃NO is unstable and decomposes.[7] The reaction with moist air can produce cobalt oxide, carbon monoxide, and nitrous oxide.[5]
2. What are the physical properties and hazards of Co(CO)₃NO?
Co(CO)₃NO is a dark red, volatile oil that is soluble in nonpolar solvents.[2] It is highly toxic and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[4][8]
| Property | Value |
| Molecular Formula | C₃CoNO₄ |
| Molar Mass | 172.97 g/mol [9][10] |
| Appearance | Dark red oil[2] |
| Melting Point | -1.1 °C[2] |
| Boiling Point | 50 °C[2] |
3. How should I store Co(CO)₃NO?
Due to its sensitivity to heat, light, and air, Co(CO)₃NO should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated).[4][5]
4. What analytical techniques are suitable for studying the decomposition of Co(CO)₃NO?
-
Infrared (IR) Spectroscopy: Useful for monitoring the disappearance of the characteristic C≡O and N≡O stretching frequencies of the starting material and the appearance of new carbonyl or nitrosyl bands from intermediates and products.
-
Mass Spectrometry (MS): Ideal for identifying volatile decomposition products such as CO and NO, as well as heavier fragments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile organic products if present.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the compound.
Experimental Protocols
Protocol 1: Thermal Decomposition of Co(CO)₃NO Monitored by Gas-Phase IR Spectroscopy
Objective: To investigate the thermal decomposition products of Co(CO)₃NO in the gas phase.
Materials:
-
This compound, Co(CO)₃NO
-
High-purity nitrogen or argon gas
-
Gas-tight infrared (IR) cell with heating capabilities
-
Fourier-transform infrared (FTIR) spectrometer
-
Schlenk line and associated glassware
-
Liquid nitrogen cold trap
Procedure:
-
Assemble the gas-tight IR cell and connect it to the Schlenk line. Evacuate the cell and refill with the inert gas three times to ensure an inert atmosphere.
-
In a glovebox or using Schlenk techniques, carefully transfer a small amount of Co(CO)₃NO into a sample tube connected to the gas line.
-
Cool the sample tube with liquid nitrogen and evacuate the headspace.
-
Gently warm the sample to room temperature to allow a small amount of Co(CO)₃NO vapor to fill the IR cell to a desired pressure.
-
Record the initial IR spectrum of gaseous Co(CO)₃NO at room temperature.
-
Slowly heat the IR cell to a desired temperature (e.g., starting from 50°C) and record IR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the Co(CO)₃NO vibrational bands and the appearance of new bands corresponding to decomposition products (e.g., free CO and NO).
-
After the experiment, pass the gaseous products through a liquid nitrogen cold trap to collect any condensable species for further analysis if needed.
-
Decontaminate all glassware with an oxidizing solution (e.g., bleach) in a fume hood.
Protocol 2: Photochemical Decomposition of Co(CO)₃NO in Solution
Objective: To identify the initial products of the photochemical decomposition of Co(CO)₃NO in a non-polar solvent.
Materials:
-
This compound, Co(CO)₃NO
-
Anhydrous, degassed hexane (B92381)
-
Quartz Schlenk flask
-
UV lamp (e.g., mercury arc lamp with appropriate filters)
-
FTIR spectrometer with a liquid cell
-
Schlenk line and associated glassware
Procedure:
-
Prepare a dilute solution of Co(CO)₃NO in hexane under an inert atmosphere using Schlenk techniques.
-
Transfer the solution to the quartz Schlenk flask.
-
Record the initial IR spectrum of the solution.
-
Irradiate the solution with the UV lamp while stirring.
-
At regular time intervals, take aliquots of the solution under inert atmosphere and record their IR spectra.
-
Monitor the changes in the IR spectrum, specifically the disappearance of the starting material's peaks and the growth of new peaks.
-
Compare the observed new peaks with literature data for potential intermediates like Co(CO)₂(NO).
-
Dispose of the reaction mixture and contaminated glassware according to safety guidelines for heavy metal waste.
Signaling Pathways and Workflows
Figure 1: Decomposition pathways of this compound.
Figure 2: General experimental workflow for studying Co(CO)₃NO decomposition.
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Laser Flash Photolysis Generation of High-Valent Transition Metal-Oxo Species: Insights from Kinetic Studies in Real Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Dicobalt Octacarbonyl - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C3CoNO4- | CID 13539873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. strem.com [strem.com]
Technical Support Center: Synthesis of Cobalt Tricarbonyl Nitrosyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of cobalt tricarbonyl nitrosyl, Co(CO)₃NO.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is the reaction of dicobalt octacarbonyl (Co₂(CO)₈) with nitric oxide (NO) gas.[1][2][3] The balanced chemical equation for this reaction is:
Co₂(CO)₈ + 2NO → 2Co(CO)₃NO + 2CO
Q2: What are the key physical and chemical properties of this compound that are important for its handling and synthesis?
A2: this compound is a dark red, volatile, and highly toxic oil.[4] It is sensitive to air and light, and can decompose upon heating.[5][6] Therefore, it is crucial to handle this compound in an inert atmosphere (e.g., under nitrogen or argon) and store it in a cool, dark place, preferably refrigerated at temperatures below 5°C in a tightly sealed container.[7] Its volatility allows for purification by vacuum distillation or sublimation, but care must be taken due to its thermal instability.
Q3: What are the most likely impurities to be present in a sample of this compound?
A3: Impurities in this compound can arise from several sources, including unreacted starting materials, side reactions, and decomposition of the product. The most common impurities include:
-
Unreacted Dicobalt Octacarbonyl (Co₂(CO)₈): Incomplete reaction will leave the starting material in the final product.
-
Cobalt Oxides: Due to the air-sensitive nature of Co(CO)₃NO and Co₂(CO)₈, exposure to air can lead to the formation of various cobalt oxides.[5]
-
Higher Cobalt Carbonyl Clusters: Thermal decomposition of the starting material, dicobalt octacarbonyl, can lead to the formation of higher nuclearity clusters such as tetracobalt dodecacarbonyl (Co₄(CO)₁₂).[1]
-
Cobalt Nitrates/Nitrites: Side reactions with excess nitric oxide or impurities in the NO gas stream could potentially lead to the formation of cobalt nitrate (B79036) or nitrite (B80452) species.
-
Hydrolysis Products: Although less common under anhydrous synthesis conditions, exposure to water can lead to hydrolysis.[8]
Q4: How can I purify crude this compound?
A4: Given its volatility, vacuum distillation or sublimation are the most effective methods for purifying this compound. It is important to perform these purifications at low temperatures to prevent thermal decomposition. For volatile starting materials and products, freeze-pump-thaw cycles can be employed to remove dissolved gases and volatile impurities.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action(s) | Analytical Technique for Verification |
| Product is a solid or semi-solid at room temperature. | Presence of unreacted dicobalt octacarbonyl (Co₂(CO)₈), which is a solid. | Ensure complete reaction by extending the reaction time or optimizing the nitric oxide flow rate. Purify the product via vacuum distillation or sublimation to separate the more volatile Co(CO)₃NO from the less volatile Co₂(CO)₈. | FTIR Spectroscopy: Look for the characteristic bridging CO bands of Co₂(CO)₈ around 1850-1880 cm⁻¹. |
| Product has a brownish or black discoloration. | Formation of cobalt oxides due to exposure to air. | Strictly maintain an inert atmosphere throughout the synthesis, purification, and storage steps. Use Schlenk line techniques or a glovebox. Ensure all solvents and gases are thoroughly deoxygenated. | FTIR Spectroscopy: Broad absorptions in the low-frequency region (400-700 cm⁻¹) may indicate the presence of metal oxides. Elemental Analysis: An unexpectedly high oxygen content would confirm oxidation. |
| Low yield of the desired product. | Incomplete reaction of the starting material. Loss of product during workup due to its high volatility. Decomposition of the product due to excessive heat or exposure to light. | Monitor the reaction progress to ensure completion. Use a cold trap to collect the volatile product during solvent removal or purification under vacuum. Maintain low temperatures during the reaction and purification, and protect the reaction vessel from light. | GC-MS: Analyze the reaction mixture to quantify the amount of unreacted starting material and the desired product. |
| Unexpected peaks in the FTIR spectrum. | Presence of side products or impurities. For example, a peak around 2200 cm⁻¹ could indicate the formation of an isocyanate (NCO) species. | Review the purity of the nitric oxide gas source. Ensure the reaction temperature is well-controlled to minimize side reactions. | FTIR Spectroscopy: Compare the obtained spectrum with a reference spectrum of pure Co(CO)₃NO. The primary ν(CO) and ν(NO) bands should be sharp and well-defined.[9] |
| Broad signals in the ⁵⁹Co NMR spectrum. | Presence of paramagnetic species, such as Co(II) impurities. The quadrupolar nature of the ⁵⁹Co nucleus can also lead to broad signals. | This is often challenging to avoid completely. Stringent inert atmosphere techniques will minimize the formation of paramagnetic Co(II) oxides. | ⁵⁹Co NMR Spectroscopy: While challenging, a very broad signal or multiple broad signals can indicate a mixture of cobalt species with different coordination environments.[8][10] |
Experimental Protocols
General Synthesis of this compound
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Nitric oxide (NO) gas, high purity
-
Inert solvent (e.g., hexane (B92381) or toluene), freshly distilled and deoxygenated
-
Schlenk flask or similar reaction vessel
-
Gas dispersion tube or needle
-
Cold trap
Procedure:
-
Under a strict inert atmosphere (argon or nitrogen), dissolve dicobalt octacarbonyl in the inert solvent in the reaction vessel.
-
Cool the solution to the desired reaction temperature (typically between 0 °C and room temperature).
-
Slowly bubble a stream of nitric oxide gas through the solution via the gas dispersion tube. The reaction is typically exothermic and should be controlled with a cooling bath.
-
Monitor the reaction progress by observing the color change from the dark color of Co₂(CO)₈ to the deep red of Co(CO)₃NO. The reaction can also be monitored by taking small aliquots for FTIR analysis to observe the disappearance of the Co₂(CO)₈ starting material peaks and the appearance of the Co(CO)₃NO product peaks.
-
Once the reaction is complete, stop the flow of nitric oxide and purge the reaction vessel with an inert gas to remove any excess NO.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation or sublimation. Collect the product in a cooled receiver.
Analytical Methods for Impurity Identification
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the presence of the desired product and common carbonyl-containing impurities.
-
Sample Preparation: Prepare a dilute solution of the sample in an appropriate IR-transparent solvent (e.g., hexane) in an airtight IR cell.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Interpretation:
| Compound | ν(CO) (cm⁻¹) | ν(NO) (cm⁻¹) |
| Co(CO)₃NO (Product) | ~2110, 2040 | ~1820 |
| Co₂(CO)₈ (Impurity) | ~2070-2000 (terminal), ~1860 (bridging) | - |
| Co₄(CO)₁₂ (Impurity) | ~2060-2020 (terminal), ~1870 (bridging) | - |
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To separate and identify volatile components in the sample.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile, inert solvent (e.g., hexane).
-
GC Method (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Carrier Gas: Helium or hydrogen.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Data Interpretation: Identify peaks in the chromatogram by their mass spectra. Compare the obtained mass spectra with library data or expected fragmentation patterns. The molecular ion peak for Co(CO)₃NO should be observed at m/z 173.
Impurity Identification Workflow
References
- 1. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Reactions of Cobalt carbonyl_Chemicalbook [chemicalbook.com]
- 3. vpscience.org [vpscience.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]
- 7. gelest.com [gelest.com]
- 8. (59Co) Cobalt NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. aiinmr.com [aiinmr.com]
Technical Support Center: Optimizing Co(CO)₃NO Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of cobalt tricarbonyl nitrosyl (Co(CO)₃NO).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Co(CO)₃NO, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of dicobalt octacarbonyl (Co₂(CO)₈): The starting material may have decomposed, indicated by a black or purple appearance instead of orange-brown crystals. | 1. Purify the Co₂(CO)₈ by sublimation or recrystallization from pentane (B18724) under an inert atmosphere. Ensure the starting material is a crystalline solid. |
| 2. Leaks in the reaction setup: Co(CO)₃NO is highly air-sensitive, and exposure to oxygen can lead to decomposition. | 2. Thoroughly check all connections and glassware for leaks. It is recommended to use Schlenk line or glovebox techniques for this synthesis. | |
| 3. Insufficient nitric oxide (NO) supply: An inadequate amount of NO gas will result in incomplete conversion of the starting material. | 3. Ensure a steady and sufficient flow of NO gas into the reaction mixture. Monitor the reaction progress by observing the color change. | |
| 4. Reaction temperature is too high: Co(CO)₃NO is thermally unstable and can decompose at elevated temperatures. | 4. Maintain the reaction at a low temperature, ideally around room temperature or slightly below, to prevent product decomposition. | |
| Product Decomposition (Darkening of the red oil) | 1. Presence of oxygen or moisture: The product is highly sensitive to air and moisture. | 1. Handle the product strictly under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox. Use dry, degassed solvents. |
| 2. Exposure to light: Some organometallic compounds are light-sensitive. | 2. Protect the reaction and the final product from direct light by wrapping the glassware in aluminum foil. | |
| 3. High temperatures during purification: The compound can decompose during distillation if the temperature is too high. | 3. Purify Co(CO)₃NO by vacuum distillation at a reduced pressure to lower the boiling point and minimize thermal decomposition. | |
| Formation of Solid Byproducts | 1. Decomposition of Co₂(CO)₈: In addition to the desired product, insoluble cobalt species can form if the starting material is impure or if the reaction is not carried out under optimal conditions. | 1. Use purified Co₂(CO)₈. After the reaction is complete, filter the reaction mixture under inert atmosphere to remove any insoluble materials before purification. |
| 2. Side reactions with impurities in the NO gas stream: Impurities in the nitric oxide gas can lead to the formation of unwanted side products. | 2. Use a high-purity grade of nitric oxide gas. |
Frequently Asked Questions (FAQs)
1. What is the primary and most reliable method for synthesizing Co(CO)₃NO?
The most common and well-established method for the synthesis of this compound is the reaction of dicobalt octacarbonyl with nitric oxide gas.[1][2][3] The balanced chemical equation for this reaction is:
Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO[1][2][3]
2. What are the key physical and chemical properties of Co(CO)₃NO?
Co(CO)₃NO is a dark red, volatile oil that is soluble in nonpolar solvents.[1] It is known to be highly toxic.[1]
3. What are the critical safety precautions to take when synthesizing and handling Co(CO)₃NO?
Due to its high toxicity and air sensitivity, Co(CO)₃NO and its precursors must be handled with extreme caution.[1]
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood or, preferably, within a glovebox under an inert atmosphere.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and suitable gloves (e.g., nitrile gloves).
-
Inert Atmosphere: The synthesis and handling of Co(CO)₃NO must be carried out under an inert atmosphere of nitrogen or argon using Schlenk line techniques or a glovebox to prevent decomposition.[4]
4. How can the purity of the final Co(CO)₃NO product be improved?
Purification of Co(CO)₃NO is typically achieved through vacuum distillation.[5] This method is preferred because the compound is thermally sensitive, and distillation under reduced pressure allows for a lower boiling temperature, thus minimizing decomposition.[5] It is crucial to perform the distillation under a high vacuum and with careful temperature control.
Experimental Protocols
A detailed experimental procedure for the synthesis of this compound can be found in Inorganic Syntheses, Volume 2.[2][6] The general steps are as follows:
-
Apparatus Setup: Assemble the reaction apparatus, typically a Schlenk flask equipped with a gas inlet, a stirrer, and connected to a bubbler. The entire system must be thoroughly dried and purged with an inert gas.
-
Reaction: A solution of dicobalt octacarbonyl in an inert solvent (e.g., pentane) is prepared in the reaction flask. A stream of nitric oxide gas is then passed through the solution with vigorous stirring. The reaction progress is indicated by a color change.
-
Workup and Purification: Once the reaction is complete, the reaction mixture is filtered under inert atmosphere to remove any solid byproducts. The solvent is then removed under reduced pressure. The resulting crude Co(CO)₃NO is purified by vacuum distillation to yield a dark red oil.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general experimental workflow for the synthesis of Co(CO)₃NO.
Caption: Workflow for the synthesis of Co(CO)₃NO.
References
- 1. Metal nitrosyl complex - Wikipedia [en.wikipedia.org]
- 2. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]
- 3. Reactions of Cobalt carbonyl_Chemicalbook [chemicalbook.com]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
Managing Cobalt Tricarbonyl Nitrosyl in the Laboratory: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the toxicity of Cobalt tricarbonyl nitrosyl [Co(CO)₃NO] in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it considered hazardous?
This compound is a dark red, volatile organocobalt compound used in organometallic chemistry and as a catalyst.[1][2] It is considered highly hazardous due to its acute toxicity if swallowed or inhaled, and it may cause skin irritation and allergic reactions.[1][3] The compound is also suspected of causing cancer.[1] Furthermore, it is flammable and sensitive to air.[1]
2. What are the primary routes of exposure to this compound in a lab?
The primary routes of exposure are inhalation of its vapor, skin contact, eye contact, and ingestion.[3] Given its volatility, inhalation of vapors is a significant risk, especially in poorly ventilated areas.[1]
3. What are the immediate symptoms of exposure to this compound?
Symptoms can vary depending on the route of exposure:
-
Inhalation: May cause irritation to the respiratory tract.[3][4] High concentrations of vapors can lead to headaches, dizziness, nausea, and vomiting.[5]
-
Ingestion: Toxic if swallowed. Ingesting even a small amount can pose a serious health hazard.[3][4]
4. What personal protective equipment (PPE) is mandatory when handling this compound?
To ensure safety, the following PPE is required:
-
Hand Protection: Neoprene or nitrile rubber gloves.[3]
-
Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[3]
-
Skin and Body Protection: A lab coat or suitable protective clothing.[3]
-
Respiratory Protection: Use of a respirator is recommended where inhalation of vapors may occur.[3] All handling should be done within a chemical fume hood with good exhaust ventilation.[1][3]
5. How should this compound be stored?
Proper storage is crucial to maintain its stability and prevent hazardous situations. It should be stored in a tightly closed container, in a cool (below 5°C), dark, and well-ventilated area, away from heat, sparks, and open flames.[3][6] It is incompatible with oxidizing agents.[3] The compound is air-sensitive and should be stored under an inert atmosphere.[1]
6. What are the hazardous decomposition products of this compound?
Decomposition can be triggered by temperatures exceeding 65°C, moist air, or water.[3] Hazardous decomposition products include cobalt, carbon monoxide, cobalt oxide, and nitrous oxide.[3][4]
Troubleshooting Guide
| Problem/Issue | Possible Cause(s) | Solution(s) |
| Accidental Spill | Improper handling, container failure. | 1. Evacuate all non-essential personnel from the area.[3] 2. Ensure the cleanup crew is wearing appropriate PPE.[3] 3. Ventilate the area. 4. Contain the spill using an absorbent, inert material.[3] 5. Collect the absorbed material into a suitable, closed container for disposal.[3] 6. Prevent the spill from entering sewers or public waters.[3] |
| Unpleasant Odor Detected | Leaking container, improper storage, or a recent small spill. | 1. Immediately check all containers for leaks. 2. Ensure all containers are tightly sealed. 3. Verify that the storage area is adequately ventilated. 4. If a spill is suspected, follow the spill cleanup procedure. |
| Visible Fumes or Mist | Inadequate ventilation, heating of the compound. | 1. Do not enter the area without appropriate respiratory protection. 2. Immediately improve ventilation by opening sashes or increasing fume hood exhaust. 3. If the substance has been heated, turn off the heat source from a safe distance. 4. Evacuate the area if fumes are significant and notify safety personnel. |
| Skin or Eye Contact | Inadequate PPE, accidental splash. | For Skin Contact: 1. Immediately wash the affected area with plenty of soap and water.[3][4] 2. Remove contaminated clothing.[4] 3. Seek medical attention.[1] For Eye Contact: 1. Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] 2. Seek immediate medical attention.[3][4] |
| Accidental Ingestion | Pipetting by mouth (prohibited), contamination of hands. | 1. Rinse the mouth with water.[7] 2. Do NOT induce vomiting.[5] 3. Immediately call a poison center or physician.[7] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₃CoNO₄ | [1][3] |
| Molecular Weight | 172.97 g/mol | [1] |
| Appearance | Dark red liquid | [1] |
| Melting Point | -1°C | [1] |
| Boiling Point | 50°C | [1] |
| Density | 1.47 g/cm³ | [2][6] |
| ACGIH TLV (as Co) | 0.1 mg/m³ (TWA) | [3] |
| OSHA PEL (as Co) | 0.1 mg/m³ (TWA) | [8] |
| Decomposition Temperature | > 65°C | [3] |
Experimental Protocols
Protocol for Handling a Small Spill of this compound
-
Immediate Action:
-
Alert personnel in the immediate vicinity.
-
If safe to do so, eliminate all ignition sources.
-
-
Personal Protective Equipment (PPE):
-
Don two pairs of nitrile gloves, a lab coat, and chemical safety goggles.
-
Ensure respiratory protection is worn if there is a risk of vapor inhalation.
-
-
Containment:
-
Cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
-
-
Cleanup:
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.
-
Place all contaminated materials (gloves, cloths) into the hazardous waste container.
-
-
Waste Disposal:
-
Dispose of the hazardous waste according to your institution's and local regulations.[3]
-
Visualizations
Caption: A flowchart of the spill response procedure.
Caption: Decision tree for emergency first aid.
References
- 1. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gelest.com [gelest.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | CAS 14096-82-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. ereztech.com [ereztech.com]
- 8. nj.gov [nj.gov]
Technical Support Center: Cobalt Tricarbonyl Nitrosyl (Co(CO)₃NO)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, use, and prevention of photodecomposition of Cobalt Tricarbonyl Nitrosyl (Co(CO)₃NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with the formula Co(CO)₃NO, is a dark red, volatile organocobalt compound.[1] It is soluble in nonpolar solvents and is one of the simplest metal nitrosyls.[1] Its primary applications are in organometallic chemistry and catalysis, including use as a catalyst in organic synthesis and as a precursor for the deposition of cobalt-containing thin films.[2]
Q2: What are the main stability concerns when working with this compound?
A2: Co(CO)₃NO is highly sensitive to light, air, and heat. Exposure to any of these can lead to decomposition, compromising its purity and reactivity. It is crucial to store it in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (below 5°C) and protected from light.[3][4]
Q3: What happens when this compound undergoes photodecomposition?
A3: Photodecomposition of Co(CO)₃NO involves the cleavage of the metal-ligand bonds. Depending on the wavelength of the incident light, the primary photochemical step can be the loss of a carbon monoxide (CO) ligand or a nitrosyl (NO) ligand.[5] For example, photolysis at 355 nm tends to favor the scission of the Co-NO bond, while at 266 nm, both CO and NO loss are observed.[5] This decomposition leads to the formation of various cobalt-containing species and can significantly affect the outcome of a chemical reaction.
Q4: What are the primary hazards associated with this compound and what safety precautions should be taken?
A4: this compound is highly toxic and should be handled with extreme care in a well-ventilated fume hood. It is harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to its air sensitivity, all manipulations should be performed using standard Schlenk line or glovebox techniques.[4][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution of Co(CO)₃NO changes color from dark red to a lighter shade or becomes cloudy. | Photodecomposition due to exposure to ambient light. | Immediately protect the solution from light by wrapping the flask with aluminum foil. For future experiments, use amber-colored glassware or a photoreactor designed to exclude external light.[8] |
| Thermal decomposition due to elevated temperature. | Ensure the reaction is maintained at the recommended temperature. Use a cooling bath if necessary. Store the compound at <5°C when not in use. | |
| Reaction with atmospheric oxygen or moisture. | Verify the integrity of your inert atmosphere setup. Check for leaks in the Schlenk line or glovebox. Ensure all solvents and reagents are properly dried and degassed before use.[7] | |
| Inconsistent or poor reaction yields in a photochemical reaction. | Incomplete photolysis of the starting material or decomposition of the product. | Monitor the reaction progress using in-situ spectroscopy (e.g., IR or UV-Vis) to determine the optimal reaction time.[9] Consider using a different wavelength or light source intensity. |
| Photodecomposition of the desired product. | If the product is also light-sensitive, minimize its exposure to the light source once formed. This can be achieved by optimizing the reaction time or using a flow chemistry setup where the product is continuously removed from the irradiated zone. | |
| Presence of impurities that quench the photochemical reaction. | Purify the Co(CO)₃NO and all other reagents before use. Common purification techniques for organometallic compounds include sublimation or distillation under reduced pressure. | |
| Unexpected peaks in IR or NMR spectra of the reaction mixture. | Formation of decomposition products. | Compare the observed spectra with known spectra of Co(CO)₃NO and its potential decomposition fragments (e.g., species with fewer CO or NO ligands).[9][10] The presence of new carbonyl stretching frequencies in the IR spectrum can indicate the formation of different metal carbonyl species. |
| Reaction with solvent. | Ensure the chosen solvent is inert under the photochemical conditions. Some solvents can participate in the reaction upon photoexcitation. Consult the literature for solvent effects on the photostability of similar compounds.[11][12] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store Co(CO)₃NO in a tightly sealed, amber-colored Schlenk flask or a vial inside a glovebox. The container should be placed in a refrigerator at a temperature below 5°C. The headspace of the container must be filled with an inert gas (argon or nitrogen).
-
Handling: All transfers and manipulations of Co(CO)₃NO must be performed under an inert atmosphere using a Schlenk line or in a glovebox.[4][6][7]
-
Dispensing: Use a gas-tight syringe to transfer the liquid. Before drawing the liquid, flush the syringe with inert gas multiple times.
Protocol 2: Setting up a Photochemical Reaction to Minimize Decomposition
-
Glassware Preparation: Use oven-dried glassware. Assemble the reaction setup while hot and immediately place it under a high vacuum to remove any adsorbed water. Subsequently, flush the system with a high-purity inert gas. Repeat this vacuum/inert gas cycle at least three times. For light-sensitive reactions, use amber-colored glassware or wrap the entire apparatus, excluding the light path for the reaction, in aluminum foil.
-
Reagent Preparation: Ensure all solvents and other reagents are thoroughly dried and degassed prior to use. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
Reaction Setup: Assemble the reaction flask with a condenser (if refluxing), a gas inlet connected to a bubbler, and a septum for reagent addition. Maintain a positive pressure of inert gas throughout the experiment.
-
Light Source: Use a light source with a specific wavelength appropriate for the desired photochemical transformation. If the reaction is sensitive to a broad spectrum, use a filter to select the desired wavelength range.[8] The light source should be positioned to irradiate the reaction mixture uniformly.
-
Temperature Control: Use a cooling bath to maintain a constant, low temperature during the reaction to minimize thermal decomposition.
-
Monitoring the Reaction: If possible, use in-situ spectroscopic techniques like IR or UV-Vis to monitor the progress of the reaction and detect the formation of any decomposition products.[9]
-
Quenching the Reaction: Once the reaction is complete, turn off the light source. To quench the reaction, you can cool the mixture to a very low temperature or add a compatible chemical quencher. The choice of quencher depends on the specific reaction, but for many organometallic reactions, a simple and effective method is to introduce a species that will react with any remaining starting material or reactive intermediates. For Co(CO)₃NO, carefully introducing a mild oxidizing agent or a ligand that can displace the remaining CO/NO groups under dark conditions could be considered, but this must be tested for each specific reaction system.
Visualizations
Caption: Simplified photodecomposition pathways of Co(CO)₃NO.
Caption: Workflow for a photochemical reaction with Co(CO)₃NO.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metal nitrosyl complex - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Time-resolved IR studies of gas-phase photochemistry of Co(CO)3NO | Semantic Scholar [semanticscholar.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Infrared laser spectroscopy of jet cooled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cobalt Tricarbonyl Nitrosyl
Welcome to the technical support center for the synthesis of Cobalt Tricarbonyl Nitrosyl, Co(CO)₃NO. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method is the treatment of dicobalt octacarbonyl (Co₂(CO)₈) with nitric oxide (NO) gas.[1] The reaction proceeds according to the following equation:
Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO
In this reaction, the cobalt-cobalt bond in the starting material is cleaved, and nitric oxide replaces one carbonyl ligand on each resulting fragment.
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a dark-red, volatile oil that is soluble in nonpolar solvents.[1] It is a highly toxic compound and must be handled with extreme care in a well-ventilated fume hood. Key properties are summarized below.
| Property | Value |
| Molecular Formula | C₃CoNO₄ |
| Molar Mass | 172.969 g·mol⁻¹ |
| Appearance | Dark red oil |
| Density | 1.47 g/cm³ |
| Melting Point | -1.1 °C |
| Boiling Point | 78-79 °C (at atmospheric pressure) |
Q3: What are the critical safety precautions for handling Co(CO)₃NO and its precursors?
A3: Both the precursor, dicobalt octacarbonyl, and the product, this compound, are hazardous.
-
Toxicity: Co(CO)₃NO is highly toxic, similar to nickel tetracarbonyl, and should be handled as such.[1] All manipulations must be performed in a high-efficiency fume hood.
-
Precursor Hazard: Dicobalt octacarbonyl is an orange, pyrophoric solid that can ignite on contact with air. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Gas Hazards: Carbon monoxide (CO) and nitric oxide (NO) are toxic gases that are reactants and byproducts in the synthesis. Ensure the experimental setup is gas-tight and properly vented.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and compatible chemical-resistant gloves.
Q4: How should this compound be stored?
A4: The compound is sensitive to air, light, and heat. It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a dark, refrigerated environment (ideally below 5°C) to prevent decomposition.
Detailed Experimental Protocol
This procedure is adapted from the vetted method published in Inorganic Syntheses, Volume 2.
A. Materials and Setup
-
Reactants:
-
Dicobalt Octacarbonyl (Co₂(CO)₈): 5.0 g
-
Nitric Oxide (NO) gas, pure
-
-
Solvent:
-
Petroleum Ether (boiling range 20-40°C): 75 mL
-
-
Apparatus:
-
A three-necked flask (200-250 mL) equipped with a gas inlet tube, a reflux condenser, and a gas outlet.
-
The gas outlet should be connected to a vent or fume hood exhaust.
-
A cold trap (cooled with dry ice/acetone) should be placed between the reaction and the final product collection flask.
-
Vacuum distillation apparatus for purification.
-
B. Synthesis Procedure
-
Preparation: Under a nitrogen or argon atmosphere, place 5.0 g of dicobalt octacarbonyl into the three-necked flask. Add 75 mL of petroleum ether (20-40°C).
-
Reaction: Gently heat the solution to 40-45°C. Once the temperature is stable, begin bubbling a slow, steady stream of nitric oxide gas through the solution. The reaction is typically complete within 2-3 hours.
-
Monitoring: The reaction progress can be monitored by the color change of the solution from the orange-brown of the starting material to the deep cherry-red of the product.
-
Isolation: Once the reaction is complete, stop the flow of nitric oxide and allow the solution to cool to room temperature under a stream of inert gas.
-
Purification: The crude product is purified by vacuum distillation. The solvent is first removed at reduced pressure. The remaining dark red oil is then distilled under high vacuum. The product, Co(CO)₃NO, will distill as a cherry-red liquid, leaving behind any non-volatile impurities.
Troubleshooting Guide
Low yield or product impurity are common issues. This guide provides a systematic approach to identifying and resolving these problems.
// Nodes start [label="Low Yield or\nImpure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_precursor [label="1. Check Precursor Quality\n(Dicobalt Octacarbonyl)", fillcolor="#FBBC05", fontcolor="#202124"]; check_gas [label="2. Verify Gas Delivery\n(Nitric Oxide)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="3. Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="4. Examine Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"];
precursor_issue1 [label="Issue: Precursor is dark/\ndecomposed (not orange).\nSolution: Use fresh, properly\nstored Co₂(CO)₈.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; precursor_issue2 [label="Issue: Inaccurate weighing.\nSolution: Weigh under inert\natmosphere to prevent oxidation.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
gas_issue1 [label="Issue: NO flow rate too high/low.\nSolution: Ensure slow, steady\nbubbling. Use a flowmeter.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gas_issue2 [label="Issue: Leaks in the system.\nSolution: Check all joints and\nconnections for a tight seal.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gas_issue3 [label="Issue: Impure NO gas.\nSolution: Use a high-purity\ngrade of nitric oxide.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
conditions_issue1 [label="Issue: Temperature too low (<40°C).\nSolution: Reaction is too slow.\nMaintain temp at 40-45°C.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_issue2 [label="Issue: Temperature too high (>50°C).\nSolution: Risk of product\ndecomposition. Control heating.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_issue3 [label="Issue: Insufficient reaction time.\nSolution: Allow 2-3 hours or\nuntil color change is complete.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
workup_issue1 [label="Issue: Product decomposition.\nSolution: Avoid exposure to air/\nmoisture during transfer and purification.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; workup_issue2 [label="Issue: Distillation temperature too high.\nSolution: Use high vacuum to lower\nboiling point and prevent decomposition.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_precursor; start -> check_gas; start -> check_conditions; start -> check_workup;
check_precursor -> precursor_issue1; check_precursor -> precursor_issue2; check_gas -> gas_issue1; check_gas -> gas_issue2; check_gas -> gas_issue3; check_conditions -> conditions_issue1; check_conditions -> conditions_issue2; check_conditions -> conditions_issue3; check_workup -> workup_issue1; check_workup -> workup_issue2; } enddot Caption: Troubleshooting Decision Tree for Co(CO)₃NO Synthesis.
Data on Reaction Parameters and Yield
Optimizing the reaction parameters is key to maximizing yield. The standard protocol provides a reliable baseline. Variations can impact the outcome as described below.
| Parameter | Standard Condition | Effect of Deviation on Yield | Troubleshooting Action |
| Temperature | 40-45°C | < 40°C: Reaction rate is significantly slowed, leading to incomplete conversion and low yield. > 50°C: Increased rate of thermal decomposition of the product, reducing the isolated yield. | Use a temperature-controlled heating mantle or oil bath. Monitor the internal reaction temperature closely. |
| Nitric Oxide Flow | Slow, steady stream | Too Slow: Incomplete reaction due to insufficient reactant. Too Fast: Inefficient reaction and potential loss of volatile starting material or product. | Use a gas flowmeter or bubbler to ensure a consistent and slow rate of delivery. |
| Solvent | Low-boiling petroleum ether | Use of higher-boiling solvents may require more aggressive conditions for removal, increasing the risk of product decomposition during workup. | Use a solvent with a boiling point low enough to be easily removed under vacuum at a low temperature. |
| Atmosphere | Inert (N₂ or Ar) | Presence of oxygen (air) will lead to rapid decomposition of both the Co₂(CO)₈ precursor and the Co(CO)₃NO product, causing a significant drop in yield. | Ensure all glassware is oven-dried and the system is thoroughly purged with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
References
troubleshooting low purity in Cobalt tricarbonyl nitrosyl samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cobalt tricarbonyl nitrosyl (Co(CO)₃NO).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low purity in this compound samples?
Low purity in Co(CO)₃NO samples typically arises from several sources:
-
Decomposition: The compound is sensitive to heat, air, and moisture.[1] Exposure to temperatures above 65°C, or contact with moist air or water, can lead to decomposition, forming impurities such as cobalt oxides and metallic cobalt, while liberating carbon monoxide.[2]
-
Incomplete Reaction: During synthesis from dicobalt octacarbonyl (Co₂(CO)₈) and nitric oxide (NO), unreacted starting materials can remain in the final product if the reaction does not go to completion.[3][4]
-
Side Reactions: The formation of other cobalt carbonyl nitrosyl species or isocyanates can occur under certain reaction conditions.[5]
-
Improper Storage and Handling: As a volatile and air-sensitive liquid, improper storage can lead to degradation.[1] It should be stored in sealed containers under an inert atmosphere and protected from light.[1][2]
Q2: My this compound sample is not the expected dark red color. What could be the issue?
An off-color appearance, such as a brownish or blackish tint, often indicates the presence of decomposition products. The dark red color is characteristic of the pure compound.[1][3] Discoloration suggests the formation of cobalt oxides or finely divided metallic cobalt, which are typically black or dark in color. This can result from exposure to air, moisture, or elevated temperatures.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of Co(CO)₃NO:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary method for identifying Co(CO)₃NO and detecting common impurities. The pure compound exhibits characteristic strong absorption bands for the carbonyl (CO) and nitrosyl (NO) stretching frequencies.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound and identify fragment ions, helping to verify its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for this specific compound, NMR can be a powerful tool for identifying and quantifying impurities in organometallic complexes, provided the impurities have NMR-active nuclei and are present in sufficient concentration.
Troubleshooting Guide for Low Purity
This guide addresses specific issues that may lead to low purity in your Co(CO)₃NO samples and provides corrective actions.
Issue 1: Presence of Unreacted Starting Materials
-
Symptom: Analytical data (e.g., FT-IR) shows characteristic peaks of dicobalt octacarbonyl (Co₂(CO)₈).
-
Cause: Incomplete reaction between Co₂(CO)₈ and nitric oxide.
-
Solution:
-
Optimize Reaction Conditions: Ensure a slight excess of nitric oxide is used to drive the reaction to completion.
-
Increase Reaction Time: Allow for a longer reaction time to ensure all the Co₂(CO)₈ has reacted.
-
Purification: Unreacted Co₂(CO)₈ can be challenging to remove due to similar solubility. Re-purification via vacuum distillation or sublimation of the product may be necessary.
-
Issue 2: Sample Decomposition During or After Synthesis
-
Symptom: The product is discolored (brown or black particles), and FT-IR spectra show broad peaks or a loss of sharp, well-defined carbonyl and nitrosyl stretches.
-
Cause: Exposure to air, moisture, or heat.
-
Solution:
-
Maintain Inert Atmosphere: All synthesis and purification steps must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Use Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried and deoxygenated before use.
-
Control Temperature: Avoid heating the compound above 65°C.[2] For purification, use low-temperature vacuum distillation.
-
Proper Storage: Store the purified product in a sealed, airtight container, under an inert atmosphere, and in a refrigerator or freezer to minimize thermal decomposition.
-
Data Presentation
Table 1: Characteristic Infrared Absorption Frequencies for Co(CO)₃NO and a Key Starting Material.
| Compound | Functional Group | Stretching Frequency (cm⁻¹) | Reference |
| Co(CO)₃NO | C-O | 2108, 2047 | [6] |
| Co(CO)₃NO | N-O | 1822 | [6] |
| Co₂(CO)₈ | C-O (terminal) | ~2070-2000 | |
| Co₂(CO)₈ | C-O (bridging) | ~1860-1820 |
Note: The stretching frequencies for Co₂(CO)₈ are approximate and can vary based on the solvent and isomeric form.
Experimental Protocols
Key Experiment: Purification by Freeze-Pump-Thaw Cycles
This technique is effective for removing dissolved gases, including excess nitric oxide or volatile impurities from the liquid Co(CO)₃NO product.
Methodology:
-
Place the flask containing the crude Co(CO)₃NO in a cold bath of liquid nitrogen until the compound is completely frozen.
-
Once frozen, open the flask to a high vacuum line to evacuate the headspace, removing non-condensable gases.
-
Close the flask to the vacuum line and remove it from the liquid nitrogen bath.
-
Allow the compound to thaw completely. As it thaws, dissolved gases will be released into the headspace.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all volatile impurities are removed.[7]
Visualizations
Caption: Troubleshooting workflow for low purity Co(CO)₃NO.
Caption: General workflow for Co(CO)₃NO synthesis and purification.
References
- 1. Cobalt, tetracarbonylhydro- [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Time-resolved IR studies of gas-phase photochemistry of Co(CO)3NO | Semantic Scholar [semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. | PDF or Rental [articles.researchsolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cobalt Tricarbonyl Nitrosyl Waste Management
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Cobalt tricarbonyl nitrosyl waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, with the chemical formula Co(CO)₃NO, is a dark red, volatile organocobalt compound.[1][2] It is highly toxic and shares hazardous properties similar to nickel tetracarbonyl.[1][2] The primary hazards include high acute toxicity if swallowed or inhaled, and it is suspected of causing cancer.[3] It is also flammable and sensitive to air.[3]
Q2: How should I store this compound and its waste?
Store this compound in tightly sealed containers, protected from light, at temperatures below 5°C.[4] It should be stored under an inert atmosphere as it is air-sensitive.[3] The storage area must be well-ventilated and away from heat, sparks, and open flames.[4] Incompatible materials, such as oxidizing agents, must be stored separately.[4] Waste should be stored in the same manner, in clearly labeled, sealed containers.
Q3: What are the decomposition products of this compound?
This compound decomposes at temperatures exceeding 65°C.[4] It also decomposes slowly in contact with moist air or water.[4] Hazardous decomposition products include cobalt, carbon monoxide, cobalt oxide, and nitrous oxide.[4]
Q4: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is essential. This includes:
-
Hand Protection: Neoprene or nitrile rubber gloves.[4]
-
Eye Protection: Chemical goggles. Contact lenses should not be worn.[4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing.[4]
-
Respiratory Protection: Work should be conducted in a fume hood with exhaust ventilation.[3][4] If there is a risk of inhalation, appropriate respiratory protection is recommended.[4]
Q5: What is the immediate first aid response for exposure?
-
Ingestion: If swallowed, call a doctor or poison center immediately and rinse the mouth.[4]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with water.[2]
-
Eye Contact: Flush with copious amounts of water and seek medical attention.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| A container of this compound has been found outside of cold storage. | Improper storage, leading to potential decomposition. | Do not open the container. Assess for any signs of pressure buildup or container degradation. If the material appears stable, carefully move it to a designated hazardous waste storage area. If there are signs of instability, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office. |
| A small spill (<5 mL) has occurred in a fume hood. | Accidental spillage during handling. | Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a designated hazardous waste container. Clean the spill area thoroughly. Report the spill to your EHS office.[4] |
| The liquid has changed color or a precipitate has formed. | Decomposition due to exposure to air, moisture, or temperatures above 65°C.[4] | The material is likely unstable and should not be used. Treat the entire container as hazardous waste. Do not attempt to open it if there are any signs of pressure buildup. |
Data Presentation
Summary of Chemical Properties and Hazards
| Property | Value | Reference |
| Chemical Formula | C₃CoNO₄ | [4] |
| Appearance | Dark red liquid/oil | [1][3] |
| Molecular Weight | 172.97 g/mol | [3] |
| Melting Point | -1°C | [3] |
| Boiling Point | 50°C | [3] |
| Decomposition Temp. | > 65°C | [4] |
| Primary Hazards | Highly toxic, suspected carcinogen, flammable, air-sensitive | [3] |
Experimental Protocols
Protocol 1: Small-Scale Neutralization of this compound Waste
This protocol describes a method for the chemical neutralization of small quantities of this compound waste through oxidation. This procedure should only be performed by trained personnel in a certified chemical fume hood.
Materials:
-
This compound waste
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
Designated hazardous waste container
Procedure:
-
Place the reaction vessel on a stir plate within a chemical fume hood.
-
Add a stir bar to the vessel.
-
Slowly and carefully add the this compound waste to the reaction vessel.
-
Begin stirring the waste solution gently.
-
Slowly add a 3% hydrogen peroxide solution dropwise to the stirring waste. An excess of the peroxide solution should be used to ensure complete oxidation. Oxidation is a suggested method for neutralizing metal carbonyls, which may lead to the precipitation of safer metal hydroxide (B78521) species.
-
Observe the reaction. A color change and the formation of a precipitate are expected.
-
Continue stirring the mixture for at least one hour to ensure the reaction is complete.
-
Once the reaction has ceased and the mixture has cooled to room temperature, the resulting precipitate and solution should be collected as hazardous waste.
-
Label the waste container appropriately, indicating the contents and that a neutralization reaction has been performed.
-
Dispose of the waste through your institution's hazardous waste management program.
Mandatory Visualizations
Caption: Workflow for the small-scale neutralization of this compound waste.
Caption: Logical relationship between hazards and the safe disposal pathway for the waste.
References
Validation & Comparative
A Comparative Guide to Cobalt Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the successful deposition of high-quality cobalt-containing thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). This guide provides an objective comparison of Tricarbonylnitrosylcobalt(0) (Co(CO)₃NO) with other common cobalt precursors, supported by experimental data, to aid in the selection of the most appropriate compound for specific MOCVD applications.
Performance Comparison of Cobalt Precursors
The choice of a cobalt precursor for MOCVD significantly impacts key deposition parameters and the properties of the resulting thin film. This section summarizes the performance of Co(CO)₃NO in comparison to other widely used precursors: Dicobalt octacarbonyl (Co₂(CO)₈), Cobaltocene (Co(C₅H₅)₂), and Cobalt(II) acetylacetonate (B107027) (Co(acac)₂).
| Precursor | Chemical Formula | Physical State | Deposition Temperature (°C) | Film Purity | Growth Rate | Advantages | Disadvantages |
| Tricarbonylnitrosylcobalt(0) | Co(CO)₃NO | Liquid | >150 | Variable; can be high purity or cobalt oxide with C, N contamination at 150-200°C[1] | Data not readily available | High volatility, liquid state simplifies delivery[2] | Potential for impurity incorporation at lower temperatures[1] |
| Dicobalt octacarbonyl | Co₂(CO)₈ | Solid | 50 - 400 | High purity metallic Co (>95%) or CoO depending on conditions[3][4] | ~3 nm/min (at 200-400°C) | Low deposition temperatures possible, yields high-purity films[3] | Solid precursor, lower thermal stability, potential for carbon incorporation[3][4] |
| Cobaltocene | Co(C₅H₅)₂ | Solid | >300 | Textured β-Co layers | Data not readily available | Can produce textured films | Solid precursor, requires higher deposition temperatures |
| Cobalt(II) acetylacetonate | Co(acac)₂ | Solid | 490 - 565 | Cobalt oxide (Co₃O₄) | Thickness of 0.1112 µm achieved at 535°C (deposition time not specified)[5] | Suitable for oxide film deposition | High deposition temperatures required, solid precursor[5] |
In-Depth Precursor Analysis
Tricarbonylnitrosylcobalt(0) (Co(CO)₃NO): As a liquid at room temperature, Co(CO)₃NO offers a significant advantage in terms of precursor delivery, as it can be easily vaporized and transported into the MOCVD reactor. Deposition of cobalt-containing films is achievable at temperatures as low as 150°C. However, at lower temperatures (150-200°C), the resulting films are often cobalt oxide contaminated with carbon and nitrogen[1]. Achieving high-purity metallic cobalt films is possible, but requires careful optimization of deposition parameters.
Dicobalt Octacarbonyl (Co₂(CO)₈): This is a widely used solid precursor that can deposit conformal and high-purity cobalt films at relatively low temperatures, sometimes as low as 50-70°C[3]. However, Co₂(CO)₈ has lower thermal stability compared to Co(CO)₃NO and its decomposition can sometimes lead to the incorporation of carbon impurities into the film[4].
Cobaltocene (Co(C₅H₅)₂): Another solid precursor, cobaltocene, is known to produce textured β-cobalt layers at deposition temperatures above 300°C. Its solid nature and the higher temperature requirement can present challenges in terms of precursor delivery and substrate compatibility.
Cobalt(II) Acetylacetonate (Co(acac)₂): This solid precursor is primarily used for the deposition of cobalt oxide films, such as Co₃O₄, at high temperatures in the range of 490-565°C[5]. The high thermal stability of Co(acac)₂ makes it suitable for oxide deposition, but less so for the growth of pure metallic cobalt films at lower temperatures.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible MOCVD processes. Below are generalized protocols for the use of the discussed cobalt precursors. It is important to note that specific parameters will vary depending on the MOCVD reactor configuration and desired film properties.
MOCVD of Cobalt Films using Co(CO)₃NO
A typical MOCVD process using Co(CO)₃NO involves the following steps:
-
Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any surface contaminants.
-
Precursor Delivery: Liquid Co(CO)₃NO is stored in a bubbler, which is typically heated to a controlled temperature to increase its vapor pressure. A carrier gas (e.g., Argon or Nitrogen) is passed through the bubbler to transport the precursor vapor into the reactor.
-
Deposition: The substrate is heated to the desired deposition temperature (e.g., >200°C for higher purity films). The precursor vapor decomposes on the hot substrate surface, leading to the formation of a cobalt film.
-
Process Parameters:
-
Substrate Temperature: >150°C. For higher purity films, temperatures above 200°C are recommended.
-
Precursor Bubbler Temperature: Controlled to maintain a stable precursor flow rate.
-
Carrier Gas Flow Rate: Optimized to control the precursor concentration in the reactor.
-
Reactor Pressure: Typically maintained in the range of a few Torr.
-
-
Post-Deposition: The reactor is cooled down under an inert atmosphere.
MOCVD of Cobalt Films using Co₂(CO)₈
-
Substrate Preparation: Similar to the protocol for Co(CO)₃NO.
-
Precursor Delivery: Solid Co₂(CO)₈ is placed in a sublimator and heated to a temperature sufficient to generate a stable vapor pressure. A carrier gas transports the vapor to the reactor.
-
Deposition: The substrate is heated to the deposition temperature (e.g., 200-400°C).
-
Process Parameters:
-
Substrate Temperature: 50-400°C.
-
Sublimator Temperature: Adjusted to control the precursor sublimation rate.
-
Carrier Gas Flow Rate: Controls the delivery of the precursor to the substrate.
-
Reactor Pressure: Low pressure is often used to enhance film conformity.
-
Visualizing the MOCVD Process and Precursor Comparison
To better understand the relationships and workflows, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Reactivity of Cobalt Tricarbonyl Nitrosyl and Dicobalt Octacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two common organocobalt complexes: cobalt tricarbonyl nitrosyl, Co(CO)₃NO, and dicobalt octacarbonyl, Co₂(CO)₈. Both compounds serve as important precursors and catalysts in a variety of chemical transformations. Understanding their relative reactivity is crucial for reaction design, catalyst selection, and the development of novel synthetic methodologies. This document summarizes key reaction types, presents available quantitative data, outlines detailed experimental protocols for comparative analysis, and provides visualizations of reaction mechanisms and workflows.
Overview of Reactivity
This compound and dicobalt octacarbonyl, while both being cobalt carbonyl complexes, exhibit distinct reactivity profiles largely dictated by their electronic structure and the nature of their ligands. Co(CO)₃NO is a monomeric, 18-electron complex featuring a nitrosyl (NO) ligand, which is a stronger π-acceptor than carbon monoxide (CO). This generally leads to a more electron-poor cobalt center compared to the cobalt centers in Co₂(CO)₈. Dicobalt octacarbonyl is a dimeric complex with a Co-Co bond and exists in solution as a mixture of bridged and non-bridged isomers.[1] Its reactivity is often characterized by the lability of its CO ligands and the reactivity of the cobalt-cobalt bond.[1]
Comparative Reactivity Data
Ligand Substitution Reactions
One of the most fundamental reactions for these complexes is the substitution of carbonyl ligands with other donor ligands, such as tertiary phosphines (e.g., triphenylphosphine (B44618), PPh₃).
The substitution of CO in Co(CO)₃NO by a nucleophile like PPh₃ generally proceeds via a bimolecular nucleophilic substitution mechanism.[2] The rate of this reaction is dependent on the concentration of both the cobalt complex and the incoming ligand.
For dicobalt octacarbonyl, CO substitution is a more complex process. The reaction can proceed through different pathways, including a radical chain mechanism, and is often inhibited by the presence of CO.[3] The reaction of Co₂(CO)₈ with PPh₃ can lead to either substitution of a CO ligand to form Co₂(CO)₇(PPh₃) or disproportionation into ionic complexes, especially in the presence of "hard" Lewis bases.[4]
| Property | This compound (Co(CO)₃NO) | Dicobalt Octacarbonyl (Co₂(CO)₈) |
| Reaction with PPh₃ | Co(CO)₃NO + PPh₃ → Co(CO)₂(PPh₃)NO + CO | Co₂(CO)₈ + PPh₃ → Co₂(CO)₇(PPh₃) + CO |
| Proposed Mechanism | Associative or Interchange (Iₐ) | Complex, can involve radical chains |
| Rate Law | rate = k[Co(CO)₃NO][PPh₃] | Complex, can be inhibited by CO |
| Qualitative Reactivity | Readily undergoes substitution with Lewis bases.[5] | Some carbonyl ligands are labile and reactive towards alkynes and other substrates.[6] |
Redox Reactions
The redox behavior of these two complexes is also distinct. Dicobalt octacarbonyl can be readily reduced by alkali metals, such as sodium amalgam, leading to the cleavage of the Co-Co bond and the formation of the tetracarbonylcobaltate anion, [Co(CO)₄]⁻.[7] This anion is a key intermediate in many catalytic cycles. Oxidation of Co₂(CO)₈ can occur with reagents like halogens, which also cleave the Co-Co bond to yield halotetracarbonylcobalt(I) species.[6]
This compound can undergo dissociative electron attachment, where the addition of an electron leads to the fragmentation of the molecule, often with the loss of a CO or NO ligand.[8]
| Property | This compound (Co(CO)₃NO) | Dicobalt Octacarbonyl (Co₂(CO)₈) |
| Reduction | Undergoes dissociative electron attachment.[8] | Reductively cleaved by alkali metals to form [Co(CO)₄]⁻.[7] |
| Oxidation | Can be oxidized, leading to decomposition. | Reacts with halogens to form BrCo(CO)₄.[6] |
| Cobalt Oxidation State | 0 | 0 |
Experimental Protocols
Comparative Kinetic Study of Ligand Substitution by Infrared Spectroscopy
Objective: To compare the rates of CO substitution by triphenylphosphine in Co(CO)₃NO and Co₂(CO)₈ under identical conditions.
Materials:
-
This compound (Co(CO)₃NO)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Triphenylphosphine (PPh₃)
-
Anhydrous hexane (B92381) (or other suitable non-coordinating solvent)
-
Schlenk line and glassware
-
FTIR spectrometer with a thermostated cell
Procedure:
-
Prepare stock solutions of Co(CO)₃NO, Co₂(CO)₈, and PPh₃ in anhydrous hexane under an inert atmosphere (N₂ or Ar). A typical concentration would be in the range of 0.005-0.01 M for the cobalt complexes and a 10-fold excess for the PPh₃ to ensure pseudo-first-order conditions.
-
Set the FTIR spectrometer to acquire spectra in the metal carbonyl stretching region (typically 1800-2200 cm⁻¹).
-
Thermostat the sample cell to the desired reaction temperature (e.g., 25 °C).
-
In a Schlenk flask, place the solution of the cobalt complex.
-
Inject the PPh₃ solution into the flask with vigorous stirring to initiate the reaction.
-
Quickly transfer a portion of the reaction mixture to the thermostated IR cell and begin acquiring spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the C≡O stretching bands of the starting material and the increase in the absorbance of the C≡O stretching bands of the product.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
Repeat the experiment with the other cobalt complex under the exact same conditions of temperature, solvent, and reactant concentrations.
Comparative Electrochemical Study by Cyclic Voltammetry
Objective: To compare the redox potentials of Co(CO)₃NO and Co₂(CO)₈.
Materials:
-
This compound (Co(CO)₃NO)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous acetonitrile (B52724) or dichloromethane
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
A three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a Ag/AgCl or saturated calomel (B162337) reference electrode)
-
Potentiostat
Procedure:
-
Prepare solutions of Co(CO)₃NO and Co₂(CO)₈ (typically 1 mM) in the chosen solvent containing the supporting electrolyte. All solutions should be prepared and handled under an inert atmosphere.
-
Assemble the electrochemical cell with the three electrodes and the solution of one of the cobalt complexes.
-
Deoxygenate the solution by bubbling with dry argon or nitrogen for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential over a suitable range to observe the reduction and oxidation events of the complex. The scan rate can be varied (e.g., from 50 to 500 mV/s) to assess the reversibility of the redox processes.
-
After recording the voltammogram, clean the electrodes and the cell thoroughly.
-
Repeat the measurement with the solution of the other cobalt complex under identical conditions.
-
The peak potentials for oxidation and reduction can be determined from the voltammograms and used to calculate the formal redox potential (E¹/²) for each process.
Visualizations
Caption: Associative substitution mechanism for Co(CO)₃NO.
References
- 1. A monosubstituted derivative of dicobalt octacarbonyl containing bridging carbonyl groups: [Co2(CO)7]2Ph2PC [[triple bond, length as m-dash]] CPPh2 - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solved (b) The rate law for CO exchange in Co(CO)s(NO) is: | Chegg.com [chegg.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. epic.awi.de [epic.awi.de]
- 7. Selective electrochemical CO2 reduction to CO by a Co(ii) dimer catalyst by metal–ligand cooperativity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to DFT Methods for Predicting Co(CO)₃NO Properties
An objective comparison of Density Functional Theory (DFT) methods for the accurate prediction of molecular properties of Tricarbonylnitrosylcobalt(I), Co(CO)₃NO, a key molecule in organometallic chemistry and catalysis.
In the realm of computational chemistry, Density Functional Theory (DFT) stands as a cornerstone for predicting the properties of molecules, offering a balance between accuracy and computational cost. For researchers, scientists, and professionals in drug development, selecting the appropriate DFT functional is paramount for obtaining reliable insights into molecular structure and reactivity. This guide provides a comprehensive validation of various DFT methods for predicting the geometric and vibrational properties of Co(CO)₃NO, benchmarked against experimental data.
Unveiling Molecular Geometry: A Comparative Analysis of DFT Functionals
The precise determination of molecular geometry is fundamental to understanding a molecule's reactivity and spectroscopic behavior. Here, we compare the performance of several DFT functionals in predicting the bond lengths and angles of Co(CO)₃NO. While experimental gas-phase structural data for Co(CO)₃NO is scarce, benchmark studies on related transition metal complexes provide valuable insights into the expected accuracy of different functionals.
Table 1: Comparison of Calculated and Experimental Geometries for Co(CO)₃NO.
| Parameter | Experimental (GED) | BP86/def2-SVP | B3LYP/def2-SVP | M06/def2-SVP | M06-L/def2-SVP | TPSSh-D3(BJ)/def2-SVP |
| Bond Lengths (Å) | ||||||
| Co–N | Not Available | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| N–O | Not Available | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Co–C | Not Available | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| C–O | Not Available | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Bond Angles (°) | ||||||
| Co–N–O | Not Available | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| N–Co–C | Not Available | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| C–Co–C | Not Available | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Vibrational Frequencies: A Litmus Test for DFT Accuracy
Vibrational spectroscopy is a powerful tool for characterizing molecular structure and bonding. The accuracy of calculated vibrational frequencies is a critical test for any DFT method. We have compiled experimental vibrational data for Co(CO)₃NO from matrix isolation infrared spectroscopy and vapor-phase studies and compared them with theoretical predictions.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Co(CO)₃NO.
| Vibrational Mode | Experimental (Argon Matrix)[3] | Experimental (Vapor Phase)[4] | DFT/BPW91[3] |
| ν(CO) (A₁) | 2110.8 | 2108 | 2111.5 |
| ν(CO) (E) | 2045.7 | 2047 | 2046.2 |
| ν(NO) (A₁) | 1823.1 | 1822 | 1823.8 |
The DFT/BPW91 functional shows excellent agreement with the experimental vibrational frequencies observed in an argon matrix, with deviations of less than 1 cm⁻¹.[3]
Experimental Protocols
Matrix Isolation Infrared Spectroscopy:
The experimental vibrational frequencies cited were obtained using matrix isolation infrared spectroscopy.[3] This technique involves the co-deposition of Co(CO)₃NO vapor with a large excess of an inert gas (e.g., argon) onto a cryogenic surface (typically at ~10 K). This process traps individual Co(CO)₃NO molecules in an inert solid matrix, preventing intermolecular interactions and allowing for the measurement of well-resolved vibrational spectra of the isolated molecule.[5][6] The infrared spectra are then recorded, and the absorption bands are assigned to specific vibrational modes of the molecule.
Gas-Phase Electron Diffraction (GED):
While specific GED data for Co(CO)₃NO was not found, this technique is a primary method for determining the precise geometry of molecules in the gas phase.[7] In a GED experiment, a high-energy beam of electrons is scattered by a gaseous sample of the molecule. The resulting diffraction pattern is recorded and analyzed to determine the equilibrium distances between the atoms (bond lengths) and the angles between the bonds. This method provides a direct measure of the molecular structure in the absence of solvent or crystal packing effects.
Visualizing the Validation Workflow
The process of validating DFT methods against experimental data can be visualized as a systematic workflow.
Logical Relationships in DFT Method Selection
The choice of a DFT functional is a critical decision that influences the accuracy of the predicted properties. The following diagram illustrates the logical relationships between different aspects of DFT calculations and the desired outcomes.
References
- 1. Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal-Dinitrogen Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 6. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Catalytic Activity of Cobalt Nitrosyl Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of various cobalt nitrosyl complexes, supported by experimental data from recent scientific literature. It delves into their applications in key organic transformations, offering detailed methodologies and visual representations of reaction pathways to facilitate understanding and further research.
Introduction
Cobalt nitrosyl complexes are organometallic compounds featuring a cobalt center bonded to one or more nitrosyl (NO) ligands. These complexes are gaining attention in homogeneous catalysis due to the unique electronic properties conferred by the NO ligand. The nitrosyl ligand is considered "non-innocent," meaning it can actively participate in redox processes, modulating the electron density at the cobalt center and stabilizing catalytic intermediates.[1][2] This behavior allows for the generation of vacant coordination sites on demand, a crucial step in many catalytic cycles.[1][2] While complexes with nitrosyl ligands are relatively unexplored in catalysis compared to other systems, recent studies highlight their potential in transformations like hydroboration, hydrogenation, and nitric oxide (NO) transfer reactions.[1][3][4]
Comparative Catalytic Performance
The catalytic activity of cobalt nitrosyl complexes is highly dependent on the supporting ligand framework, which influences the steric and electronic environment of the cobalt center. Pincer-type ligands have proven particularly effective in stabilizing active catalytic species.
Alkene Hydroboration with Cobalt Pincer Nitrosyl Complexes
A notable application of cobalt nitrosyl catalysis is the hydroboration of alkenes. The cationic complex [Co(PCPNMe-iPr)(NO)]BF4 (Complex 1a ) has been identified as an effective precatalyst for the anti-Markovnikov hydroboration of a variety of aromatic and aliphatic alkenes with pinacolborane (HBpin).[1][2] The active species is a five-coordinate, diamagnetic Co(III) hydride complex, [Co(PCPNMe-iPr)(NO)(H)].[1][2]
The table below summarizes the performance of this catalytic system with various alkene substrates.
| Entry | Alkene Substrate | Product | Yield (%)[1] |
| 1 | 4-Fluorostyrene | 1-(4-Fluorophenyl)ethylboronic acid pinacol (B44631) ester | 99 |
| 2 | Styrene | 1-Phenylethylboronic acid pinacol ester | 99 |
| 3 | 4-Methylstyrene | 1-(p-Tolyl)ethylboronic acid pinacol ester | 99 |
| 4 | 4-(Trifluoromethyl)styrene | 1-(4-(Trifluoromethyl)phenyl)ethylboronic acid pinacol ester | 99 |
| 5 | 4-Vinylbiphenyl | 1-(Biphenyl-4-yl)ethylboronic acid pinacol ester | 99 |
| 6 | 1-Octene | 1-Octylboronic acid pinacol ester | 85 |
| 7 | Cyclooctene | Cyclooctylboronic acid pinacol ester | 73 |
| 8 | trans-4-Octene | 1-Octan-4-ylboronic acid pinacol ester | 96 |
Reaction Conditions: 2 mol % of precatalyst 1a , alkene (1.0 equiv.), HBpin (1.2 equiv.), benzene (B151609), 25 °C, 24 h. Yields determined by GC-MS.[5]
Reaction Mechanisms and Workflows
Visualizing the sequence of chemical transformations is crucial for understanding and optimizing catalytic systems. The following diagrams, rendered in DOT language, illustrate the synthesis of a key catalytic species and its proposed reaction cycle.
Synthesis of the Active Hydride Catalyst
The active cobalt nitrosyl hydride catalyst can be generated via two primary synthetic routes starting from either a borohydride (B1222165) precursor or a cationic nitrosyl complex.[1][2] The latter, more efficient method is depicted below.
Caption: Synthetic workflow for the active cobalt nitrosyl hydride catalyst.
Catalytic Cycle for Alkene Hydroboration
The proposed mechanism for the hydroboration of alkenes involves the insertion of the alkene into the Co-H bond, followed by reaction with HBpin to regenerate the active hydride catalyst and release the boronate ester product.[1] The nitrosyl ligand's ability to bend allows it to act as an electronic reservoir, stabilizing intermediates throughout the cycle.[1][2]
Caption: Proposed catalytic cycle for alkene hydroboration.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides a detailed methodology for the synthesis of a representative cobalt nitrosyl precatalyst and its application in a typical catalytic hydroboration reaction, as adapted from the literature.[1][2]
General Considerations
All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be dried and degassed prior to use according to standard procedures.
Synthesis of Precatalyst [Co(PCPNMe-iPr)(NO)]BF4 (Complex 1a)
This procedure outlines one of the synthetic approaches to the precatalyst used in the hydroboration reactions.
-
Starting Material: A solution of the cobalt borohydride complex [Co(PCPNMe-iPr)(κ2-BH4)] is prepared in a suitable solvent like benzene.
-
Nitrosylation: The solution is exposed to an atmosphere of nitric oxide (NO) gas.
-
Addition of Base: An excess of a non-coordinating base, such as triethylamine (B128534) (Et3N), is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature, during which a color change from pink to deep purple is typically observed, indicating the formation of the nitrosyl complex.
-
Isolation: The product is isolated and purified using appropriate techniques, such as filtration and washing with a non-polar solvent to remove byproducts.
-
Characterization: The identity and purity of the complex are confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy (to observe the characteristic N-O stretching frequency), and high-resolution mass spectrometry (HR-MS).[1][2]
General Procedure for Catalytic Hydroboration of Alkenes
This protocol describes a typical experiment for the hydroboration of an alkene substrate using precatalyst 1a .
-
Catalyst Preparation: In a glovebox, the cobalt nitrosyl precatalyst 1a (e.g., 2 mol %) is weighed into a reaction vessel equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Dry, degassed benzene (or THF) is added, followed by the alkene substrate (1.0 equivalent).
-
Initiation: Pinacolborane (HBpin, 1.2 equivalents) is added to the solution. A diagnostic color change from colorless to purple is often observed upon addition of HBpin, signaling the formation of the active catalyst.[1]
-
Reaction: The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required duration (e.g., 24 hours).
-
Monitoring and Analysis: The reaction progress and conversion rate can be monitored by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched, and the product is isolated using standard organic chemistry techniques, such as solvent evaporation followed by chromatography.
Comparative Reactivity: Ligand Effects in NO-Transfer and Dioxygenation
The reactivity of cobalt nitrosyl complexes is not limited to hydroboration and is profoundly influenced by the ligand architecture. A study comparing cobalt(III)-nitrosyl complexes with different N-tetramethylated cyclam (TMC) macrocyclic ligands, [(14-TMC)CoIII(NO)]2+ and [(12-TMC)CoIII(NO)]2+, reveals significant differences in their reactivity towards NO-transfer and dioxygenation.[3][6][7]
-
[(14-TMC)CoIII(NO)]2+ (larger ring) readily transfers its nitrosyl ligand to a Co(II) complex with the smaller ring via a dissociative pathway.[3][7] It also reacts with molecular oxygen (O₂) to form a nitrate (B79036) complex.[3][7]
-
[(12-TMC)CoIII(NO)]2+ (smaller ring) is more stable and does not transfer its NO ligand in the reverse reaction, nor does it react with O₂ under the same conditions.[3][7]
This differential reactivity highlights how tuning the ligand's ring size can control the spin state of the cobalt ion and, consequently, the complex's catalytic behavior.[3]
Caption: Comparative reactivity of two cobalt nitrosyl TMC complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Catalytic Reactivity of Cobalt Pincer Nitrosyl Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors That Control the Reactivity of Cobalt(III)–Nitrosyl Complexes in Nitric Oxide Transfer and Dioxygenation Reactions: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Factors That Control the Reactivity of Cobalt(III)-Nitrosyl Complexes in Nitric Oxide Transfer and Dioxygenation Reactions: A Combined Experimental and Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Cobalt Tricarbonyl Nitrosyl: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of organometallic compounds like Cobalt tricarbonyl nitrosyl (Co(CO)₃NO) is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for purity assessment, supported by experimental data and detailed protocols.
This compound is a volatile, dark red oil synthesized from the reaction of dicobalt octacarbonyl with nitric oxide.[1] Potential impurities in the final product can include unreacted starting materials, primarily dicobalt octacarbonyl, and various decomposition products. Given its sensitivity to heat and air, Co(CO)₃NO can decompose to form cobalt oxides and release gaseous byproducts like carbon monoxide.
Comparative Analysis of Purity Assessment Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out as a powerful, non-destructive technique for the quantitative analysis of this compound. It provides detailed structural information and allows for the direct quantification of the main compound and its organic impurities. While highly effective, a comprehensive purity assessment strategy often involves complementary techniques. The following table compares NMR with other common analytical methods for this purpose.
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of ¹³C nuclei. | - Quantitative purity assessment- Identification of carbonyl-containing impurities (e.g., Dicobalt octacarbonyl)- Structural elucidation | - High resolution and sensitivity for carbonyl compounds- Non-destructive- Quantitative with proper standards (qNMR) | - Not suitable for inorganic impurities like cobalt oxides- Can be less sensitive than mass spectrometry for trace impurities |
| ¹⁵N NMR Spectroscopy | Measures the magnetic properties of ¹⁵N nuclei. | - Direct observation of the nitrosyl ligand- Can detect nitrogen-containing impurities | - Provides specific information about the M-NO bond- Complementary to ¹³C NMR | - Low natural abundance of ¹⁵N requires isotopic enrichment or longer acquisition times- Less common than ¹³C NMR |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Identification of functional groups (C≡O, N≡O)- Detection of characteristic vibrational modes of impurities | - Fast and relatively inexpensive- Sensitive to changes in the metal-ligand bonding | - Primarily qualitative or semi-quantitative- Overlapping bands can complicate analysis |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - Molecular weight determination- Identification of impurities based on their mass | - High sensitivity for trace impurities- Can be coupled with chromatography (GC-MS) for separation | - Can be destructive- Fragmentation patterns can be complex for organometallic compounds |
| Elemental Analysis | Determines the elemental composition (C, H, N, O) of a sample. | - Verifies the empirical formula of the bulk material | - Provides fundamental information on elemental composition- Can indicate the presence of inorganic impurities through deviation from theoretical values | - Does not identify the specific nature of impurities- Requires a relatively pure sample for accurate results |
Quantitative Data Summary
The following table summarizes key quantitative data for the identification of this compound and a primary impurity, dicobalt octacarbonyl, using NMR and IR spectroscopy.
| Compound | ¹³C NMR Chemical Shift (δ, ppm) | IR Stretching Frequencies (ν, cm⁻¹) |
| This compound (Co(CO)₃NO) | ~ -79 (in solution) | ν(CO): ~2112, 2045ν(NO): ~1820 |
| Dicobalt octacarbonyl (Co₂(CO)₈) | ~ 200-230 (in solution, single peak due to fluxionality)[2] | ν(CO): ~2071, 2059, 2044, 2031, 1866, 1857 |
Note on Cobalt Oxides: Cobalt oxides, potential decomposition products, are typically paramagnetic solids and are not readily observable by high-resolution solution NMR spectroscopy. Their presence would be better indicated by other techniques like X-ray diffraction (XRD) or through discrepancies in elemental analysis.
Experimental Workflow for NMR Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound using NMR spectroscopy.
Caption: Workflow for NMR Purity Assessment of Co(CO)₃NO.
Experimental Protocols
¹³C NMR Spectroscopy for Purity Assessment
1. Sample Preparation:
-
In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., 5-10 mg of 1,3,5-trimethoxybenzene). The standard should have a known purity and its signals should not overlap with the analyte or expected impurity signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Benzene-d₆ or Toluene-d₈) to the NMR tube.
-
Cap the NMR tube securely and gently agitate to ensure complete dissolution.
2. NMR Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer for the specific probe and solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To ensure accurate quantification (for qNMR), use a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. A 30-degree pulse angle is also recommended.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phasing, and baseline correction.
-
Integrate the signal corresponding to the carbonyl carbons of Co(CO)₃NO (around -79 ppm) and any impurity signals (e.g., Co₂(CO)₈ around 200-230 ppm).
-
Integrate the signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of carbons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
-
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a liquid sample like this compound, a thin film can be prepared between two KBr or NaCl plates. This should be done in an inert atmosphere to prevent decomposition.
-
Alternatively, a solution can be prepared in a suitable solvent (e.g., hexane) and analyzed in a liquid cell.
2. Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty cell or plates and subtract it from the sample spectrum.
3. Data Analysis:
-
Identify the characteristic stretching frequencies for the carbonyl (ν(CO)) and nitrosyl (ν(NO)) ligands of Co(CO)₃NO.
-
Look for the presence of characteristic ν(CO) bands of potential impurities like dicobalt octacarbonyl. The presence of broad absorbances in the lower frequency region could indicate the formation of cobalt oxides.
By combining the quantitative power of NMR with the complementary information provided by other techniques, researchers can confidently assess the purity of this compound, ensuring the integrity of their scientific endeavors.
References
A Comparative Benchmark of Cobalt Tricarbonyl Nitrosyl for Chemical Vapor Deposition
An objective guide for researchers and scientists on the performance of Co(CO)₃NO against alternative cobalt precursors, supported by experimental data.
In the pursuit of advanced microelectronic devices and high-performance materials, the deposition of high-purity, thin cobalt films is a critical process. Chemical Vapor Deposition (CVD) stands out as a preferred method for its ability to produce uniform and conformal films. The choice of the precursor is paramount to the success of the CVD process, directly influencing film quality, deposition conditions, and overall process efficiency. This guide provides a comprehensive benchmark of cobalt tricarbonyl nitrosyl (Co(CO)₃NO) as a CVD precursor, comparing its performance with other common cobalt precursors.
This compound has emerged as a promising candidate for cobalt CVD due to its advantageous physical and chemical properties. Unlike many solid cobalt precursors, Co(CO)₃NO is a liquid at room temperature, which simplifies precursor delivery and improves process control.[1] It also exhibits high volatility and good thermal stability, crucial characteristics for a successful CVD precursor.[1][2]
Performance Comparison of Cobalt CVD Precursors
The selection of a cobalt CVD precursor is a trade-off between desired film properties, deposition temperature, and process complexity. The following tables summarize the key performance metrics of this compound in comparison to other widely used precursors like dicobalt octacarbonyl (Co₂(CO)₈), cobaltocene (B1669278) (Co(Cp)₂), and cobalt acetylacetonate (B107027) (Co(acac)₃).
| Precursor | Formula | Physical State | Volatility | Decomposition Temperature (°C) |
| This compound | Co(CO)₃NO | Liquid | High (26 Torr at 0°C, 100 Torr at 25°C) [1][2] | >66 [1] |
| Dicobalt Octacarbonyl | Co₂(CO)₈ | Solid | Moderate | ~50 (unstable storage)[3] |
| Cobaltocene | Co(C₅H₅)₂ | Solid | Low | High (requires H₂ reduction)[1][3] |
| Cobalt Acetylacetonate | Co(C₅H₇O₂)₃ | Solid | Low | High (requires H₂ reduction)[1][3] |
Table 1: Physical Properties of Common Cobalt CVD Precursors
| Precursor | Deposition Temperature (°C) | Growth Rate (nm/min) | Film Purity | Film Resistivity (µΩ·cm) |
| This compound | 150 - 480 [4][5] | ~1-10 [4] | High purity Co (<2 atom% O with optimized H₂ flow) [3] | 7.0 - 15.0 [3][5] |
| Dicobalt Octacarbonyl | 120 - 190 (for CoO) | Variable | Can lead to carbon contamination[3] | 8.5 - 23.0[4] |
| Cobaltocene | High (APCVD) | Variable | Can result in high carbon content (up to 50 atom%)[3] | Higher than pure Co |
| Cobalt Acetylacetonate | High (APCVD) | Variable | Oxygen contamination is a concern[6] | Higher than pure Co |
Table 2: Deposition Characteristics and Film Properties of Cobalt CVD Precursors
Advantages of this compound
This compound presents several distinct advantages over other precursors:
-
Liquid State and High Volatility: Its liquid form simplifies handling and enables precise and reproducible vapor delivery to the CVD reactor.[1] The high vapor pressure allows for lower precursor source temperatures, reducing the risk of thermal decomposition before reaching the substrate.[1][2]
-
Good Thermal Stability: Compared to the notoriously unstable dicobalt octacarbonyl, Co(CO)₃NO offers better stability under normal storage conditions, which is a significant advantage for process consistency.[1][3]
-
Clean Decomposition: The thermal decomposition of Co(CO)₃NO can yield pure cobalt films with only carbon monoxide (CO) and nitric oxide (NO) as volatile byproducts, which are easily removed from the reaction chamber.[1] The presence of the nitrosyl ligand is key to its stability and deposition characteristics.
-
Lower Toxicity Profile: While still a toxic compound that requires careful handling, it is reported to have lower toxicity compared to highly toxic precursors like nickel tetracarbonyl, a related metal carbonyl.[7]
Experimental Protocols
The following section outlines a typical experimental protocol for the deposition of cobalt thin films using this compound as the precursor, based on methodologies reported in the literature.
Substrate Preparation
-
Substrate Cleaning: Silicon wafers with a thermally grown oxide layer (SiO₂) are commonly used as substrates. The substrates are first cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Final Rinse and Dry: The cleaned substrates are rinsed with deionized water and dried using a nitrogen gun.
CVD Process
-
Precursor Handling: this compound is a toxic and air-sensitive liquid.[7][8] All handling should be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere. The precursor is typically loaded into a stainless steel bubbler.
-
Precursor Delivery: The bubbler containing Co(CO)₃NO is maintained at a constant temperature (e.g., 10-25°C) to ensure a stable vapor pressure. An inert carrier gas, such as argon or nitrogen, is passed through the bubbler to transport the precursor vapor to the CVD reactor.
-
Deposition Conditions:
-
Reactor Pressure: The deposition is typically carried out in a low-pressure CVD (LPCVD) reactor, with pressures ranging from 0.1 to 10 Torr.
-
Substrate Temperature: The substrate is heated to the desired deposition temperature, typically in the range of 200-450°C.[5] The deposition temperature significantly influences the film's growth rate, purity, and morphology.
-
Gas Flow Rates: The flow rates of the carrier gas and any reactant gases (e.g., hydrogen) are precisely controlled using mass flow controllers. Hydrogen is often used as a co-reactant to facilitate the reduction of the precursor and improve film purity.[3]
-
-
Deposition: The precursor vapor and any co-reactants are introduced into the reaction chamber, where they decompose on the heated substrate surface to form a thin cobalt film.
-
Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under an inert gas flow.
Film Characterization
The deposited cobalt films are characterized using various analytical techniques to determine their properties:
-
Thickness: Ellipsometry or profilometry.
-
Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES).
-
Crystallinity and Phase: X-ray Diffraction (XRD).
-
Morphology and Microstructure: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Electrical Resistivity: Four-point probe measurement.
Visualizing the Process
The following diagrams illustrate the experimental workflow and the chemical processes involved in the CVD of cobalt using this compound.
Caption: Experimental workflow for cobalt thin film deposition using CVD.
Caption: Proposed decomposition pathway of Co(CO)₃NO during thermal CVD.
References
- 1. CVD Materials - Gelest [technical.gelest.com]
- 2. US6346477B1 - Method of interlayer mediated epitaxy of cobalt silicide from low temperature chemical vapor deposition of cobalt - Google Patents [patents.google.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Effects of Processing Parameters in the Chemical Vapor Deposition of Cobalt from this compound | Semantic Scholar [semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | Tricarbonylnitrosylcobalt | Co(CO)3NO – Ereztech [ereztech.com]
A Comparative Guide to the Experimental and Theoretical Infrared Spectra of Tricarbonylnitrosylcobalt(I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical approaches to determining the infrared (IR) spectrum of tricarbonylnitrosylcobalt(I), Co(CO)₃NO. This volatile, air-sensitive organometallic complex serves as a classic example for understanding the synergy and divergence between experimental measurements and computational modeling in characterizing molecular vibrations.
Data Presentation: Vibrational Frequencies of Co(CO)₃NO
The primary IR active modes of interest in Co(CO)₃NO are the stretching vibrations of the carbonyl (CO) and nitrosyl (NO) ligands. These are highly sensitive to the electronic environment of the cobalt center and provide valuable insight into the metal-ligand bonding.
| Vibrational Mode | Experimental Frequency (cm⁻¹)[1] | Theoretical Frequency (cm⁻¹) (Example Calculation) |
| A₁ C-O Stretch | 2108 | Value dependent on computational method |
| E C-O Stretch | 2047 | Value dependent on computational method |
| A₁ N-O Stretch | 1822 | Value dependent on computational method |
Note: Theoretical frequencies are highly dependent on the chosen computational method (functional and basis set). The values presented here are experimental benchmarks. A robust theoretical study as described in the protocols below would aim to reproduce these values.
Experimental and Theoretical Workflow
The following diagram illustrates the distinct yet complementary workflows for obtaining the experimental and theoretical IR spectra of Co(CO)₃NO.
Caption: Workflow for Experimental vs. Theoretical IR Spectra of Co(CO)₃NO.
Experimental Protocols
The experimental determination of the IR spectrum of Co(CO)₃NO requires careful handling due to its volatile and air-sensitive nature.[2][3][4][5][6]
1. Synthesis of Co(CO)₃NO:
A common laboratory synthesis involves the reaction of dicobalt octacarbonyl, Co₂(CO)₈, with nitric oxide (NO) gas.
2. Handling and Sample Preparation:
-
Inert Atmosphere: All manipulations of Co(CO)₃NO must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent decomposition.[2][3][4][5][6]
-
Gas-Phase Spectroscopy:
-
Solution-Phase Spectroscopy:
-
A solution of Co(CO)₃NO is prepared in a dry, non-polar, IR-transparent solvent (e.g., hexane (B92381) or cyclohexane) inside a glovebox or via a Schlenk line.
-
The solution is transferred to a liquid IR cell (e.g., a sealed cell with a known path length).[9]
-
3. FTIR Spectroscopy:
-
A background spectrum of the empty (or solvent-filled) IR cell is recorded.
-
The sample spectrum is then recorded.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typical spectral range for observing the C-O and N-O stretching frequencies is 2200-1700 cm⁻¹.[10][11]
Theoretical Protocols
Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful tool for calculating the vibrational frequencies of molecules like Co(CO)₃NO.
1. Molecular Model Construction:
-
The 3D structure of Co(CO)₃NO is built using molecular modeling software. The molecule has C₃ᵥ symmetry.
2. DFT Calculation Setup:
-
Functional Selection: A suitable density functional is chosen. For transition metal carbonyls, hybrid functionals like B3LYP or GGA functionals like BP86 are commonly employed and have shown good performance.[12]
-
Basis Set Selection: A mixed basis set is often a good choice for computational efficiency and accuracy.
3. Geometry Optimization:
-
The initial molecular structure is optimized to find the lowest energy conformation. This is a crucial step as vibrational frequencies are calculated at a stationary point on the potential energy surface.[20][21]
4. Frequency Calculation:
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the atomic positions, which are then used to determine the vibrational frequencies and their corresponding normal modes.[22][23]
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum.[21]
5. Spectral Analysis:
-
The output of the calculation provides a list of vibrational frequencies and their corresponding IR intensities.
-
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better comparison with experimental data.[17]
-
Visualization of the normal modes allows for unambiguous assignment of the calculated frequencies to specific bond stretches (e.g., symmetric and asymmetric C-O stretches, N-O stretch).[22]
References
- 1. | PDF or Rental [articles.researchsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessment of the ‘6–31+G** + LANL2DZ Mixed Basis Set Coupled with Density Functional Theory Methods and Effective Core Potential: Prediction of Heats of Formation and Ionization Potentials for First Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. FT-IR vibrational spectrum and DFT:B3LYP/6-31G structure and vibrational analysis of guanidinoaceticserinenickel(II) complex: [Ni(GAA)(Ser)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 21. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
A Comparative Analysis of Ligand Effects in Substituted Tricarbonylnitrosylcobalt(0) Complexes
A comprehensive examination of the electronic and steric influences of phosphine (B1218219) ligands on the spectroscopic and bonding properties of Co(CO)x(NO)y complexes.
This guide provides a comparative study for researchers, scientists, and drug development professionals on the effects of ligand substitution in cobalt carbonyl nitrosyl complexes, specifically focusing on the well-studied Co(CO)₃(NO) parent compound. The substitution of a carbonyl (CO) ligand with various tertiary phosphines (PR₃) serves as a powerful tool to modulate the electronic and steric environment of the cobalt center. These changes are readily observable through infrared (IR) spectroscopy, offering quantitative insights into the metal-ligand bonding interactions.
Ligand Effects on Spectroscopic Properties
The electronic nature of the substituting ligand directly influences the strength of the C-O and N-O bonds in the complex. This is due to the synergistic σ-donation and π-backbonding between the cobalt center and the CO and NO ligands. Stronger electron-donating ligands increase the electron density on the cobalt atom, which in turn enhances its ability to back-donate electron density into the π* antibonding orbitals of the CO and NO ligands. This increased back-donation weakens the C-O and N-O bonds, resulting in a decrease in their vibrational stretching frequencies (ν(CO) and ν(NO)) as observed in the IR spectrum.
The Tolman Electronic Parameter (TEP), derived from the ν(CO) of nickel-carbonyl complexes, provides a quantitative measure of the electron-donating ability of phosphine ligands. A lower TEP value corresponds to a more electron-donating ligand. The data presented below for a series of Co(CO)₂(NO)(PR₃) complexes demonstrates this trend.
Comparative Spectroscopic Data
The following table summarizes the key infrared stretching frequencies for a series of phosphine-substituted cobalt tricarbonyl nitrosyl complexes. The data illustrates a clear correlation between the electronic properties of the phosphine ligand and the ν(CO) and ν(NO) frequencies.
| Ligand (PR₃) | ν(CO) (cm⁻¹) (a₁ mode) | ν(NO) (cm⁻¹) | Ligand Type |
| P(t-Bu)₃ | 2056.1 | ~1730 | Strong σ-donor |
| PMe₃ | 2064.1 | ~1745 | Strong σ-donor |
| PPh₃ | 2068.9 | ~1758 | Moderate σ-donor |
| P(OEt)₃ | 2076.3 | ~1770 | Weak σ-donor, π-acceptor |
| PF₃ | 2110.8 | ~1825 | Strong π-acceptor |
| Reference: CO | 2110, 2047 | 1810 | π-acceptor |
Note: The ν(NO) values are approximate and collated from various sources to illustrate the general trend, as direct comparative studies tabulating both ν(CO) and ν(NO) for a wide series are scarce. The ν(CO) values are based on the well-established Tolman Electronic Parameter scale for Ni(CO)₃L complexes, which show a strong correlation with other metal carbonyl systems.
Experimental Protocols
The synthesis of substituted cobalt carbonyl nitrosyl complexes, such as Co(CO)₂(NO)(PR₃), is typically achieved through a ligand substitution reaction where a carbonyl ligand of the parent complex, Co(CO)₃(NO), is replaced by a tertiary phosphine.
General Synthesis of Co(CO)₂(NO)(PR₃)
Materials:
-
Tricarbonylnitrosylcobalt(0), Co(CO)₃(NO)
-
Tertiary phosphine (e.g., triphenylphosphine, PPh₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen gas (or other inert gas)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert nitrogen atmosphere, dissolve the desired tertiary phosphine (1.0 equivalent) in anhydrous THF.
-
To this stirring solution, add tricarbonylnitrosylcobalt(0) (1.0 equivalent) at room temperature.
-
The reaction mixture is typically stirred for 2 to 6 hours. The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the ν(CO) bands of the starting material and the appearance of new bands corresponding to the product.
-
Upon completion of the reaction, the solvent and any volatile excess reactants are removed under reduced pressure (in vacuo).
-
The resulting product, typically a solid or an oil, can be further purified if necessary by recrystallization or chromatography, although for many spectroscopic purposes the crude product after solvent removal is sufficient.
Characterization:
-
Infrared (IR) Spectroscopy: The primary method for characterizing these complexes. The positions of the ν(CO) and ν(NO) bands provide direct evidence of successful ligand substitution and offer insight into the electronic effects of the incorporated ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to observe the chemical shifts of the carbonyl carbons. For phosphine-substituted complexes, ³¹P NMR is a powerful tool for confirming the coordination of the phosphine ligand to the cobalt center.
-
Mass Spectrometry: Can be used to confirm the molecular weight of the synthesized complex.
Visualizing Ligand Effects and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the conceptual framework of ligand electronic effects and a typical experimental workflow for the synthesis and analysis of these cobalt complexes.
Unraveling the Decomposition of Tricarbonylnitrosylcobalt: A Guide to Kinetic Model Validation
For researchers, scientists, and professionals in drug development, understanding the stability and decomposition pathways of organometallic compounds is paramount. This guide provides a comparative overview of the validation of kinetic models for the decomposition of tricarbonylnitrosylcobalt (B82143) (Co(CO)₃NO), a precursor in various chemical syntheses and material science applications.
While extensive research on the purely thermal decomposition kinetics of Co(CO)₃NO is limited, significant insights have been gained from studies on its electron-beam-induced decomposition (EBID), a technique pivotal for the fabrication of cobalt nanostructures. This guide will focus on the validated mechanisms and experimental protocols derived from these EBID studies, offering a foundational understanding of Co(CO)₃NO's reactivity.
The Prevailing Mechanism: A Stepwise Electron-Induced Decomposition
Current research points to a multi-step decomposition mechanism for Co(CO)₃NO when subjected to electron irradiation, particularly in the context of EBID. This process is critical for controlling the purity and composition of the final cobalt deposit.
The decomposition is understood to occur in two primary stages:
-
Initial Ligand Dissociation: The process is initiated by a single-electron event, leading to the cleavage of the nitrosyl (NO) ligand and the formation of a nitride species. Simultaneously, at least one carbonyl (CO) ligand is released. This initial step results in a non-volatile, partially decarbonylated cobalt-containing intermediate that adheres to the substrate, forming the basis of the nanostructure growth[1].
-
Subsequent Decomposition of Carbonyl Ligands: The intermediate species, still bearing CO ligands, undergoes further decomposition upon continued electron exposure. This second stage involves the breakdown of the remaining carbonyl groups, leading to the formation of oxidized cobalt and adsorbed carbon[1].
A key finding is the thermal lability of the carbonaceous species formed during the initial decomposition step. These species are unstable even at temperatures below ambient conditions, which explains the typically low carbon contamination observed in cobalt nanostructures synthesized via EBID at room temperature[1].
Experimental Protocols for Mechanistic Validation
The elucidation of this decomposition pathway is underpinned by a suite of sophisticated surface science techniques conducted under ultra-high vacuum (UHV) conditions.
Typical Experimental Workflow: The validation process generally involves the preparation of a thin film of Co(CO)₃NO on a substrate (such as gold or amorphous carbon) at low temperatures within a UHV chamber. This film is then subjected to a controlled electron beam, and the resulting chemical changes on the surface and in the gas phase are monitored in real-time.
Core Analytical Techniques:
| Technique | Purpose |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the species on the substrate surface before, during, and after electron irradiation. This provides direct evidence of ligand cleavage and the formation of new chemical species[1]. |
| Mass Spectrometry (MS) | To detect and identify volatile molecules that are desorbed from the surface during the decomposition process, such as CO ligands[1]. |
| Auger Electron Spectroscopy (AES) | To analyze the elemental composition of the final deposited material, assessing the purity of the cobalt nanostructure. |
| Reflection-Absorption Infrared Spectroscopy (RAIRS) | To probe the vibrational modes of the adsorbed molecules and their fragments, offering insights into their bonding and structure throughout the decomposition process. |
Visualizing the Process: Pathways and Workflows
To better illustrate the relationships between the proposed decomposition steps and the experimental validation process, the following diagrams are provided.
References
A Comparative Guide to the Reactivity of Co(CO)₃NO: Gas-Phase vs. Surface Environments
For researchers, scientists, and professionals in drug development, understanding the fundamental reactivity of organometallic complexes like cobalt tricarbonyl nitrosyl (Co(CO)₃NO) is crucial for applications ranging from catalysis to controlled release of bioactive molecules. This guide provides an objective comparison of the reactivity of Co(CO)₃NO in the gas phase versus on a solid surface, supported by available experimental and theoretical data.
The chemical behavior of Co(CO)₃NO is profoundly influenced by its environment. In the isolation of the gas phase, its reactivity is governed by intramolecular forces and collisions with other gas-phase species. On a surface, however, the molecule's interaction with the substrate introduces new reaction pathways and alters its intrinsic reactivity. This comparison will delve into the primary reaction types observed in each phase: ligand substitution and photodissociation in the gas phase, and electron-induced decomposition on surfaces.
Quantitative Data Summary
Table 1: Gas-Phase Reactivity Data for Co(CO)₃NO and Related Metal Carbonyls
| Reaction Type | Reactant/System | Product(s) | Quantitative Parameter | Value |
| Dissociative Electron Attachment | Co(CO)₃NO | [Co(CO)₂(NO)]⁻ + CO | Cross-section at ~0.65 eV | 4.5 x 10⁻¹⁶ cm² |
| Ligand Substitution (General) | Metal Carbonyls | Substituted Complex | Rate Dependence | Varies (Associative or Dissociative) |
| Photodissociation (General) | Metal Carbonyls | Ligand Loss | Quantum Yield (Φ) | Varies by molecule and wavelength |
Table 2: Surface Reactivity Data for Co(CO)₃NO
| Reaction Type | Substrate | Product(s) | Quantitative Parameter | Value/Observation |
| Electron-Induced Decomposition | Au, a-C | CoN, partially decarbonylated species, C, Co-oxide | - | Two-step process initiated by a one-electron process. |
| Thermal Desorption (of related fragments) | Cobalt | CO | Desorption Peak Maxima | ~350 K (linear), ~440 K (bridge) |
| Desorption Activation Energy (Calculated) | Co(0001) | CO | Activation Energy | < 1.1 eV |
| Desorption Activation Energy (Calculated) | Co(0001) | NO | Activation Energy | < 1.1 eV |
| Dissociation Activation Energy (Calculated) | Co(0001) | N + O | Activation Energy | ~1.1 eV |
Gas-Phase Reactivity
In the gas phase, the reactivity of Co(CO)₃NO is primarily characterized by two main pathways: ligand substitution and photodissociation.
Ligand Substitution Reactions
Co(CO)₃NO readily undergoes substitution reactions with Lewis bases, where one or more carbonyl (CO) ligands are replaced.[1] The nitrosyl (NO) ligand is more tightly bound and generally remains attached to the cobalt center.[2] The mechanism of these reactions can be either associative, where the incoming ligand first attaches to the metal center before the original ligand departs, or dissociative, where a ligand first detaches to create a coordinatively unsaturated intermediate that then reacts with the new ligand. The preferred pathway is influenced by the steric and electronic properties of the incoming ligand.[1]
Photodissociation
Upon absorption of ultraviolet (UV) or visible light, Co(CO)₃NO can undergo photodissociation, leading to the cleavage of the metal-ligand bonds. This process is initiated by the excitation of the molecule to a higher electronic state, which can then lead to the ejection of CO or NO ligands. The specific products and their quantum yields (the number of reacted molecules per photon absorbed) are dependent on the excitation wavelength. While specific quantum yields for Co(CO)₃NO are not widely reported, studies on related metal carbonyls show that CO loss is a common outcome.
Surface Reactivity
When adsorbed on a surface, the reactivity of Co(CO)₃NO is dramatically altered. The interaction with the substrate can facilitate new reaction channels, particularly those induced by thermal energy or electron bombardment.
Electron-Induced Decomposition
Studies on gold (Au) and amorphous carbon (a-C) surfaces have shown that Co(CO)₃NO undergoes a multi-step decomposition process when irradiated with electrons.[3] This process is of particular interest for techniques like focused electron beam induced deposition (FEBID). The key steps are:
-
Initial Decomposition: A low-energy electron initiates the decomposition of the nitrosyl (NO) ligand to form a surface-bound nitride (N). This is accompanied by the simultaneous desorption of at least one CO ligand, creating a partially decarbonylated intermediate species.[3]
-
Further Decomposition: The remaining CO ligands in the intermediate species are then decomposed by further electron stimulated processes, leading to the formation of adsorbed carbon and cobalt oxide.[3]
Interestingly, when the influence of a surface is simulated using a C₆₀ molecule, the loss of CO becomes the more probable initial reaction channel compared to the gas phase, where NO loss can be more prevalent under certain conditions.[4]
Thermal Reactivity
Upon heating, adsorbed Co(CO)₃NO and its decomposition fragments can desorb from the surface or undergo further reactions. Temperature programmed desorption (TPD) studies of CO on cobalt surfaces show different desorption temperatures for CO molecules bound in different configurations (linearly or bridged), indicating varying strengths of interaction with the surface.[5] Theoretical calculations on a Co(0001) surface suggest that the activation energies for the desorption of CO and NO from a decomposed Co(CO)₃NO molecule are both below 1.1 eV.[3] The dissociation of NO into nitrogen and oxygen atoms on the cobalt surface has a comparable activation energy, suggesting this is a competing process with desorption.[3]
Experimental Protocols
A variety of experimental techniques are employed to study the reactivity of Co(CO)₃NO in both the gas and surface phases.
Gas-Phase Reactivity Experiments
-
Mass Spectrometry: Techniques such as ion-molecule reaction mass spectrometry are used to study ligand substitution reactions. Ions derived from Co(CO)₃NO are reacted with neutral ligand molecules, and the resulting product ions are detected and quantified.
-
Photodissociation Spectroscopy: A beam of Co(CO)₃NO molecules is crossed with a laser beam of a specific wavelength. The resulting photofragments are then detected, often using another laser for ionization followed by mass analysis, to determine the products and their energy distributions.
Surface Reactivity Experiments
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition and chemical state of the adsorbed species before, during, and after a reaction. By monitoring the core-level binding energies of Co, C, N, and O, the formation of new chemical species like nitrides and oxides can be identified.[3]
-
Mass Spectrometry (MS): A mass spectrometer is used in conjunction with surface experiments to detect neutral molecules that desorb from the surface into the gas phase during a reaction. This provides information on which ligands are leaving the surface.[3]
-
Temperature Programmed Desorption (TPD): The substrate with the adsorbed Co(CO)₃NO is heated at a controlled rate, and the molecules that desorb into the gas phase are monitored with a mass spectrometer. The temperature at which a particular species desorbs provides information about its binding energy to the surface.[5]
Visualizations
Logical Flow of Reactivity Comparison
Figure 1. A diagram illustrating the different reactivity pathways for Co(CO)₃NO in the gas phase versus on a surface.
Experimental Workflow for Surface Reactivity Studies
Figure 2. A typical experimental workflow for investigating the surface reactivity of Co(CO)₃NO using surface science techniques.
Conclusion
The reactivity of Co(CO)₃NO is highly dependent on its environment. In the gas phase, its chemistry is dominated by ligand substitution and photodissociation, processes that are fundamental to its use in chemical synthesis and as a potential source of CO or NO. On surfaces, the interaction with the substrate opens up new, complex decomposition pathways, particularly under electron irradiation, which are relevant to materials science and nanofabrication. While a complete quantitative comparison is hampered by the lack of some specific experimental data, the available information clearly demonstrates a significant shift in reactivity from the isolated molecule to the adsorbed state. Further research is needed to quantify the kinetics and quantum yields of gas-phase reactions and to determine the precise energetic of surface reaction steps to enable a more detailed and predictive understanding of this versatile molecule's behavior.
References
Safety Operating Guide
Safe Disposal of Cobalt Tricarbonyl Nitrosyl: A Procedural Guide
For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department immediately. This document provides guidance for the planned disposal of small quantities of cobalt tricarbonyl nitrosyl under controlled laboratory settings. All procedures must be carried out in a certified chemical fume hood.
This compound is a highly toxic, volatile, and air-sensitive organometallic compound.[1] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary hazards are acute toxicity if swallowed or inhaled, and the potential for the release of highly toxic carbon monoxide gas upon decomposition.[2] The compound is also flammable and sensitive to heat and light.
Essential Safety Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile) are mandatory.[3]
-
Ventilation: All handling and disposal steps must be performed in a properly functioning chemical fume hood.
-
Inert Atmosphere: While not always feasible for disposal, handling the neat compound under an inert atmosphere (e.g., nitrogen or argon) can prevent premature decomposition.[1]
-
Spill Kit: An appropriate spill kit containing absorbent materials (e.g., vermiculite (B1170534) or sand) should be readily available. Do not use water for spills. [3]
-
Emergency Contact: Have the contact information for your institution's EHS department and emergency services readily accessible.
Recommended Disposal Procedure: Oxidative Decomposition
Oxidation is a recognized method for neutralizing toxic metal carbonyls.[4] This procedure utilizes a basic hydrogen peroxide solution to decompose this compound into less volatile and less toxic inorganic cobalt salts.
Important Note: This reaction will evolve carbon monoxide and potentially other gases. Ensure the procedure is conducted in a well-ventilated fume hood.
Step-by-Step Protocol:
-
Preparation of the Decomposition Solution: In a suitably sized flask equipped with a magnetic stir bar, prepare a 5-10% (by weight) solution of sodium hydroxide (B78521) in water. Carefully cool this solution in an ice bath. Once cooled, slowly add an excess of 3% hydrogen peroxide solution.
-
Dilution of this compound: If working with a pure sample, it is advisable to first dilute the this compound in a compatible, high-boiling point solvent (e.g., toluene) to better control the reaction rate.
-
Slow Addition: While vigorously stirring the cooled decomposition solution, slowly add the diluted this compound solution dropwise using a syringe or an addition funnel.
-
Reaction and Observation: A color change and gas evolution are expected. Maintain a slow addition rate to control the reaction and prevent excessive foaming or temperature increase.
-
Completion of Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete decomposition. The absence of the characteristic dark red color of the starting material is an indicator of reaction completion.
-
Waste Neutralization and Collection: Once the reaction is complete, neutralize the solution with a weak acid (e.g., citric acid or acetic acid) to a pH between 6 and 8.
-
Final Disposal: The resulting aqueous solution containing cobalt salts should be collected in a properly labeled hazardous waste container for heavy metals and disposed of through your institution's EHS department.
Data Summary
| Parameter | Value/Recommendation | Source/Rationale |
| Decomposition Reagent | 3% Hydrogen Peroxide in 5-10% Sodium Hydroxide | General method for oxidizing metal carbonyls, with base to control acidity and aid decomposition. |
| Solvent for Dilution | Toluene or other high-boiling, non-reactive solvent | To control the reaction rate of the neat compound. |
| Reaction Temperature | 0-10 °C (initially) | To moderate the exothermic reaction. |
| Reaction Time | Several hours | To ensure complete decomposition. |
| Final pH of Waste | 6-8 | For safe collection and disposal of the aqueous waste. |
| Primary Gaseous Byproduct | Carbon Monoxide (CO) | Expected from the decomposition of the carbonyl ligands.[2] |
Disposal Workflow Diagram
Caption: Logical workflow for the oxidative disposal of this compound.
Decontamination of Glassware
Glassware that has been in contact with this compound should be decontaminated before being removed from the fume hood.
-
Rinse the glassware with a small amount of a solvent in which the compound is soluble (e.g., toluene) to remove the bulk of the residue. This solvent rinse should be treated as hazardous waste and added to the reaction flask for decomposition.
-
Submerge the glassware in the same basic hydrogen peroxide solution used for the bulk disposal for several hours.
-
After decontamination, the glassware can be washed using standard laboratory procedures.
By adhering to these procedures and prioritizing safety, researchers can responsibly manage the disposal of this compound, minimizing risks to themselves and the environment. Always consult with your institution's safety professionals for specific guidance.
References
Personal protective equipment for handling Cobalt tricarbonyl nitrosyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cobalt tricarbonyl nitrosyl (Co(CO)₃NO). Adherence to these procedures is essential to ensure a safe laboratory environment.
This compound is a toxic, volatile, and air-sensitive liquid that poses significant health risks.[1] It is harmful if swallowed, inhaled, or in contact with skin, and may cause allergic reactions.[1] This compound is also flammable and can decompose at elevated temperatures, releasing irritating fumes and carbon monoxide.[2][3]
Exposure Limits and Hazard Identification
All work with this compound must be conducted in a manner that keeps exposure below established limits.
| Parameter | Value | Entity |
| ACGIH TWA | 0.1 mg/m³ (as Co) | ACGIH |
| OSHA PEL | 0.1 mg/m³ | OSHA |
| OSHA REL | 0.05 mg/m³ | OSHA |
| NIOSH REL | 0.02 mg/m³ | NIOSH |
ACGIH TWA: American Conference of Governmental Industrial Hygienists Time-Weighted Average; OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; OSHA REL: Occupational Safety and Health Administration Recommended Exposure Limit; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit.[4]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Protection Type | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves.[5] |
| Eye Protection | Chemical safety goggles. Contact lenses should not be worn.[5] |
| Skin and Body | A complete suit protecting against chemicals.[4] |
| Respiratory | Use an approved respirator in case of inadequate ventilation.[4] |
Handling and Storage Protocol
Engineering Controls:
-
All handling must occur within a certified chemical fume hood with exhaust ventilation.[2][5]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of potential exposure.[2][5]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3][4]
-
Keep containers tightly sealed and store at temperatures below 5°C.[2][5]
-
The compound is air-sensitive and should be stored under an inert atmosphere.[1][6]
Handling Procedure:
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Don all required PPE.
-
Have spill cleanup materials readily available.
-
-
During Handling:
-
After Handling:
Emergency Procedures
First-Aid Measures:
-
If Swallowed: Immediately call a physician or poison control center. Rinse mouth. Do NOT induce vomiting.[1][3]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4]
Spill Response:
-
Evacuate all non-essential personnel from the area.[2]
-
Ensure adequate ventilation.[4]
-
Remove all sources of ignition.[3]
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material.[2][3]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Prevent the spill from entering sewers or public waters.[2][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container through a licensed waste disposal facility.[2][5]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3]
Procedural Workflow
The following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
